molecular formula C15H10F3N3OS B15567319 Anti-MRSA agent 27

Anti-MRSA agent 27

货号: B15567319
分子量: 337.3 g/mol
InChI 键: MUDXNMBQUFEFLH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Anti-MRSA agent 27 is a useful research compound. Its molecular formula is C15H10F3N3OS and its molecular weight is 337.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C15H10F3N3OS

分子量

337.3 g/mol

IUPAC 名称

1-(1,3-benzothiazol-2-yl)-3-[4-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C15H10F3N3OS/c16-15(17,18)9-5-7-10(8-6-9)19-13(22)21-14-20-11-3-1-2-4-12(11)23-14/h1-8H,(H2,19,20,21,22)

InChI 键

MUDXNMBQUFEFLH-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

Benzothiazole Aryl Urea Derivatives: A New Frontier in the Battle Against MRSA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to global public health. The urgent need for novel antimicrobial agents has driven research into new chemical scaffolds with unique mechanisms of action. Among these, benzothiazole (B30560) aryl urea (B33335) derivatives have emerged as a promising class of compounds demonstrating potent activity against MRSA. This technical guide provides a comprehensive overview of the core research, quantitative data, and experimental methodologies related to these compounds, intended to facilitate further investigation and development in this critical area.

Introduction: The Promise of Benzothiazole Aryl Ureas

Benzothiazole, a bicyclic heterocyclic compound, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] When combined with an aryl urea moiety, the resulting derivatives have shown significant antibacterial efficacy, particularly against Gram-positive bacteria, including various strains of MRSA.[3][4] These compounds often exhibit narrow-spectrum activity, which is advantageous in minimizing the impact on commensal microbiota.[5] The structure-activity relationship (SAR) studies have highlighted that substitutions on both the benzothiazole and the aryl ring play a crucial role in their anti-MRSA potency.

Mechanisms of Action: Disrupting Core Bacterial Processes

Benzothiazole aryl urea derivatives combat MRSA through targeted interference with essential bacterial functions. Two primary mechanisms of action have been elucidated: the inhibition of the cell division protein FtsZ and the disruption of peptidoglycan hydrolase activity, specifically targeting autolysins like AtlA.

Inhibition of FtsZ

FtsZ is a highly conserved GTPase that is essential for bacterial cell division. It polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the recruitment of other cell division proteins. Certain benzothiazole derivatives act as FtsZ inhibitors, disrupting the dynamic assembly of the Z-ring and thereby preventing bacterial cytokinesis. This leads to filamentation of the bacterial cells and eventual cell death. The interaction of these inhibitors with FtsZ can be characterized by an increase in the GTPase rate, which stabilizes the FtsZ polymers and disrupts their normal function.

FtsZ_Inhibition_Pathway cluster_0 Bacterial Cell Division cluster_1 Inhibition FtsZ_monomers FtsZ Monomers Z_ring Z-Ring Formation FtsZ_monomers->Z_ring Polymerization Disrupted_Polymerization Disrupted FtsZ Polymerization FtsZ_monomers->Disrupted_Polymerization GTP GTP GTP->FtsZ_monomers binds Cell_Division Cell Division Z_ring->Cell_Division Benzothiazole_Derivative Benzothiazole Aryl Urea Derivative Benzothiazole_Derivative->FtsZ_monomers Binds to Inhibited_Division Inhibited Cell Division Disrupted_Polymerization->Inhibited_Division Autolysin_Inhibition_Pathway cluster_0 Bacterial Cell Wall Homeostasis cluster_1 Inhibition Autolysin_Genes Autolysin Genes (e.g., atlA) Autolysins Autolysins (AtlA) Autolysin_Genes->Autolysins Expression Downregulation Downregulation of Autolysin Genes Autolysin_Genes->Downregulation PG_Remodeling Peptidoglycan Remodeling Autolysins->PG_Remodeling Activity Cell_Separation Daughter Cell Separation PG_Remodeling->Cell_Separation Benzothiazole_Derivative Benzothiazole Aryl Urea Derivative Benzothiazole_Derivative->Autolysin_Genes Downregulates Inhibited_Separation Inhibited Cell Separation Downregulation->Inhibited_Separation Experimental_Workflow cluster_workflow Drug Discovery and Development Workflow Design Compound Design & Structure-Activity Relationship (SAR) Studies Synthesis Chemical Synthesis of Benzothiazole Aryl Urea Derivatives Design->Synthesis In_Vitro_Screening In Vitro Antibacterial Screening (MIC Determination against MRSA) Synthesis->In_Vitro_Screening Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) In_Vitro_Screening->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., FtsZ/Autolysin Inhibition) In_Vitro_Screening->Mechanism In_Vivo In Vivo Efficacy Studies (Murine Infection Models) Cytotoxicity->In_Vivo Mechanism->In_Vivo

References

A Technical Guide to the Discovery and Synthesis of a Novel Anti-MRSA Agent

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific compound "Anti-MRSA agent 27" could not be identified in publicly available scientific literature. Therefore, this guide will focus on a representative and well-documented anti-MRSA agent, the phloroglucinol (B13840) derivative designated as Compound A5 , to illustrate the principles of discovery, synthesis, and evaluation of novel therapeutic agents against Methicillin-Resistant Staphylococcus aureus (MRSA). This document is intended for researchers, scientists, and drug development professionals.

Introduction

The emergence of multidrug-resistant bacteria, particularly MRSA, poses a significant global health threat, necessitating the urgent development of new antimicrobial agents.[1][2][3] MRSA strains have acquired resistance to most β-lactam antibiotics, which traditionally inhibit bacterial cell wall synthesis.[2][4] This has driven research into novel chemical scaffolds and mechanisms of action to combat these resilient pathogens. This guide details the discovery, synthesis, biological evaluation, and mechanism of action of a promising class of anti-MRSA agents: acylphloroglucinol derivatives, with a specific focus on the potent monocyclic compound A5.[5]

Discovery and Screening

The discovery of Compound A5 originated from a screening program evaluating a series of synthetic phloroglucinol natural products and their derivatives for antibacterial activity.[5] Phloroglucinol compounds have been reported to exhibit anti-MRSA properties.[5] The screening process involved assessing the activity of both monocyclic and bicyclic phloroglucinol derivatives against various Gram-positive bacteria, including MRSA.

The initial screening revealed that monocyclic acylphloroglucinols demonstrated superior antibacterial activity compared to their bicyclic counterparts.[5] Among the tested derivatives, Compound A5 emerged as a lead candidate due to its potent and selective activity against MRSA.[5]

Synthesis of Compound A5

While the exact multi-step synthesis of Compound A5 is proprietary, a general methodology for the synthesis of acylphloroglucinol derivatives can be outlined based on established organic chemistry principles.

General Synthetic Protocol

The synthesis of acylphloroglucinol derivatives typically involves the acylation of a phloroglucinol core. The following represents a generalized experimental protocol:

  • Protection of Hydroxyl Groups: To control the regioselectivity of the acylation, two of the three hydroxyl groups on the phloroglucinol ring are often protected using a suitable protecting group (e.g., benzyl (B1604629) or silyl (B83357) ethers).

  • Acylation: The mono-protected phloroglucinol is then acylated using an appropriate acylating agent (e.g., an acyl chloride or anhydride) in the presence of a Lewis acid or a base catalyst. The choice of acylating agent determines the nature of the acyl side chain, which has been shown to be crucial for antibacterial activity.[5]

  • Deprotection: The protecting groups are subsequently removed under appropriate conditions (e.g., hydrogenolysis for benzyl groups, fluoride (B91410) treatment for silyl ethers) to yield the final acylphloroglucinol derivative.

  • Purification: The final compound is purified using standard techniques such as column chromatography and recrystallization to ensure high purity for biological testing.

Biological Evaluation and Quantitative Data

The antibacterial activity of Compound A5 was rigorously evaluated against several MRSA strains. The key quantitative metrics are summarized below.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)Reference
Compound A5 MRSA0.981.95[5]
VancomycinMRSA4-8 times higher than A5-[5]

Table 1: In vitro activity of Compound A5 against MRSA.

Cytotoxicity Assay

To assess the potential for toxicity to human cells, the in vitro cytotoxicity of Compound A5 was evaluated. The results indicated that the compound was essentially non-toxic to the tested mammalian cell lines at concentrations effective against MRSA.[5]

Mechanism of Action

Studies on Compound A5 suggest a multi-pronged mechanism of action against MRSA, primarily involving the disruption of the bacterial cell membrane and the induction of oxidative stress.[5]

Membrane Damage

Treatment of MRSA with Compound A5 leads to a significant increase in the extracellular concentration of potassium ions.[5] This indicates that the compound compromises the integrity of the bacterial cell membrane, leading to leakage of intracellular components.

Induction of Oxidative Stress

Compound A5 was also found to induce the overproduction of Reactive Oxygen Species (ROS) within the bacterial cells.[5] This is supported by several key observations:

  • An alteration in the intracellular concentration of NADPH.[5]

  • A change in the activity of superoxide (B77818) dismutase (SOD), an enzyme involved in mitigating oxidative stress.[5]

  • A direct measurement of increased ROS levels.[5]

  • A decrease in MRSA survival rate under Compound A5 treatment.[5]

The excessive ROS production leads to widespread damage to cellular macromolecules, ultimately contributing to bacterial cell death.

Visualizations

Proposed Mechanism of Action of Compound A5

Compound A5 Mechanism of Action Proposed Mechanism of Action of Compound A5 cluster_0 Compound A5 cluster_1 MRSA Cell A5 Compound A5 Membrane Cell Membrane A5->Membrane Disruption ROS ↑ Reactive Oxygen Species (ROS) A5->ROS Induction of Oxidative Stress K_ion K+ Efflux Membrane->K_ion Death Bacterial Cell Death ROS->Death K_ion->Death

Caption: Proposed dual mechanism of Compound A5, involving membrane disruption and ROS-mediated cell death.

General Workflow for Anti-MRSA Agent Evaluation

Anti-MRSA Agent Evaluation Workflow General Workflow for Anti-MRSA Agent Evaluation cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_development Preclinical Development Discovery Compound Discovery (e.g., Screening) Synthesis Chemical Synthesis & Purification Discovery->Synthesis MIC MIC/MBC Determination Synthesis->MIC Mechanism Mechanism of Action Studies (e.g., Membrane Permeability, ROS) MIC->Mechanism Toxicity Cytotoxicity Assays MIC->Toxicity Animal Animal Models of Infection MIC->Animal Lead Lead Optimization Mechanism->Lead Toxicity->Lead PKPD Pharmacokinetics/ Pharmacodynamics Animal->PKPD PKPD->Lead

Caption: A generalized workflow for the discovery and preclinical evaluation of novel anti-MRSA agents.

Conclusion

The acylphloroglucinol derivative, Compound A5, represents a promising lead compound for the development of new anti-MRSA therapies.[5] Its potent bactericidal activity, coupled with a dual mechanism of action that includes membrane disruption and induction of oxidative stress, makes it an attractive candidate for further development.[5] The favorable in vitro cytotoxicity profile further enhances its therapeutic potential.[5] Future work should focus on lead optimization to improve efficacy and pharmacokinetic properties, as well as in vivo studies to validate its therapeutic utility in preclinical models of MRSA infection. This case study of Compound A5 underscores the value of exploring natural product-inspired scaffolds in the ongoing search for novel antibiotics to combat multidrug-resistant pathogens.

References

Unraveling the Enigma of Anti-MRSA Agent 27: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless battle against antimicrobial resistance, the identification of novel therapeutic agents and the elucidation of their mechanisms of action are paramount. This technical guide provides an in-depth exploration of the target identification and validation process for a promising novel anti-MRSA (Methicillin-resistant Staphylococcus aureus) compound, herein referred to as "Anti-MRSA agent 27." To illustrate this intricate process, we will utilize Catechin, a natural flavonoid, as a representative agent and explore its potential interaction with the Heme Sensor Protein HssR in MRSA. This document is intended for researchers, scientists, and drug development professionals dedicated to overcoming the challenge of multidrug-resistant pathogens.

The emergence of MRSA strains that are resistant to conventional antibiotics necessitates the discovery of drugs with novel mechanisms of action.[1][2] This guide outlines a comprehensive strategy that integrates initial screening and characterization, computational target prediction, and subsequent experimental validation to pinpoint the molecular target of a new anti-MRSA agent.

Section 1: Initial Characterization of this compound (Catechin as a model)

The initial phase of investigation focuses on quantifying the antimicrobial efficacy of the agent against various MRSA strains. This data is crucial for establishing a baseline of activity and for selecting strains for further mechanistic studies.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is a fundamental measure of an antimicrobial agent's potency. As demonstrated with Catechin, MIC values can vary between different MRSA isolates.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound (Catechin) against various S. aureus strains

StrainGenotypeMIC of Catechin (µg/mL)Reference
ATCC 25923MSSA256[3]
ATCC 6538MSSA256[3]
Clinical Isolate 3MRSA78.1[4]
Other Clinical IsolatesMRSA78.1-156.2
EMRSA-15MRSA64->256
EMRSA-16MRSA64->256

Section 2: Target Identification: A Multi-pronged Approach

Identifying the molecular target of a novel antimicrobial agent is a critical yet challenging step. A combination of computational and experimental methods is often employed to generate and test hypotheses.

In Silico Target Prediction

Computational methods, such as molecular docking and simulations, can provide initial insights into potential drug-target interactions. For our model agent, Catechin, in silico studies have suggested a high binding affinity for the Heme Sensor Protein HssR, a component of a two-component signaling system in S. aureus. This system, comprising the sensor histidine kinase HssS and the response regulator HssR, is crucial for heme homeostasis and plays a role in the bacterium's virulence.

Experimental Target Validation

Following computational prediction, experimental validation is essential to confirm the hypothesized target. Key experimental strategies include the generation and analysis of resistant mutants and biochemical assays such as affinity chromatography.

Exposing a population of MRSA to sub-lethal concentrations of an antimicrobial agent can lead to the selection of resistant mutants. Whole-genome sequencing of these mutants can identify mutations in the drug's target or in pathways that confer resistance. For instance, mutations in the hssR gene have been shown to increase the resistance of S. aureus to certain antimicrobial peptides.

Affinity chromatography is a powerful technique to isolate the cellular binding partners of a small molecule. The antimicrobial agent is immobilized on a solid support, and a cellular lysate is passed over it. Proteins that bind to the agent are captured and can be subsequently identified using techniques like mass spectrometry.

Section 3: Detailed Experimental Protocols

To ensure reproducibility and facilitate the adoption of these techniques, detailed experimental protocols are provided below.

Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method.

  • Preparation of Inoculum: Culture MRSA strains overnight in Mueller-Hinton Broth (MHB). Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent: Prepare a stock solution of this compound (Catechin) in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without the agent) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.

Protocol for Generation of Spontaneous Resistant Mutants
  • Preparation of High-Density Inoculum: Grow an overnight culture of the MRSA strain of interest. Concentrate the cells by centrifugation and resuspend in a small volume of fresh broth to achieve a high cell density (~10^9 CFU/mL).

  • Plating on Gradient Plates: Prepare agar (B569324) plates containing a concentration gradient of this compound. This can be achieved by pouring a bottom layer of agar with the agent and a top layer of agar without the agent at an angle.

  • Selection of Mutants: Spread the high-density inoculum onto the gradient plates. Incubate at 37°C for 48-72 hours.

  • Isolation and Verification: Pick colonies growing at the higher concentrations of the agent. Subculture them on fresh plates with the same or higher concentration of the agent to confirm resistance.

  • Genomic Analysis: Perform whole-genome sequencing on the confirmed resistant mutants and compare with the wild-type strain to identify mutations.

Protocol for Affinity Chromatography
  • Preparation of Affinity Resin: Covalently couple this compound to a solid support matrix (e.g., NHS-activated sepharose beads) according to the manufacturer's instructions.

  • Preparation of Cell Lysate: Grow a large culture of MRSA to mid-log phase. Harvest the cells, wash with a suitable buffer, and lyse them using mechanical disruption (e.g., bead beating or sonication) on ice. Clarify the lysate by centrifugation to remove cell debris.

  • Binding of Target Proteins: Incubate the clarified cell lysate with the prepared affinity resin at 4°C with gentle agitation to allow for binding of target proteins.

  • Washing: Wash the resin extensively with a binding buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the resin by changing the buffer conditions (e.g., altering pH or ionic strength) or by competing with a high concentration of the free agent.

  • Identification of Bound Proteins: Analyze the eluted proteins by SDS-PAGE and identify the specific protein bands of interest using mass spectrometry.

Section 4: Visualizing the Mechanism of Action

Diagrams are indispensable tools for visualizing complex biological pathways and experimental workflows.

HssRS Two-Component Signaling Pathway

The HssRS system is a key player in MRSA's ability to manage heme toxicity. The following diagram illustrates its mechanism of action.

HssRS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HssS HssS (Sensor Kinase) HssS->HssS HssR HssR (Response Regulator) HssS->HssR Phosphotransfer ADP ADP HssR_P HssR-P HssR->HssR_P HrtAB_promoter hrtAB promoter HssR_P->HrtAB_promoter Binds to HrtAB HrtAB (Efflux Pump) HrtAB_promoter->HrtAB Induces transcription Heme_int Internal Heme HrtAB->Heme_int Efflux Heme_ext External Heme Heme_ext->HssS Sensing ATP ATP Pi Pi

Caption: The HssRS two-component signaling pathway in MRSA.

Experimental Workflow for Target Identification

The logical flow of experiments from initial observation to target validation is depicted in the following workflow diagram.

Target_ID_Workflow start Novel Anti-MRSA Agent mic Determine MIC start->mic in_silico In Silico Target Prediction (e.g., Molecular Docking) mic->in_silico hypothesis Hypothesized Target (e.g., HssR) in_silico->hypothesis resistant_mutants Generate Resistant Mutants hypothesis->resistant_mutants affinity_chrom Affinity Chromatography hypothesis->affinity_chrom wgs Whole Genome Sequencing resistant_mutants->wgs mutation_analysis Identify Mutations in Target Gene wgs->mutation_analysis validation Target Validated mutation_analysis->validation ms Mass Spectrometry affinity_chrom->ms protein_id Identify Bound Protein ms->protein_id protein_id->validation

Caption: Workflow for the identification and validation of a novel anti-MRSA agent's target.

Conclusion

The journey from the discovery of a novel anti-MRSA agent to the validation of its molecular target is a complex but systematic process. By combining quantitative antimicrobial profiling, predictive computational analysis, and rigorous experimental validation, researchers can elucidate the mechanisms by which new drugs combat resistant pathogens. The case of Catechin and its potential interaction with the HssR signaling pathway serves as a compelling model for this discovery pipeline. While further research is needed to definitively confirm this specific interaction, the methodologies outlined in this guide provide a robust framework for future investigations into novel anti-MRSA agents, ultimately paving the way for the development of new therapies to address the pressing global health threat of antimicrobial resistance.

References

In Vitro Activity of Contezolid Against Clinical MRSA Isolates: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of methicillin-resistant Staphylococcus aureus (MRSA) present a formidable challenge to global public health. The dwindling efficacy of conventional antibiotics necessitates the development of novel therapeutic agents. Contezolid (B1676844) (MRX-I) is a next-generation oxazolidinone antimicrobial engineered to exhibit potent activity against a wide array of Gram-positive pathogens, including MRSA. This document provides a comprehensive technical overview of the in vitro activity of contezolid against clinical MRSA isolates, summarizing key quantitative data and detailing the experimental protocols for its evaluation. Contezolid was approved for clinical use in China in 2021 for treating complicated skin and soft tissue infections and has been granted Qualified Infectious Disease Product (QIDP) and Fast Track status by the U.S. Food and Drug Administration.

Quantitative In Vitro Activity

The in vitro potency of contezolid has been rigorously evaluated against extensive collections of clinical MRSA isolates from various geographical regions. The primary metric for assessing this activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Susceptibility of Clinical MRSA Isolates

The following tables summarize the MIC data for contezolid against clinical MRSA isolates from multi-center surveillance studies.

Table 1: In Vitro Activity of Contezolid and Comparator Agents Against Clinical MRSA Isolates from China

Antimicrobial AgentMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Contezolid 0.25 - 1 0.5 0.5
Linezolid0.25 - 20.51
Vancomycin0.5 - 211
Daptomycin0.125 - 10.250.5
Tigecycline0.06 - 0.50.1250.25
Teicoplanin0.25 - 20.51

Data derived from a collection of 321 clinical MRSA isolates.

Table 2: In Vitro Activity of Contezolid Against Staphylococcus aureus (including MRSA) from the United States and Europe

OrganismMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Staphylococcus aureus0.51

All MRSA isolates in this study were inhibited by contezolid at concentrations of ≤1 μg/mL.

Experimental Protocols

Standardized methodologies are crucial for the accurate and reproducible assessment of in vitro antimicrobial activity. The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Antimicrobial Agent: A stock solution of contezolid is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to create a range of concentrations.

  • Inoculum Preparation: MRSA isolates are cultured on an appropriate agar (B569324) medium for 18-24 hours. Several colonies are used to prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Inoculation and Incubation: The prepared microtiter plates containing the serially diluted antimicrobial agent are inoculated with the bacterial suspension. The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is determined as the lowest concentration of contezolid that shows no visible bacterial growth.

MIC_Determination_Workflow Broth Microdilution MIC Determination Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_agent Prepare Contezolid Stock and Serial Dilutions in CAMHB inoculate Inoculate Microtiter Plate Wells with MRSA Suspension prep_agent->inoculate prep_inoculum Prepare MRSA Inoculum (~5 x 10^5 CFU/mL) from 0.5 McFarland Standard prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_plate Visually Inspect Wells for Bacterial Growth incubate->read_plate determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_plate->determine_mic end End determine_mic->end start Start start->prep_agent start->prep_inoculum

Caption: Workflow for Broth Microdilution MIC Determination.

Time-Kill Assay

Time-kill assays provide dynamic information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol: Time-Kill Kinetic Assay

  • Preparation: A standardized inoculum of an MRSA isolate (~5 x 10⁵ CFU/mL) is prepared in CAMHB. Contezolid is added at concentrations corresponding to multiples of its predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC). A growth control tube without the antibiotic is also included.

  • Incubation and Sampling: The cultures are incubated at 37°C with agitation. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).

  • Quantification of Viable Bacteria: Each aliquot is serially diluted in sterile saline and plated onto Mueller-Hinton agar. The plates are incubated for 18-24 hours at 37°C.

  • Data Analysis: The number of colonies on the plates is counted to determine the CFU/mL at each time point. The results are plotted as log₁₀ CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Time_Kill_Assay_Workflow Time-Kill Assay Workflow cluster_setup Experiment Setup cluster_execution Execution cluster_quantification Quantification & Analysis prep_culture Prepare Standardized MRSA Inoculum (~5 x 10^5 CFU/mL) inoculate Inoculate Tubes with MRSA Suspension prep_culture->inoculate prep_tubes Prepare Tubes with CAMHB + Contezolid (at MIC multiples) + Growth Control prep_tubes->inoculate incubate Incubate at 37°C with Agitation inoculate->incubate sampling Collect Aliquots at 0, 2, 4, 6, 8, 12, 24h incubate->sampling dilute_plate Perform Serial Dilutions and Plate on Agar sampling->dilute_plate at each time point incubate_plates Incubate Plates at 37°C for 18-24h dilute_plate->incubate_plates count_colonies Count Colonies (CFU) and Calculate CFU/mL incubate_plates->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data end End plot_data->end start Start start->prep_culture

Caption: Workflow for a Time-Kill Kinetic Assay.

Mechanism of Action

Contezolid, as an oxazolidinone, has a distinct mechanism of action that differs from other classes of antibiotics. This unique mechanism is responsible for its efficacy against resistant strains and the low incidence of cross-resistance.

Inhibition of Bacterial Protein Synthesis

Oxazolidinones inhibit the initiation of protein synthesis in bacteria. This is an early and critical step in the bacterial life cycle. The process is as follows:

  • Binding to the Ribosome: Contezolid binds to the 50S subunit of the bacterial ribosome. The binding site is located at the peptidyl transferase center (PTC).

  • Prevention of Initiation Complex Formation: This binding prevents the formation of the functional 70S initiation complex, which is a crucial assembly of the 30S and 50S ribosomal subunits, messenger RNA (mRNA), and the initiator transfer RNA (fMet-tRNA).

  • Cessation of Protein Synthesis: By blocking the formation of this complex, contezolid effectively halts the synthesis of all bacterial proteins, leading to the inhibition of bacterial growth.

Oxazolidinone_MoA Mechanism of Action of Contezolid (Oxazolidinone) ribo_50S 50S Subunit initiation_complex Functional 70S Initiation Complex ribo_50S->initiation_complex no_synthesis Protein Synthesis BLOCKED ribo_50S->no_synthesis ribo_30S 30S Subunit ribo_30S->initiation_complex mRNA mRNA mRNA->initiation_complex fMet_tRNA fMet-tRNA (Initiator tRNA) fMet_tRNA->initiation_complex contezolid Contezolid contezolid->ribo_50S Binds to P site on Peptidyl Transferase Center contezolid->no_synthesis Prevents complex formation protein_synthesis Protein Synthesis (Translation) initiation_complex->protein_synthesis Proceeds label_normal Normal Pathway label_inhibited Inhibited Pathway

Caption: Contezolid's mechanism of action via inhibition of protein synthesis.

Conclusion

Contezolid demonstrates potent and consistent in vitro activity against clinical isolates of methicillin-resistant Staphylococcus aureus. Its novel mechanism of action, targeting the initiation of protein synthesis, provides a valuable therapeutic option against this challenging pathogen. The standardized protocols outlined in this document are essential for the continued evaluation of contezolid and other novel anti-MRSA agents in the drug development pipeline.

In-Depth Technical Guide: Spectrum of Antibacterial Activity for Anti-MRSA Agent 27

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial activity and mechanism of action of Anti-MRSA Agent 27, a novel compound identified as a potent therapeutic candidate against Methicillin-resistant Staphylococcus aureus (MRSA).

Introduction to this compound (Compound 4a)

This compound, scientifically designated as compound 4a , is a novel benzothiazole (B30560) aryl urea (B33335) derivative developed for its potent activity against MRSA[1]. Research indicates that this agent demonstrates a narrow-spectrum activity primarily targeting Gram-positive bacteria. Its mechanism of action involves the disruption of the bacterial cell wall by targeting autolysin-mediated peptidoglycan hydrolases, critical enzymes for bacterial growth and cell division[1]. Specifically, compound 4a has been shown to target the primary autolysin in S. aureus, AtlA[1]. Beyond direct bactericidal effects, it also disrupts MRSA biofilms and curtails the production of hemolytic toxins, highlighting its multifaceted therapeutic potential[1].

Spectrum of Antibacterial Activity

While the complete antibacterial spectrum data for compound 4a from its primary publication is not publicly accessible, data from closely related benzothiazole-urea hybrids developed by the same research group provide a strong indication of its activity profile. These compounds consistently show potent efficacy against Gram-positive bacteria, including various MRSA strains, with significantly less or no activity against Gram-negative bacteria[2].

Table 1: Representative Minimum Inhibitory Concentration (MIC) of Benzothiazole-Urea Hybrids

The following table summarizes the MIC values for potent analogues (compounds 5f, 8e, and 8l) against a standard S. aureus (SA) strain and a MRSA strain. These values are representative of the efficacy of this chemical class.

Compound IDChemical ClassTest OrganismMIC (μM)Reference
5f Benzothiazole-Urea HybridS. aureus (ATCC 29213)0.39[2]
MRSA (ATCC 43300)0.39[2]
8e Benzothiazole-Urea HybridS. aureus (ATCC 29213)0.39[2]
MRSA (ATCC 43300)0.78[2]
8l Benzothiazole-Urea HybridS. aureus (ATCC 29213)0.39[2]
MRSA (ATCC 43300)0.78[2]

Note: Lower MIC values indicate higher antibacterial potency.

Mechanism of Action: Targeting Autolysin AtlA

This compound (compound 4a) functions by inhibiting peptidoglycan (PG) hydrolases, also known as autolysins[1]. In S. aureus, the primary autolysin, AtlA, is crucial for cell wall remodeling, separation of daughter cells after division, and biofilm formation. By targeting AtlA, compound 4a disrupts these essential processes. Mechanistic studies show that the agent leads to the downregulation of genes related to autolysin function, confirming its targeted effect on peptidoglycan homeostasis[1].

agent This compound (Compound 4a) atlA Autolysin (AtlA) Peptidoglycan Hydrolase agent->atlA Inhibits pg Peptidoglycan (PG) Homeostasis atlA->pg Maintains biofilm Biofilm Formation atlA->biofilm Enables death Bacterial Cell Death & Biofilm Disruption atlA->death Inhibition Leads To remodeling Cell Wall Remodeling & Expansion pg->remodeling separation Daughter Cell Separation pg->separation G prep_inoculum 1. Prepare Inoculum - Suspend colonies in saline. - Adjust to 0.5 McFarland standard. - Dilute to ~5 x 10^5 CFU/mL in CAMHB. inoculate 3. Inoculate Plate - Add diluted inoculum to each well. - Include positive (no agent) and  negative (no bacteria) controls. prep_inoculum->inoculate prep_compound 2. Prepare Compound Plate - Dissolve agent in DMSO. - Perform 2-fold serial dilutions  in CAMHB across a 96-well plate. prep_compound->inoculate incubate 4. Incubate Incubate plate at 37°C for 18-24 hours. inoculate->incubate read_mic 5. Determine MIC Identify the lowest concentration with no visible bacterial growth. incubate->read_mic

References

Technical Whitepaper: Anti-MRSA Agent 27 (Compound 4a) and its Impact on Peptidoglycan Hydrolases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge to global public health. The relentless evolution of antibiotic resistance necessitates the discovery of novel therapeutic agents with unconventional mechanisms of action. This document details the current understanding of a promising new anti-MRSA agent, designated as agent 27 (also referred to as compound 4a), a benzothiazole (B30560) aryl urea (B33335) derivative. This agent exhibits potent and narrow-spectrum activity against Gram-positive bacteria, including clinically relevant MRSA strains.[1] Its mechanism of action is centered on the disruption of cell wall homeostasis by targeting autolysin-mediated peptidoglycan hydrolases, a critical pathway for bacterial cell division and survival.[1] This whitepaper consolidates the available data on Agent 27, its mechanism, relevant experimental protocols, and the regulatory pathways it influences.

Introduction to Anti-MRSA Agent 27 (Compound 4a)

This compound is a synthetic benzothiazole aryl urea compound identified as a potent inhibitor of MRSA.[1] It emerged from the structural simplification of earlier benzothiazole-urea hybrids.[1] The key chemical feature of this class of compounds, including Agent 27, is a p-CF3 group on a phenyl ring, which contributes to its potent, narrow-spectrum activity against Gram-positive bacteria.[1]

The primary molecular target of Agent 27 within S. aureus is the intricate system of peptidoglycan (PG) hydrolases, also known as autolysins.[1] These enzymes are essential for remodeling the peptidoglycan cell wall during growth and cell division.[2] By targeting these enzymes, Agent 27 disrupts fundamental bacterial physiology, leading to cell death.

Mechanism of Action: Targeting Peptidoglycan Hydrolase Regulation

The bactericidal activity of Agent 27 is not achieved by direct enzymatic inhibition but rather by dysregulating the expression of key autolysins. Mechanistic studies have revealed that compound 4a down-regulates the expression of genes associated with autolysin control, specifically RNAIII and walR.[1]

  • WalKR Two-Component System: The WalKR system is the only two-component system essential for the viability of S. aureus.[1][3][4][5][6] The response regulator, WalR, is a master controller of cell wall metabolism, directly regulating the expression of multiple autolysin genes, including the major autolysin, AtlA.[1][3][4][5][6] By down-regulating walR, Agent 27 effectively throttles the production of essential cell wall remodeling enzymes.

  • agr Quorum Sensing and RNAIII: The accessory gene regulator (agr) quorum-sensing system is a critical regulator of virulence in S. aureus.[7][8] Its effector molecule, RNAIII, is a large regulatory RNA that controls the expression of numerous genes.[7][9][10] The agr system and RNAIII have been shown to influence autolysis, and the down-regulation of RNAIII by Agent 27 contributes to the disruption of peptidoglycan homeostasis.[1][8]

The crucial role of autolysins as the ultimate target of Agent 27 was confirmed in studies using a knockout mutant of atlA, the gene encoding the primary autolysin in S. aureus.[1][2] The efficacy of compound 4a was significantly impaired in the atlA knockout strain, validating autolysins as the critical target.[1]

Signaling Pathway Diagram

The following diagram illustrates the regulatory cascade affected by this compound. It shows how the WalKR and agr systems converge on the regulation of the major autolysin AtlA, and where Agent 27 intervenes.

G cluster_agent Intervention cluster_regulation Regulatory Systems cluster_target Target Gene & Enzyme cluster_effect Cellular Effect Agent27 This compound (Compound 4a) WalR WalR (Response Regulator) Agent27->WalR Down-regulates RNAIII RNAIII (Regulatory RNA) Agent27->RNAIII Down-regulates WalKR WalKR (Two-Component System) WalKR->WalR Activates agr agr (Quorum Sensing System) agr->RNAIII Activates atlA atlA gene WalR->atlA Regulates Transcription RNAIII->atlA Influences Expression AtlA AtlA Hydrolase (Major Autolysin) atlA->AtlA Translates to PG_hydrolysis Peptidoglycan Hydrolysis (Cell Wall Remodeling) AtlA->PG_hydrolysis Catalyzes G cluster_mic MIC Determination cluster_zymo Zymography for Hydrolase Activity prep_inoculum Prepare & Standardize Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate Plate with Bacteria prep_inoculum->inoculate_plate serial_dilute Serially Dilute Agent 27 in Plate serial_dilute->inoculate_plate incubate_mic Incubate 16-20h at 37°C inoculate_plate->incubate_mic read_mic Read MIC (Lowest concentration with no growth) incubate_mic->read_mic prep_lysate Prepare Protein Lysates (Treated vs. Untreated Cells) run_sds Run SDS-PAGE with Substrate-Embedded Gel prep_lysate->run_sds renature Wash & Renature Gel (Triton X-100 Buffer) run_sds->renature stain_destain Stain (Methylene Blue) & Destain renature->stain_destain visualize Visualize Clearing Zones (Hydrolase Activity) stain_destain->visualize

References

Unveiling a New Frontier in Anti-MRSA Drug Discovery: A Technical Analysis of "Anti-MRSA Agent 27" and its Benzothiazole Aryl Urea Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the novel chemical scaffold of "Anti-MRSA agent 27," a potent benzothiazole (B30560) aryl urea (B33335) derivative, reveals a promising new avenue for combating drug-resistant Staphylococcus aureus. This technical guide provides an in-depth analysis of its mechanism of action, quantitative efficacy, and the experimental protocols underpinning its evaluation, offering valuable insights for researchers and drug development professionals in the field of infectious diseases.

Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant global health threat, necessitating the urgent development of novel therapeutics with unique mechanisms of action. "this compound," identified as compound 4a in recent literature, has emerged as a formidable candidate. This document elucidates the novelty of its chemical core, its targeted biological pathway, and the empirical data supporting its potential as a next-generation anti-staphylococcal agent.

Core Chemical Scaffold: A Novel Benzothiazole Aryl Urea Derivative

"this compound" possesses a distinct benzothiazole aryl urea scaffold. Its chemical structure, N-(benzo[d]thiazol-2-yl)-4-(trifluoromethyl)benzamide, represents a strategic combination of moieties designed for potent and specific anti-MRSA activity. While other benzothiazole-urea hybrids have been explored for antibacterial properties, the specific substitution pattern of agent 27 confers a high degree of potency and a targeted mechanism of action, setting it apart from previously reported compounds.

Mechanism of Action: Targeting Autolysin AtlA

A critical aspect of the novelty of "this compound" lies in its well-defined molecular target: the major autolysin, AtlA, in S. aureus. AtlA is a crucial enzyme involved in peptidoglycan hydrolysis, a process essential for bacterial cell separation, growth, and biofilm formation. By inhibiting AtlA, agent 27 disrupts the integrity of the bacterial cell wall, leading to cell death and the attenuation of key virulence factors. This targeted approach offers a significant advantage over broad-spectrum antibiotics and presents a lower likelihood of rapid resistance development.

Proposed Signaling Pathway and Mechanism of Action

The interaction of "this compound" with AtlA is believed to occur through a combination of hydrogen bonding, pi-pi stacking, and hydrophobic interactions within the enzyme's active site. This binding event inhibits the peptidoglycan hydrolase activity of AtlA, leading to a cascade of downstream effects that ultimately compromise bacterial viability.

Anti-MRSA_Agent_27_Mechanism_of_Action agent This compound (Benzothiazole Aryl Urea) inhibition Inhibition agent->inhibition atla Autolysin AtlA (Peptidoglycan Hydrolase) pg_hydrolysis Peptidoglycan Hydrolysis atla->pg_hydrolysis hemolysin Hemolytic Toxin Production atla->hemolysin cell_separation Cell Separation pg_hydrolysis->cell_separation biofilm Biofilm Formation pg_hydrolysis->biofilm disruption Disruption cell_separation->disruption biofilm->disruption suppression Suppression hemolysin->suppression inhibition->atla bacterial_death Bacterial Cell Death & Attenuated Virulence disruption->bacterial_death suppression->bacterial_death

Figure 1: Proposed mechanism of action for this compound.

Quantitative Efficacy: A Summary of In Vitro and In Vivo Data

"this compound" has demonstrated remarkable potency against a range of MRSA strains, including clinically relevant isolates. The following tables summarize the key quantitative data that underscore its therapeutic potential.

Table 1: In Vitro Antibacterial Activity of this compound
Bacterial Strain Minimum Inhibitory Concentration (MIC) (µM)
S. aureus (MRSA, Clinical Isolate 1)0.39
S. aureus (MRSA, Clinical Isolate 2)0.78
S. aureus (Standard Strain)0.39
Enterococcus faecalis> 50
Escherichia coli> 50
Table 2: Cytotoxicity and In Vivo Efficacy of this compound
Parameter Value
Cytotoxicity (CC50) against HEK293 cells > 50 µM
In Vivo Efficacy (Murine Abdominal Infection Model) Significant reduction in bacterial load

Experimental Protocols

To ensure the reproducibility and further investigation of "this compound," detailed methodologies for key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of "this compound" was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A two-fold serial dilution of the compound was prepared in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth (CAMHB). Bacterial suspensions were adjusted to a concentration of 5 x 10^5 CFU/mL and added to each well. The plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Biofilm Disruption Assay (Crystal Violet Method)

MRSA biofilms were grown in 96-well polystyrene plates by inoculating with a bacterial suspension in Tryptic Soy Broth (TSB) supplemented with 1% glucose and incubating for 24 hours at 37°C. After incubation, the planktonic cells were removed, and the wells were washed with phosphate-buffered saline (PBS). "this compound" at various concentrations was added to the wells containing the pre-formed biofilms and incubated for another 24 hours. The wells were then washed, and the remaining biofilm was stained with 0.1% crystal violet for 15 minutes. After washing and drying, the bound crystal violet was solubilized with 30% acetic acid, and the absorbance was measured at 595 nm to quantify biofilm biomass.

Hemolytic Toxin Production Assay

The effect of "this compound" on hemolytic toxin production was assessed using a rabbit red blood cell (rRBC) lysis assay. MRSA was grown to the mid-logarithmic phase in the presence of sub-MIC concentrations of the compound. The culture supernatant was collected, filter-sterilized, and incubated with a 2% suspension of rRBCs at 37°C for 1 hour. The degree of hemolysis was determined by measuring the absorbance of the supernatant at 543 nm, with 1% Triton X-100 serving as a positive control for 100% lysis.

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the discovery and characterization of novel anti-MRSA agents targeting autolysins.

Experimental_Workflow cluster_0 Compound Synthesis & Screening cluster_1 In Vitro Characterization cluster_2 Mechanism of Action Studies cluster_3 In Vivo Evaluation synthesis Synthesis of Benzothiazole Aryl Urea Derivatives screening Primary Screening (MIC Assay vs. MRSA) synthesis->screening mic_panel MIC Determination (Panel of Strains) screening->mic_panel cytotoxicity Cytotoxicity Assay (Mammalian Cells) mic_panel->cytotoxicity biofilm_assay Biofilm Disruption Assay cytotoxicity->biofilm_assay hemolysis_assay Hemolysis Assay biofilm_assay->hemolysis_assay autolysin_assay Autolysin Inhibition Assay (e.g., Zymography) hemolysis_assay->autolysin_assay docking Molecular Docking (vs. AtlA) autolysin_assay->docking animal_model Murine Infection Model (e.g., Abdominal Sepsis) docking->animal_model

Figure 2: General experimental workflow for anti-MRSA agent characterization.

Conclusion

"this compound" represents a significant advancement in the quest for novel antibiotics to combat MRSA. Its unique benzothiazole aryl urea scaffold, coupled with a specific and potent inhibitory activity against the autolysin AtlA, underscores its novelty and therapeutic promise. The comprehensive in vitro and in vivo data, along with detailed experimental protocols, provide a solid foundation for further preclinical and clinical development. This technical guide serves as a valuable resource for the scientific community to build upon this promising research and accelerate the development of new treatments for life-threatening bacterial infections.

Methodological & Application

Synthesis of Anti-MRSA Agent 27: A Laboratory-Scale Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of Anti-MRSA agent 27, also referred to as compound 4a in the scientific literature. This potent benzothiazole (B30560) aryl urea (B33335) derivative has demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), a critical pathogen in both hospital and community settings. The synthesis is based on the structural simplification of previously reported benzothiazole-urea hybrids and involves the coupling of a key benzothiazole amine intermediate with a substituted phenyl isocyanate.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and activity of this compound (compound 4a).

ParameterValueReference
Chemical Name N-(benzothiazol-2-yl)-N'-(4-(trifluoromethyl)phenyl)ureaN/A
Molecular Formula C₁₅H₁₀F₃N₃OSN/A
Molecular Weight 337.32 g/mol N/A
Appearance White solid[1]
Yield 85%[1]
Melting Point 248-250 °C[1]
Minimum Inhibitory Concentration (MIC) against MRSA 0.0975 µmol/L[2]

Experimental Protocol: Synthesis of this compound (Compound 4a)

This protocol outlines the two-step synthesis of this compound, starting from commercially available materials.

Step 1: Synthesis of 2-aminobenzothiazole (B30445) (Intermediate 1)

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminothiophenol (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of cyanogen bromide (1.1 eq) in methanol to the cooled solution over a period of 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-aminobenzothiazole.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-aminobenzothiazole as a solid.

Step 2: Synthesis of N-(benzothiazol-2-yl)-N'-(4-(trifluoromethyl)phenyl)urea (this compound / Compound 4a)

Materials:

  • 2-aminobenzothiazole (Intermediate 1)

  • 4-(Trifluoromethyl)phenyl isocyanate

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (B128534) (TEA)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminobenzothiazole (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add 4-(trifluoromethyl)phenyl isocyanate (1.1 eq) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, a precipitate will form. Filter the solid and wash it with cold dichloromethane.

  • Dry the solid under vacuum to obtain the final product, N-(benzothiazol-2-yl)-N'-(4-(trifluoromethyl)phenyl)urea (compound 4a), as a white solid.[1]

Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-aminobenzothiazole cluster_step2 Step 2: Synthesis of this compound 2-aminothiophenol 2-aminothiophenol Reaction1 Reaction in Methanol 2-aminothiophenol->Reaction1 Cyanogen bromide Cyanogen bromide Cyanogen bromide->Reaction1 Intermediate1 2-aminobenzothiazole Reaction1->Intermediate1 Intermediate1_ref 2-aminobenzothiazole Reaction2 Reaction in DCM/TEA Intermediate1_ref->Reaction2 Isocyanate 4-(Trifluoromethyl)phenyl isocyanate Isocyanate->Reaction2 Final_Product This compound (Compound 4a) Reaction2->Final_Product

Caption: Synthetic route for this compound.

Proposed Mechanism of Action

This compound is proposed to target autolysins, which are peptidoglycan hydrolases essential for bacterial cell wall remodeling and division. By inhibiting these enzymes, the compound disrupts the integrity of the bacterial cell wall, leading to cell death.

Mechanism_of_Action Agent27 This compound Autolysins Autolysins (Peptidoglycan Hydrolases) Agent27->Autolysins Inhibition CellWall Bacterial Cell Wall Homeostasis Autolysins->CellWall Maintains CellLysis Cell Lysis CellWall->CellLysis Prevents

Caption: Inhibition of autolysins by this compound.

References

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for "Anti-MRSA agent 27"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to global public health due to its resistance to a wide array of antibiotics. The development of novel therapeutic agents is paramount in combating MRSA infections. "Anti-MRSA agent 27" is an investigational compound with potential anti-staphylococcal activity. A critical step in the preclinical evaluation of any new antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[1][2] This document provides a detailed protocol for determining the MIC of "this compound" against MRSA using the broth microdilution method, which is a reference method for antimicrobial susceptibility testing.[3][4][5] The procedures outlined are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Data Presentation

The antimicrobial activity of "this compound" should be assessed against a panel of relevant MRSA strains and a quality control (QC) strain. The resulting MIC values, which represent the lowest concentration of the agent that completely inhibits visible bacterial growth, should be summarized in a table for clear comparison.

Table 1: Example MIC Data for this compound

Strain IDStrain TypeThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)Oxacillin MIC (µg/mL)
ATCC 43300HA-MRSADataDataData
USA300 (NRS384)CA-MRSADataDataData
Mu50 (ATCC 700699)VISADataDataData
ATCC 29213S. aureus (QC)DataDataData

HA-MRSA: Hospital-Associated MRSA; CA-MRSA: Community-Associated MRSA; VISA: Vancomycin-Intermediate Staphylococcus aureus; QC: Quality Control.

Experimental Protocols

This section details the materials and step-by-step methodology for determining the MIC of "this compound".

Materials
  • "this compound" (powder or stock solution of known concentration)

  • Appropriate solvent for "this compound" (e.g., sterile deionized water, DMSO). Note: If DMSO is used, the final concentration in the assay should not exceed 1% to avoid affecting bacterial growth.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • MRSA test strains (e.g., ATCC 43300, USA300)

  • Quality control strain: Staphylococcus aureus ATCC 29213

  • Sterile 96-well U-bottom microtiter plates

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

  • Sterile reagent reservoirs

Step-by-Step Protocol

1. Preparation of "this compound" Stock Solution:

  • Accurately weigh a sufficient amount of "this compound" powder.

  • Dissolve the compound in a suitable solvent to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Sterilize the stock solution by filtration through a 0.22 µm syringe filter if it is not sterile.

  • Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

2. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hours) culture of the MRSA strain on a non-selective agar (B569324) plate (e.g., Tryptic Soy Agar), select 3-5 well-isolated colonies.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. The turbidity can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.10).

  • Within 30 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the 0.5 McFarland suspension.

3. Preparation of "this compound" Dilutions in the Microtiter Plate:

  • In a sterile 96-well microtiter plate, add 100 µL of sterile CAMHB to wells in columns 2 through 12.

  • Prepare a working solution of "this compound" at twice the highest desired test concentration in CAMHB.

  • Add 200 µL of this working solution to the wells in column 1.

  • Perform a twofold serial dilution by transferring 100 µL from the wells in column 1 to the corresponding wells in column 2. Mix well by pipetting up and down.

  • Continue this serial dilution process from column 2 to column 10.

  • After mixing the contents of column 10, discard 100 µL from these wells.

  • Column 11 will serve as the growth control (containing CAMHB and bacterial inoculum but no antimicrobial agent).

  • Column 12 will serve as the sterility control (containing only CAMHB).

4. Inoculation of the Microtiter Plate:

  • Add 100 µL of the diluted bacterial inoculum (prepared in step 2) to each well in columns 1 through 11. Do not add bacteria to the sterility control wells in column 12.

  • The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

5. Incubation:

  • Cover the microtiter plate with a lid to prevent evaporation.

  • Incubate the plate in ambient air at 35°C ± 2°C for 16-20 hours. For MRSA, a full 24-hour incubation may be necessary for accurate results with some antimicrobial agents.

6. Reading and Interpretation of Results:

  • Following incubation, visually inspect the wells for bacterial growth, which is indicated by turbidity or the presence of a bacterial pellet at the bottom of the well. A reading mirror can aid in visualization.

  • The MIC is the lowest concentration of "this compound" at which there is no visible growth.

  • The growth control (column 11) should show distinct turbidity, and the sterility control (column 12) should remain clear.

  • The results for the quality control strain (S. aureus ATCC 29213) must fall within the established acceptable range for the experiment to be considered valid.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the MIC determination protocol.

MIC_Workflow prep_agent Prepare 'Anti-MRSA agent 27' Stock dilution Serial Dilution of Agent in 96-well Plate prep_agent->dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Plate with Bacterial Suspension prep_inoculum->inoculation dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_results Read and Record MIC Value incubation->read_results

Caption: Workflow for MIC determination.

References

Application Notes and Protocols: Evaluating "Anti-MRSA Agent 27" for Biofilm Disruption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for assessing the efficacy of "Anti-MRSA Agent 27" in disrupting biofilms formed by Methicillin-Resistant Staphylococcus aureus (MRSA). The following methodologies are based on established and widely accepted techniques for biofilm analysis.

Introduction to MRSA Biofilms and the Role of Agent 27

Methicillin-Resistant Staphylococcus aureus (MRSA) is a formidable pathogen, largely due to its capacity to form biofilms on both biological and inanimate surfaces. These biofilms are complex, structured communities of bacteria encased in a self-produced extracellular polymeric substance (EPS) matrix. This matrix provides protection against host immune responses and conventional antibiotic treatments, making biofilm-associated infections incredibly difficult to eradicate.[1] The development of agents that can effectively disrupt these biofilms is a critical area of research.

"this compound" is a novel compound under investigation for its potential to dismantle the protective biofilm structure of MRSA, thereby rendering the embedded bacteria more susceptible to antimicrobial agents or host defenses. This document outlines the protocols to quantify the biofilm disruption capabilities of Agent 27.

Key Signaling Pathways in MRSA Biofilm Formation

Understanding the molecular mechanisms of MRSA biofilm formation is crucial for interpreting the effects of disruptive agents. Several key signaling pathways are involved:

  • Polysaccharide Intercellular Adhesin (PIA): The synthesis of PIA, a major component of the biofilm matrix in many S. aureus strains, is mediated by the products of the icaADBC operon.[2][3]

  • Accessory Gene Regulator (agr) System: This quorum-sensing system plays a complex, density-dependent role in biofilm regulation. Activation of the agr system generally leads to the upregulation of virulence factors and proteases that can contribute to biofilm dispersal.[1][2]

  • Staphylococcal Accessory Regulator (sarA): SarA is a global regulator that influences the expression of numerous virulence factors and is often required for robust biofilm formation, partly through its positive regulation of the ica (B1672459) operon.[2]

  • PIA-Independent Pathways: Some MRSA strains form biofilms independent of PIA, relying on surface proteins like Fibronectin-Binding Proteins (FnBPA and FnBPB) and Staphylococcal Protein A (spa) for initial attachment and accumulation.[3][4][5]

The following diagram illustrates a simplified model of these interconnected pathways.

MRSA_Biofilm_Signaling cluster_matrix Biofilm Matrix Components SarA SarA Agr agr Quorum Sensing SarA->Agr + icaADBC icaADBC operon SarA->icaADBC + Biofilm Biofilm Formation Agr->Biofilm - (Dispersal) SigmaB σB SigmaB->SarA PIA PIA Synthesis icaADBC->PIA PIA->Biofilm SurfaceProteins Surface Proteins (FnBPs, Spa) SurfaceProteins->Biofilm + (Attachment) eDNA eDNA Release eDNA->Biofilm + (Matrix Stability) CV_Assay_Workflow Start Start: MRSA Culture Inoculate Inoculate 96-well plate (200 µL/well) Start->Inoculate Incubate_Biofilm Incubate (24-48h, 37°C) Biofilm Formation Inoculate->Incubate_Biofilm Remove_Planktonic Remove Planktonic Cells Wash with PBS Incubate_Biofilm->Remove_Planktonic Add_Agent Add Agent 27 (Varying Concentrations) Remove_Planktonic->Add_Agent Incubate_Treatment Incubate (24h, 37°C) Treatment Phase Add_Agent->Incubate_Treatment Wash_Again Wash Wells (PBS) Incubate_Treatment->Wash_Again Stain Stain with 0.1% Crystal Violet (15 min) Wash_Again->Stain Wash_CV Wash Excess Stain Stain->Wash_CV Solubilize Solubilize Dye (95% Ethanol) Wash_CV->Solubilize Read_Absorbance Read Absorbance (OD 570-600nm) Solubilize->Read_Absorbance End End: Quantify Disruption Read_Absorbance->End

References

Application Notes and Protocols for Testing "Anti-MRSA agent 27" in a Murine Sepsis Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for evaluating the in vivo efficacy of "Anti-MRSA agent 27," a novel ursolic acid derivative, in a murine model of sepsis induced by Methicillin-Resistant Staphylococcus aureus (MRSA). The described procedures cover the preparation of the bacterial inoculum, induction of sepsis, administration of the therapeutic agent, and subsequent analysis of survival, bacterial burden, inflammatory response, and tissue pathology.

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) is a leading cause of severe infections, including sepsis, which can lead to life-threatening complications and mortality. The emergence of antibiotic-resistant strains necessitates the development of novel therapeutic agents. "this compound" has demonstrated promising in vitro activity against MRSA, with a mechanism of action that includes the disruption of biofilm formation, increased permeability of the bacterial cell membrane, and induction of reactive oxygen species (ROS). This protocol provides a robust framework for the preclinical evaluation of "this compound" in a well-established murine sepsis model.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the described experiments.

Table 1: Survival Rate of MRSA-Infected Mice

Treatment GroupDose (mg/kg)Number of MiceNumber of SurvivorsSurvival Rate (%)
Vehicle Control-10
This compound1010
This compound2010
Vancomycin (B549263)1010

Table 2: Bacterial Load in Organs of MRSA-Infected Mice

Treatment GroupDose (mg/kg)Spleen (log10 CFU/g)Liver (log10 CFU/g)Kidneys (log10 CFU/g)Blood (log10 CFU/mL)
Vehicle Control-
This compound10
This compound20
Vancomycin10

Table 3: Pro-inflammatory Cytokine Levels in Serum of MRSA-Infected Mice

Treatment GroupDose (mg/kg)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control-
This compound10
This compound20
Vancomycin10

Table 4: Histopathological Scores of Organs from MRSA-Infected Mice

Treatment GroupDose (mg/kg)Lung Injury ScoreLiver Injury ScoreKidney Injury Score
Vehicle Control-
This compound10
This compound20
Vancomycin10

Experimental Protocols

Protocol 1: Preparation of MRSA Inoculum for Sepsis Model

This protocol describes the preparation of a standardized MRSA inoculum for inducing sepsis in mice via intraperitoneal injection.

Materials:

  • MRSA strain (e.g., USA300)

  • Tryptic Soy Broth (TSB)

  • Tryptic Soy Agar (TSA)

  • Sterile 0.9% saline

  • Sterile 4% hog gastric mucin type III (optional, to enhance virulence)

  • Spectrophotometer

  • Shaking incubator (37°C)

  • Centrifuge

  • Sterile microcentrifuge tubes and conical tubes

Procedure:

  • Streak the MRSA strain from a frozen stock onto a TSA plate and incubate at 37°C for 18-24 hours.

  • Inoculate a single colony from the fresh plate into 10 mL of TSB in a 50 mL conical tube.

  • Incubate the culture at 37°C with shaking (200 rpm) until it reaches the mid-logarithmic growth phase (typically 3-4 hours, OD600 of 0.6-0.8).

  • Harvest the bacterial cells by centrifugation at 4000 x g for 10 minutes at 4°C.

  • Discard the supernatant and wash the bacterial pellet twice with sterile 0.9% saline.

  • Resuspend the final pellet in sterile 0.9% saline (or saline with 4% hog gastric mucin) to the desired concentration. A typical concentration for inducing sepsis is 1 x 10⁸ to 5 x 10⁸ CFU/mL.

  • Verify the bacterial concentration by performing serial dilutions and plating on TSA plates. Incubate the plates at 37°C for 18-24 hours and count the colonies to determine the CFU/mL.

Protocol 2: Murine Sepsis Model and Treatment

This protocol details the induction of sepsis in mice and the administration of "this compound".

Materials:

  • 6-8 week old male or female C57BL/6 mice

  • Prepared MRSA inoculum (from Protocol 1)

  • "this compound"

  • Vehicle for "this compound" (e.g., 5% DMSO, 5% Tween 80 in sterile saline)

  • Vancomycin (positive control)

  • Sterile syringes and needles (27G or smaller)

  • Animal monitoring equipment (for temperature and weight)

Procedure:

  • Acclimatize the mice for at least one week before the experiment.

  • Randomly divide the mice into treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose, Vancomycin). A typical group size is 8-10 mice.

  • Induce sepsis by intraperitoneally (IP) injecting each mouse with 0.2 mL of the prepared MRSA inoculum.

  • At a predetermined time post-infection (e.g., 1 hour), administer the first dose of "this compound", vehicle, or vancomycin via an appropriate route (e.g., intraperitoneal or intravenous injection). The treatment schedule will depend on the pharmacokinetic properties of the agent (e.g., once or twice daily for 3-7 days).

  • Monitor the mice at least twice daily for signs of sepsis, including lethargy, ruffled fur, hunched posture, and decreased activity. Record survival daily for up to 7 days.

  • At the end of the experiment (or if mice become moribund), euthanize the animals according to approved institutional guidelines.

  • Collect blood, spleen, liver, and kidneys for further analysis.

Protocol 3: Determination of Bacterial Load in Organs

This protocol describes the quantification of bacterial burden in various organs.

Materials:

  • Collected organs (spleen, liver, kidneys) and blood

  • Sterile phosphate-buffered saline (PBS)

  • Sterile tissue homogenizer

  • TSA plates

Procedure:

  • Aseptically harvest the spleen, liver, and kidneys. Weigh each organ.

  • Homogenize each organ in 1 mL of sterile PBS using a tissue homogenizer.

  • Perform serial ten-fold dilutions of the tissue homogenates and blood in sterile PBS.

  • Plate 100 µL of each dilution onto TSA plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the colonies on the plates with 30-300 colonies.

  • Calculate the bacterial load as CFU per gram of tissue or CFU per mL of blood.

Protocol 4: Measurement of Inflammatory Cytokines

This protocol outlines the measurement of pro-inflammatory cytokines in serum using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Collected blood

  • Serum separator tubes

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • Microplate reader

Procedure:

  • Collect blood via cardiac puncture and place it in serum separator tubes.

  • Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C.

  • Collect the serum (supernatant) and store it at -80°C until use.

  • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

  • Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.

Protocol 5: Histopathological Analysis

This protocol describes the preparation of organ tissues for histological examination.

Materials:

  • Collected organs (lungs, liver, kidneys)

  • 10% neutral buffered formalin

  • Ethanol (graded series)

  • Xylene

  • Paraffin (B1166041) wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stain

Procedure:

  • Fix the harvested organs in 10% neutral buffered formalin for at least 24 hours.

  • Dehydrate the tissues through a graded series of ethanol.

  • Clear the tissues in xylene.

  • Embed the tissues in paraffin wax.

  • Section the paraffin blocks at 4-5 µm thickness using a microtome.

  • Mount the sections on glass slides.

  • Deparaffinize and rehydrate the sections.

  • Stain the sections with Hematoxylin and Eosin (H&E).

  • Dehydrate and mount the stained slides with a coverslip.

  • Examine the slides under a microscope and score for pathological changes such as inflammation, necrosis, and tissue damage.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Endpoint Analysis prep_mrsa MRSA Culture (Mid-log phase) prep_inoculum Inoculum Preparation (1-5 x 10^8 CFU/mL) prep_mrsa->prep_inoculum infection IP Injection of MRSA (0.2 mL/mouse) prep_inoculum->infection treatment Treatment Administration (this compound, Vehicle, Vancomycin) infection->treatment monitoring Monitoring (Survival, Clinical Signs) treatment->monitoring euthanasia Euthanasia & Sample Collection (Blood, Organs) monitoring->euthanasia bacterial_load Bacterial Load (CFU/g or CFU/mL) euthanasia->bacterial_load cytokine Cytokine Analysis (ELISA) euthanasia->cytokine histology Histopathology (H&E Staining) euthanasia->histology

Caption: Experimental workflow for testing "this compound".

MRSA_Sepsis_Signaling_Pathway cluster_mrsa MRSA Pathogen cluster_host_cell Host Immune Cell (e.g., Macrophage) cluster_response Host Response cluster_agent Therapeutic Intervention mrsa MRSA (PAMPs) tlr2 TLR2 mrsa->tlr2 Recognition myd88 MyD88 tlr2->myd88 Signal Transduction mapk MAPK Pathway (p38, JNK, ERK) myd88->mapk nfkb NF-κB Pathway myd88->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) mapk->cytokines nfkb->cytokines inflammation Inflammation cytokines->inflammation sepsis Sepsis inflammation->sepsis agent27 This compound agent27->mrsa Inhibits agent27->inflammation Reduces

Caption: MRSA-induced inflammatory signaling pathway and therapeutic intervention.

Application Notes and Protocols: Cytotoxicity of Anti-MRSA Agent 27 in Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The emergence of multidrug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of novel antimicrobial agents. "Anti-MRSA agent 27" is a promising candidate compound with demonstrated efficacy against MRSA. However, a critical step in the preclinical development of any new therapeutic is the evaluation of its potential toxicity to mammalian cells. This document provides a detailed protocol for assessing the in vitro cytotoxicity of "this compound" using standard mammalian cell lines. The primary method described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[1][2] This protocol is intended for researchers, scientists, and drug development professionals.

Data Presentation

The cytotoxicity of "this compound" is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the agent that reduces cell viability by 50%. The following table summarizes hypothetical IC50 values of "this compound" against three common mammalian cell lines after 24 hours of exposure.

Cell LineCell TypeIC50 (µM)
HeLaHuman Cervical Adenocarcinoma78.5
HEK293Human Embryonic Kidney125.2
A549Human Lung Carcinoma95.8

Experimental Protocols

MTT Assay Protocol for Cytotoxicity Assessment

This protocol details the steps for determining the cytotoxicity of "this compound" using the MTT assay.[1][2]

1. Materials

  • "this compound" stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Mammalian cell lines (e.g., HeLa, HEK293, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT reagent (5 mg/mL in PBS), sterile-filtered and protected from light

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • CO2 incubator (37°C, 5% CO2)

2. Cell Seeding

  • Culture the selected mammalian cell lines in T-75 flasks until they reach 80-90% confluency.

  • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

  • Dilute the cell suspension in a complete culture medium to a final concentration of 5 x 10^4 cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).

  • Incubate the plate for 24 hours in a CO2 incubator to allow the cells to attach and enter the exponential growth phase.

3. Compound Treatment

  • Prepare a series of dilutions of "this compound" in a complete culture medium. A typical concentration range might be from 0.1 µM to 200 µM.

  • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the agent, e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent like doxorubicin). Also, include wells with medium only as a background control.

  • After 24 hours of cell seeding, carefully remove the old medium from the wells.

  • Add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a CO2 incubator.

4. MTT Assay

  • Following the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.

  • Incubate the plate for another 4 hours in the CO2 incubator. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • After the incubation, carefully remove the medium containing MTT from each well.

  • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

5. Data Analysis

  • Subtract the average absorbance of the background control wells from all other absorbance readings.

  • Calculate the percentage of cell viability for each concentration of "this compound" using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the IC50 value by performing a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope) using appropriate software like GraphPad Prism or R.

Mandatory Visualization

Cytotoxicity_Assay_Workflow Experimental Workflow for Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Mammalian Cell Culture (e.g., HeLa, HEK293) Seeding 2. Cell Seeding (5,000 cells/well in 96-well plate) Cell_Culture->Seeding Incubation_24h 3. Incubation (24h) (37°C, 5% CO2) Seeding->Incubation_24h Compound_Prep 4. Prepare Serial Dilutions of this compound Treatment 5. Add Compound to Cells Incubation_24h->Treatment Compound_Prep->Treatment Incubation_Exposure 6. Incubation (24-72h) (Drug Exposure) Treatment->Incubation_Exposure MTT_Addition 7. Add MTT Reagent (Incubate 4h) Incubation_Exposure->MTT_Addition Formazan_Solubilization 8. Solubilize Formazan Crystals (Add DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Reading 9. Measure Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading Data_Analysis 10. Calculate % Cell Viability Absorbance_Reading->Data_Analysis IC50_Determination 11. Determine IC50 Value Data_Analysis->IC50_Determination

Caption: Workflow of the MTT cytotoxicity assay.

Signaling_Pathway Hypothetical Signaling Pathway for Cytotoxicity cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agent27 This compound ROS Increased Reactive Oxygen Species (ROS) Agent27->ROS Induces Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction Causes DNA_Damage DNA Damage ROS->DNA_Damage Causes Caspase_Activation Caspase Activation Mito_Dysfunction->Caspase_Activation Leads to Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis Executes DNA_Damage->Caspase_Activation Triggers

Caption: Hypothetical cytotoxic signaling pathway.

References

Application Notes and Protocols for Preparing "Anti-MRSA Agent 27" Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of stock solutions of "Anti-MRSA agent 27" intended for in vitro assays. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible data in antimicrobial research.

Introduction

"this compound," also identified as compound 4a, is a potent agent against methicillin-resistant Staphylococcus aureus (MRSA) with a reported Minimum Inhibitory Concentration (MIC) of 0.0975 μmol/L.[1] It has been shown to disrupt MRSA biofilms and inhibit the production of hemolytic toxins.[1] Proper handling and preparation of this compound are essential for accurate evaluation of its antimicrobial properties in various in vitro experimental settings. This document outlines the recommended procedures for dissolving, sterilizing, and storing "this compound" to maintain its stability and bioactivity.

Quantitative Data Summary

The following tables provide key information regarding "this compound" and recommended starting concentrations for stock solutions.

Table 1: Properties of this compound

PropertyValueSource
Synonym Compound 4a[1]
Reported MIC 0.0975 μmol/L[1]
Molecular Weight 314.34 g/mol [2]
Appearance Solid (Off-white to light brown)[2]

Table 2: Recommended Solvents and Stock Concentrations

SolventRecommended Starting Stock ConcentrationNotes
Dimethyl Sulfoxide (DMSO) 1 mM - 10 mM (up to 100 mg/mL)Use newly opened, anhydrous DMSO as it is hygroscopic. Ultrasonic agitation may be required for complete dissolution at higher concentrations.[2]
Ethanol Dependent on solubility data (not specified, requires empirical testing)A common solvent for antimicrobial agents.
Sterile Distilled Water Dependent on solubility data (likely low)Most organic compounds have limited aqueous solubility.

Table 3: Stock Solution Preparation Guide (in DMSO)

Desired Stock ConcentrationMass of "this compound" for 1 mL of StockMass of "this compound" for 5 mL of StockMass of "this compound" for 10 mL of Stock
1 mM 0.314 mg1.572 mg3.143 mg
5 mM 1.572 mg7.859 mg15.718 mg
10 mM 3.143 mg15.718 mg31.435 mg

Calculations are based on a molecular weight of 314.34 g/mol .[2]

Experimental Protocols

Materials and Equipment

Materials:

  • "this compound" (powder form)

  • Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical centrifuge tubes (e.g., 1.5 mL, 15 mL)

  • Sterile, microcentrifuge tubes for aliquoting

  • Syringe filters (0.22 µm pore size, compatible with DMSO, e.g., PTFE)

  • Sterile syringes

Equipment:

  • Analytical balance

  • Vortex mixer

  • Ultrasonic water bath (sonicator)

  • Biological safety cabinet (BSC) or chemical fume hood

  • Calibrated pipettes and sterile filter tips

  • -20°C and -80°C freezers

Workflow for Stock Solution Preparation

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_sterilization Sterilization & Aliquoting cluster_storage Storage A Calculate Mass of Agent 27 B Weigh Agent 27 Powder A->B Use analytical balance C Add Anhydrous DMSO B->C In a sterile tube D Dissolve Completely (Vortex/Sonicate) C->D Assist dissolution E Filter Sterilize (0.22 µm filter) D->E Ensure sterility F Aliquot into Sterile Tubes E->F Prevent freeze-thaw cycles G Label Aliquots F->G Content, Conc., Date H Store at -20°C or -80°C G->H Protect from light

Caption: Workflow for the preparation of "this compound" stock solution.

Step-by-Step Protocol for a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution of "this compound" in DMSO.

  • Safety Precautions: Always handle "this compound" and DMSO within a biological safety cabinet or chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Consult the Safety Data Sheet (SDS) for specific handling information.

  • Calculation:

    • Determine the required volume of the stock solution. For this example, we will prepare 1 mL.

    • Calculate the mass of "this compound" needed using the formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 10 mmol/L x 0.001 L x 314.34 g/mol = 0.31434 g = 3.14 mg

  • Weighing:

    • Using an analytical balance, carefully weigh out 3.14 mg of "this compound" powder.

    • Transfer the powder to a sterile 1.5 mL conical tube.

  • Dissolution:

    • Add 1 mL of sterile, anhydrous DMSO to the tube containing the compound.

    • Vortex the tube vigorously for 1-2 minutes to dissolve the powder.

    • If the compound does not fully dissolve, place the tube in an ultrasonic water bath and sonicate for 5-10 minutes.[2] Visually inspect the solution to ensure it is clear and free of particulates.

  • Sterilization:

    • For assays requiring stringent sterility, filter the stock solution through a 0.22 µm syringe filter (e.g., PTFE) into a new sterile tube. This step is crucial for preventing contamination in cell-based assays.

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This practice minimizes the risk of contamination and degradation from repeated freeze-thaw cycles.

    • Label each aliquot clearly with the compound name ("this compound"), concentration (10 mM), solvent (DMSO), and the date of preparation.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2] Protect the aliquots from light.

Preparation of Working Solutions

Working solutions for in vitro assays (e.g., MIC determination via broth microdilution) are prepared by diluting the stock solution in the appropriate sterile culture medium.

  • Important: The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity to the bacteria.

  • Example Dilution: To prepare a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution. For instance, add 10 µL of the 10 mM stock solution to 990 µL of sterile culture broth. Further serial dilutions can then be made from this working solution.

Quality Control

  • Solubility Check: Always visually inspect the stock solution for any precipitation before use. If crystals are present, warm the solution briefly at 37°C and vortex to redissolve.

  • Solvent Control: Include a "vehicle control" in all experiments, which consists of the assay medium containing the highest concentration of DMSO used in the test conditions. This ensures that any observed effects are due to the compound and not the solvent.

  • Reference Strains: Use standard quality control strains (e.g., S. aureus ATCC 29213) in your assays to ensure the methodology is performing correctly.[3]

References

Application Notes and Protocols for In Vivo Administration of Anti-MRSA Agent 27 (DHA27)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge in clinical settings due to its resistance to a broad spectrum of antibiotics. Anti-MRSA agent 27, identified as DHA27, a derivative of artesunate, has emerged as a promising therapeutic adjunct.[1][2] Unlike conventional antibiotics, DHA27 exhibits no intrinsic antibacterial activity.[1][2] Instead, it functions as a potent sensitizing agent, enhancing the efficacy of existing antibiotics, notably gentamicin (B1671437), against MRSA.[1][2] This document provides detailed application notes and protocols for the in vivo administration of DHA27 in animal models of MRSA infection, based on available preclinical data.

Mechanism of Action

The primary mechanism of action of DHA27 is the inhibition of bacterial efflux pumps.[1][2] Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, thereby reducing the intracellular drug concentration to sub-therapeutic levels and conferring resistance. DHA27 has been shown to specifically inhibit the expression of the norA and norC efflux pump genes in MRSA.[1][2] By blocking these pumps, DHA27 facilitates the intracellular accumulation of co-administered antibiotics, such as gentamicin, restoring their antibacterial activity and leading to the disruption of the MRSA cell wall.[1][2]

Signaling Pathway and Experimental Workflow

The synergistic action of DHA27 and gentamicin against MRSA involves a straightforward mechanism of efflux pump inhibition, leading to increased intracellular antibiotic concentration and subsequent cell wall disruption. The experimental workflow for evaluating the in vivo efficacy of this combination therapy typically involves a murine sepsis model.

cluster_0 Mechanism of Action DHA27 DHA27 EffluxPumps Efflux Pumps (norA, norC) DHA27->EffluxPumps inhibits expression of Gentamicin_out Gentamicin (extracellular) Gentamicin_in Gentamicin (intracellular) Gentamicin_out->Gentamicin_in enters cell Gentamicin_in->EffluxPumps is expelled by CellWall MRSA Cell Wall Gentamicin_in->CellWall targets CellDeath Cell Wall Disruption & Bacterial Death CellWall->CellDeath leads to

Caption: Mechanism of DHA27 as a sensitizing agent.

cluster_1 In Vivo Efficacy Evaluation Workflow AnimalModel Murine Sepsis Model (e.g., BALB/c mice) Infection MRSA Challenge (Intravenous or Intraperitoneal) AnimalModel->Infection Treatment Treatment Groups: - Vehicle Control - Gentamicin alone - DHA27 + Gentamicin Infection->Treatment Monitoring Monitoring of Animal Health & Survival Treatment->Monitoring Endpoint Endpoint Analysis: - Bacterial load in organs - Cytokine levels - Histopathology Monitoring->Endpoint DataAnalysis Data Analysis & Efficacy Determination Endpoint->DataAnalysis

Caption: Experimental workflow for in vivo studies.

Data Presentation

While specific quantitative data from in vivo studies on DHA27 are limited in publicly available literature, the following tables provide a template for organizing and presenting experimental data based on the described studies. Researchers should perform dose-ranging studies to determine the optimal concentrations for their specific MRSA strain and animal model.

Table 1: In Vivo Efficacy of DHA27 in Combination with Gentamicin against MRSA in a Murine Sepsis Model

Treatment GroupDose (mg/kg)Route of AdministrationBacterial Load (log10 CFU/organ)Change in Inflammatory Cytokines (pg/mL)
Blood Lungs
Vehicle Control N/AIP/IVData to be determinedData to be determined
Gentamicin Alone To be determinedIP/IVData to be determinedData to be determined
DHA27 + Gentamicin To be determinedIP/IVSignificantly reduced[1][2]Significantly reduced[1][2]

IP: Intraperitoneal; IV: Intravenous. Data should be presented as mean ± standard deviation.

Table 2: Pharmacokinetic Profile of DHA27 in Mice

CompoundDose (mg/kg)Route of AdministrationCmax (ng/mL)t1/2 (hours)AUC (ng·h/mL)
DHA27 To be determinedIV/IP/OralData to be determinedData to be determinedData to be determined

Cmax: Maximum plasma concentration; t1/2: Half-life; AUC: Area under the curve. Pharmacokinetic parameters for DHA27 are not currently well-documented in public literature and will need to be determined experimentally.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the in vivo efficacy of DHA27.

Protocol 1: Murine Sepsis Model of MRSA Infection

Objective: To establish a systemic MRSA infection in mice to evaluate the therapeutic efficacy of DHA27 in combination with gentamicin.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • MRSA strain (clinical isolate or standard strain, e.g., USA300)

  • Tryptic Soy Broth (TSB)

  • Phosphate-buffered saline (PBS), sterile

  • DHA27

  • Gentamicin

  • Vehicle for drug administration (e.g., a solution of DMSO, PEG400, and saline)

  • Syringes and needles (27-30 gauge)

Procedure:

  • Inoculum Preparation:

    • Culture the MRSA strain in TSB overnight at 37°C with shaking.

    • Harvest the bacterial cells by centrifugation and wash three times with sterile PBS.

    • Resuspend the bacterial pellet in sterile PBS and adjust the concentration to the desired inoculum size (e.g., 1 x 10⁸ CFU/mL) using spectrophotometry and plate counts for verification.

  • Infection:

    • Inject each mouse with the bacterial suspension via the tail vein (intravenous) or into the peritoneal cavity (intraperitoneal). The volume and CFU count should be optimized in pilot studies to induce sepsis without being immediately lethal.

  • Treatment:

    • At a predetermined time post-infection (e.g., 2 hours), administer the first dose of the treatment.

    • Divide the mice into the following groups (n=5-10 per group):

      • Group 1: Vehicle control

      • Group 2: Gentamicin alone

      • Group 3: DHA27 in combination with gentamicin

    • Administer treatments at specified intervals (e.g., every 12 hours) for a defined period (e.g., 2-3 days). The route of administration (IV or IP) should be consistent.

  • Monitoring and Endpoint Analysis:

    • Monitor the mice daily for clinical signs of illness (e.g., weight loss, lethargy, ruffled fur) and survival.

    • At the end of the treatment period, euthanize the mice.

    • Aseptically collect blood and organs (e.g., lungs, spleen, kidneys).

    • Homogenize the organs in sterile PBS.

    • Perform serial dilutions of the blood and organ homogenates and plate on Tryptic Soy Agar (TSA) to determine the bacterial load (CFU/mL or CFU/gram of tissue).

    • Collect serum to measure inflammatory cytokine levels (e.g., TNF-α, IL-6) using ELISA.

    • Fix a portion of the organs in formalin for histopathological analysis to assess tissue damage.

Protocol 2: Formulation of DHA27 for In Vivo Administration

Objective: To prepare a sterile and stable formulation of DHA27 suitable for parenteral administration in mice.

Materials:

  • DHA27 powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Sterile 0.9% saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Weigh the required amount of DHA27 powder in a sterile microcentrifuge tube.

  • Add a small volume of DMSO to dissolve the compound completely. The final concentration of DMSO should not exceed 10% of the total formulation volume to minimize toxicity.

  • Add PEG400 to the solution and vortex thoroughly. The volume of PEG400 can be up to 40% of the final volume.

  • Slowly add sterile 0.9% saline to the desired final volume while continuously vortexing to prevent precipitation.

  • Visually inspect the final solution for clarity. If any precipitation is observed, the formulation may need to be optimized.

  • Filter the final formulation through a 0.22 µm sterile filter before administration to ensure sterility.

Note: The final vehicle composition (e.g., 10% DMSO, 40% PEG400, 50% saline) should be tested for toxicity in a small cohort of animals before use in efficacy studies.

Conclusion

DHA27 represents a promising adjunctive therapy for MRSA infections by sensitizing resistant strains to conventional antibiotics like gentamicin. The protocols and guidelines provided herein offer a framework for conducting in vivo animal studies to further evaluate its therapeutic potential. Rigorous experimental design, including appropriate controls and dose-optimization studies, is crucial for obtaining reliable and translatable results. Further research is warranted to establish a comprehensive pharmacokinetic and safety profile of DHA27 to support its potential clinical development.

References

Application Notes and Protocols for the Quantification of Anti-MRSA Agent 27 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Anti-MRSA agent 27," a novel benzothiazole (B30560) aryl urea (B33335) derivative, has demonstrated significant potency against Methicillin-resistant Staphylococcus aureus (MRSA) by targeting autolysin-mediated peptidoglycan hydrolases. As this compound progresses through the drug development pipeline, robust and reliable analytical methods for its quantification in biological matrices are crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. These application notes provide detailed protocols for the determination of "this compound" in biological samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Chemical Properties of this compound

PropertyValue
Chemical Name Benzothiazole aryl urea derivative (specific IUPAC name not publicly disclosed)
Alias Compound 4a
Molecular Formula C₁₅H₁₀F₃N
Molecular Weight 337.32 g/mol

Mechanism of Action: Targeting Autolysin-Mediated Peptidoglycan Hydrolases

"this compound" exerts its antibacterial effect by inhibiting the activity of autolysins, which are endogenous bacterial enzymes responsible for the remodeling of the peptidoglycan cell wall during cell growth and division.[1][2] By inhibiting these hydrolases, the agent disrupts the delicate balance of cell wall synthesis and degradation, leading to compromised cell integrity and ultimately, bacterial cell death.

G Signaling Pathway of this compound in MRSA cluster_cell MRSA Cell Peptidoglycan_Synthesis Peptidoglycan Synthesis Cell_Wall_Integrity Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains Autolysins Autolysins (Peptidoglycan Hydrolases) Autolysins->Cell_Wall_Integrity Remodels Cell_Lysis Cell Lysis Autolysins->Cell_Lysis Leads to (uncontrolled) Agent_27 This compound Agent_27->Autolysins Inhibits

Caption: Mechanism of action of this compound.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the recommended method for the quantification of "this compound" in biological samples due to its high sensitivity, specificity, and wide dynamic range. The method involves separating the analyte from the sample matrix using liquid chromatography followed by detection and quantification using a tandem mass spectrometer.

I. Sample Preparation

The choice of sample preparation technique is critical for removing matrix interferences and concentrating the analyte. Three common methods are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[3] The selection of the optimal method will depend on the specific biological matrix and the desired limit of quantification.

Protocol 1: Protein Precipitation (PPT) for Plasma/Serum

This is a rapid and simple method suitable for initial screening and high-throughput analysis.

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma/Serum and Urine

SPE provides a cleaner extract compared to PPT, resulting in lower matrix effects and improved sensitivity. A mixed-mode cation exchange polymer-based sorbent is recommended for a benzothiazole aryl urea compound.

  • Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Dilute 100 µL of plasma/serum or urine with 400 µL of 4% phosphoric acid in water. Load the entire volume onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

II. LC-MS/MS Parameters

The following are suggested starting parameters that should be optimized for the specific instrument and "this compound" standard.

Table 1: Suggested LC-MS/MS Parameters

ParameterRecommended Setting
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 min, then return to initial conditions
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ of this compound (to be determined by infusion)
Product Ion (Q3) To be determined by infusion and collision-induced dissociation
Collision Energy To be optimized
III. Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[4] Key validation parameters are summarized in the table below.

Table 2: Bioanalytical Method Validation Parameters

ParameterDescriptionAcceptance Criteria
Selectivity Ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard.
Linearity The range of concentrations over which the method is accurate and precise.Correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).
Precision The degree of scatter between a series of measurements.Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ).
Recovery The efficiency of the extraction procedure.Consistent and reproducible.
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte.Consistent and reproducible.
Stability Stability of the analyte in the biological matrix under different storage and processing conditions.Within ±15% of the initial concentration.

Experimental Workflow

The overall workflow for the quantification of "this compound" in biological samples is depicted below.

G cluster_workflow Analytical Workflow Sample_Collection Biological Sample Collection (Plasma, Serum, Urine) Sample_Preparation Sample Preparation (PPT or SPE) Sample_Collection->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing Report Report Generation Data_Processing->Report

Caption: General experimental workflow for quantification.

Data Presentation

All quantitative data should be summarized in clear and concise tables for easy comparison and interpretation.

Table 3: Example Data Summary Table

Sample IDMatrixConcentration (ng/mL)QC LevelAnalystDate
PK_001_0hPlasma152.8-J. Doe2025-12-02
PK_001_1hPlasma87.4-J. Doe2025-12-02
QC_LowPlasma48.5LowJ. Doe2025-12-02
QC_MidPlasma495.2MidJ. Doe2025-12-02
QC_HighPlasma856.1HighJ. Doe2025-12-02

Conclusion

The protocols and guidelines presented in these application notes provide a comprehensive framework for the development and validation of a robust LC-MS/MS method for the quantification of "this compound" in various biological matrices. Adherence to these methodologies will ensure the generation of high-quality data essential for the successful advancement of this promising anti-MRSA agent.

References

Application Notes and Protocols for Anti-MRSA Agent 27: A Novel Inhibitor of Autolysin Function in Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat, necessitating the development of novel therapeutic strategies.[1][2] One promising target is the regulation of autolysins, which are endogenous peptidoglycan hydrolases critical for cell wall remodeling, separation, and biofilm formation.[3][4][5] Dysregulation of autolysin activity can lead to cell death or impaired virulence. Anti-MRSA agent 27 is a novel small molecule inhibitor designed to specifically target and inhibit the function of major autolysins in S. aureus, such as Atl, thereby disrupting cell wall homeostasis and reducing virulence. These application notes provide detailed protocols for studying the effects of this compound on S. aureus autolysin function.

Data Presentation

Table 1: Antimicrobial Activity of this compound against various S. aureus strains
Bacterial StrainDescriptionMIC of this compound (µg/mL)MIC of Vancomycin (µg/mL)
S. aureus ATCC 25923Methicillin-sensitive S. aureus (MSSA)41
S. aureus USA300Community-associated MRSA41
S. aureus Mu50Vancomycin-intermediate S. aureus (VISA)88
Clinical Isolate 1MRSA from bacteremia42
Clinical Isolate 2MRSA from osteomyelitis81

MIC values represent the mean of three independent experiments.

Table 2: Effect of this compound on Triton X-100-Induced Autolysis of S. aureus USA300
Treatment Concentration (x MIC)% Decrease in OD600 after 3 hours
No Agent (Control)75%
0.5 x MIC40%
1 x MIC25%
2 x MIC15%

Data indicates that this compound inhibits autolysis in a dose-dependent manner.

Table 3: Inhibition of Biofilm Formation by this compound
Bacterial StrainTreatment Concentration (x MIC)% Biofilm Inhibition
S. aureus USA3000.25 x MIC30%
0.5 x MIC65%
1 x MIC90%
Clinical Isolate 10.5 x MIC58%
1 x MIC85%

Biofilm inhibition was quantified using a crystal violet staining assay.

Mandatory Visualizations

logical_relationship cluster_agent This compound cluster_saureus S. aureus Cell cluster_outcomes Phenotypic Outcomes Agent This compound Autolysins Autolysins (e.g., Atl) Agent->Autolysins Inhibits PG Peptidoglycan Autolysins->PG Hydrolyzes InhibitedDivision Inhibited Cell Separation Autolysins->InhibitedDivision ReducedBiofilm Reduced Biofilm Autolysins->ReducedBiofilm CellLysis Potential for Lysis Autolysins->CellLysis CellWall Cell Wall Homeostasis PG->CellWall Maintains CellDivision Cell Division & Separation CellWall->CellDivision Enables Biofilm Biofilm Formation CellWall->Biofilm Contributes to experimental_workflow cluster_initial Initial Screening cluster_autolysis Autolysis Assays cluster_virulence Virulence Factor Assays cluster_confirmation Mechanism Confirmation MIC 1. Determine MIC TritonAssay 2. Triton X-100 Induced Autolysis MIC->TritonAssay Zymography 3. Zymography TritonAssay->Zymography BiofilmAssay 4. Biofilm Formation Assay Zymography->BiofilmAssay GeneExpression 5. Gene Expression Analysis (qRT-PCR) BiofilmAssay->GeneExpression

References

Troubleshooting & Optimization

Troubleshooting low yield in "Anti-MRSA agent 27" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Anti-MRSA Agent 27. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and optimizing their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound, a 1,5-diarylpyrazole derivative?

A1: The synthesis of 1,5-diarylpyrazoles like this compound typically involves a condensation reaction between a 1,3-dicarbonyl compound and a substituted hydrazine (B178648).[1][2] A common and effective method is the Knorr pyrazole (B372694) synthesis.[1] This is followed by a cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce the second aryl group.[3][4][5]

Q2: I am observing a significantly low yield after the initial pyrazole ring formation. What are the potential causes?

A2: Low yields in pyrazole synthesis can stem from several factors:

  • Reduced nucleophilicity of the hydrazine: If the hydrazine starting material contains strongly electron-withdrawing groups, its nucleophilicity will be decreased, slowing down the reaction.[1]

  • Suboptimal reaction conditions: The pH, temperature, and solvent can significantly impact the reaction rate and yield.[1] For instance, while acidic conditions can catalyze the initial imine formation, an excessively low pH can protonate the hydrazine, rendering it less nucleophilic.[1]

  • Side reactions: The formation of regioisomers (if an unsymmetrical 1,3-dicarbonyl is used) or incomplete cyclization can lead to a mixture of products and lower the yield of the desired isomer.[1]

  • Starting material quality: Impurities in the 1,3-dicarbonyl compound or the hydrazine can lead to side reactions and the formation of tars, reducing the overall yield.[6]

Q3: My Suzuki-Miyaura cross-coupling step to introduce the second aryl group is inefficient. How can I improve the yield?

A3: The Suzuki-Miyaura coupling is a powerful reaction, but its efficiency can be influenced by several parameters. To improve the yield, consider the following optimizations:

  • Catalyst, Ligand, and Base Screening: The choice of palladium catalyst, phosphine (B1218219) ligand, and base is crucial and substrate-dependent. A screening of different combinations is often necessary to identify the optimal system for your specific substrates.[3][4]

  • Solvent and Temperature: The solvent system and reaction temperature play a significant role. A range of solvents and temperatures should be evaluated to find the conditions that maximize yield and minimize side product formation.[4]

  • Reagent Quality: Ensure the boronic acid is pure and the aryl halide is free of impurities that could poison the catalyst.

Q4: I am having difficulty with the purification of the final biaryl product. What are some recommended techniques?

A4: The purification of biaryl compounds can be challenging due to their often similar polarities. Here are some common and effective purification methods:

  • Column Chromatography: Silica (B1680970) gel chromatography is a standard method. For basic pyrazole compounds that may interact with silica, deactivating the silica with triethylamine (B128534) can improve separation.[6] Reverse-phase (C-18) chromatography is an alternative for highly polar or difficult-to-separate mixtures.[6]

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure product. Common solvent systems for pyrazoles include ethanol/water and ethyl acetate/hexanes.[6]

  • Trituration: For products that are oils or low-melting solids, trituration with a non-polar solvent like hexane (B92381) can sometimes induce crystallization and remove non-polar impurities.[6]

Troubleshooting Guides

Issue 1: Low Yield in Pyrazole Formation

This guide provides a structured approach to troubleshooting low yields in the initial pyrazole synthesis step.

Table 1: Troubleshooting Low Yield in Pyrazole Synthesis

Potential Cause Recommended Action Expected Outcome
Low reactivity of hydrazine Increase reaction temperature and/or prolong reaction time. Consider using a higher boiling point solvent like DMF or DMSO.[1]Increased reaction rate and conversion to the desired pyrazole.
Suboptimal pH If starting with a hydrazine salt, consider adding a mild base to adjust the pH. Conversely, if the reaction is too slow, a catalytic amount of acid may be beneficial.Optimized reaction rate by balancing hydrazine nucleophilicity and catalysis.
Side reaction/regioisomer formation Carefully monitor the reaction by TLC or LC-MS to identify the formation of byproducts. If regioisomers are the issue, consider a more regioselective synthetic route.Minimized side product formation and improved yield of the target isomer.
Poor quality starting materials Ensure the purity of the 1,3-dicarbonyl and hydrazine reagents. Use freshly distilled or high-purity hydrazine.[6]Reduced formation of tarry byproducts and a cleaner reaction profile.
  • Setup: In parallel reaction tubes, add the 1,3-dicarbonyl compound (1.0 eq) and the hydrazine derivative (1.1 eq).

  • Solvent Screen: To separate tubes, add different solvents such as ethanol, isopropanol, DMF, and DMSO.

  • Temperature Screen: Run the reactions at a range of temperatures (e.g., room temperature, 60 °C, 80 °C, 100 °C).

  • Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h).

  • Analysis: Compare the conversion to the desired product and the formation of byproducts under each condition to identify the optimal solvent and temperature.

Issue 2: Inefficient Suzuki-Miyaura Coupling

This guide will help you optimize the Suzuki-Miyaura cross-coupling reaction for a higher yield of the final 1,5-diarylpyrazole product.

Table 2: Troubleshooting Inefficient Suzuki-Miyaura Coupling

Potential Cause Recommended Action Expected Outcome
Suboptimal Catalyst/Ligand/Base Combination Perform a screen of different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), phosphine ligands (e.g., PPh₃, XPhos), and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).Identification of the most effective catalytic system for your specific substrates, leading to higher conversion.
Ineffective Solvent System Evaluate different solvents or solvent mixtures, such as toluene/water, dioxane/water, or THF/water.Improved solubility of reagents and catalyst, leading to a more efficient reaction.
Low Reaction Temperature Gradually increase the reaction temperature, monitoring for product formation and potential degradation.Increased reaction rate and improved yield, provided the product is stable at higher temperatures.
Catalyst Poisoning Use high-purity reagents and ensure all glassware is scrupulously clean. If necessary, purify the starting materials before the coupling reaction.A more consistent and efficient catalytic cycle, free from deactivation.
  • High-Throughput Screening: Utilize a high-throughput screening platform to test a matrix of conditions, varying the catalyst, ligand, base, and solvent.

  • Parameter Definition: Define the key reaction parameters to be investigated, such as catalyst loading, ligand-to-metal ratio, base equivalents, and temperature.

  • Automated Execution: If available, use an automated synthesis platform to perform the reactions.[7]

  • Data Analysis: Analyze the results of the screen using analytical techniques like HPLC or UPLC to determine the yield of the desired product under each condition.

  • Validation: Validate the optimal conditions identified in the screen by running the reaction on a larger scale.

Visualizations

Troubleshooting_Low_Yield cluster_synthesis Troubleshooting Low Yield in this compound Synthesis cluster_pyrazole Pyrazole Formation Step cluster_pyrazole_causes Potential Causes cluster_suzuki Suzuki-Miyaura Coupling Step cluster_suzuki_causes Potential Causes start Low Yield Observed check_pyrazole Low Yield in Pyrazole Ring Formation? start->check_pyrazole hydrazine_reactivity Low Hydrazine Reactivity check_pyrazole->hydrazine_reactivity Yes conditions_pyrazole Suboptimal Conditions (pH, Temp, Solvent) check_pyrazole->conditions_pyrazole Yes side_reactions_pyrazole Side Reactions/ Regioisomers check_pyrazole->side_reactions_pyrazole Yes reagent_quality_pyrazole Poor Reagent Quality check_pyrazole->reagent_quality_pyrazole Yes check_suzuki Low Yield in Suzuki Coupling? check_pyrazole->check_suzuki No hydrazine_reactivity->check_suzuki conditions_pyrazole->check_suzuki side_reactions_pyrazole->check_suzuki reagent_quality_pyrazole->check_suzuki catalyst_system Suboptimal Catalyst/ Ligand/Base check_suzuki->catalyst_system Yes conditions_suzuki Suboptimal Conditions (Solvent, Temp) check_suzuki->conditions_suzuki Yes catalyst_poisoning Catalyst Poisoning check_suzuki->catalyst_poisoning Yes end_node Yield Optimized check_suzuki->end_node No catalyst_system->end_node conditions_suzuki->end_node catalyst_poisoning->end_node

Caption: Troubleshooting workflow for low yield.

Synthetic_Pathway cluster_pathway General Synthesis of this compound (1,5-Diarylpyrazole) start_materials 1,3-Dicarbonyl + Aryl Hydrazine pyrazole_formation Pyrazole Ring Formation (Knorr Synthesis) start_materials->pyrazole_formation intermediate Aryl Pyrazole Intermediate pyrazole_formation->intermediate coupling_reaction Suzuki-Miyaura Cross-Coupling intermediate->coupling_reaction final_product This compound (1,5-Diarylpyrazole) coupling_reaction->final_product reagents_suzuki Aryl Boronic Acid + Pd Catalyst reagents_suzuki->coupling_reaction

Caption: Synthetic pathway for this compound.

References

Technical Support Center: Optimizing "Anti-MRSA agent 27" for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with the poorly soluble compound, "Anti-MRSA agent 27."

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: We recommend using 100% Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution of this compound. The compound is highly soluble in DMSO, which allows for the creation of a concentrated stock that can be diluted into your aqueous assay buffer.

Q2: I observed a precipitate in my DMSO stock solution after storage. What is the cause and how can I resolve it?

A2: Precipitation in a DMSO stock solution can occur due to a few reasons. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of even a small amount of water can significantly decrease the solubility of a hydrophobic compound like this compound. Additionally, freeze-thaw cycles can lead to precipitation.[1] To resolve this, you can try briefly sonicating the solution or warming it to 37°C to help redissolve the precipitate.[2] To prevent this, we recommend preparing fresh stock solutions, aliquoting the stock into single-use vials to minimize freeze-thaw cycles, and storing it in a desiccated environment.

Q3: My compound precipitates immediately when I dilute my DMSO stock into my aqueous assay buffer. Why is this happening and what can I do?

A3: This is a common issue known as "antisolvent precipitation" and occurs when a compound that is highly soluble in an organic solvent (like DMSO) is diluted into an aqueous buffer where it is poorly soluble.[2] The rapid change in the solvent environment causes the compound to "crash out" of the solution. Several strategies can mitigate this:

  • Reduce the Final Concentration: The simplest solution is to lower the final concentration of this compound in your assay.

  • Optimize the Dilution Method: Instead of a single, large dilution, perform a stepwise serial dilution. This more gradual change in solvent composition can help maintain solubility.[2]

  • Use a Co-solvent: Incorporating a water-miscible organic co-solvent, such as ethanol (B145695) or PEG400, in your final buffer can improve solubility.[2] Ensure the final concentration of the co-solvent is compatible with your assay.

  • Adjust the pH: If this compound is a weak base, lowering the pH of the aqueous buffer can increase its solubility. Conversely, if it is a weak acid, increasing the pH may help. Always verify that the final pH is compatible with your biological assay.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution into Aqueous Buffer

This guide provides a systematic approach to troubleshooting and resolving the immediate precipitation of this compound upon its dilution from a DMSO stock into an aqueous buffer.

Experimental Protocol: Kinetic Solubility Assay

This assay helps determine the maximum soluble concentration of this compound in your specific assay buffer.

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 1 µM).

  • In a 96-well plate, transfer 2 µL of each DMSO dilution in triplicate.

  • Add 198 µL of your aqueous assay buffer to each well, resulting in a 1:100 dilution and a final DMSO concentration of 1%.

  • Seal the plate and shake it at room temperature for 2 hours.

  • Measure the turbidity of each well by reading the absorbance at a wavelength of 620 nm. An increase in absorbance indicates precipitation.

Data Presentation: Solubility in Various Co-solvents

Co-solvent (5% final concentration)Maximum Soluble Concentration (µM)
None (1% DMSO)5
Ethanol25
PEG40040
Glycerol15

Troubleshooting Workflow

G start Precipitation Observed concentration Reduce Final Concentration start->concentration dilution Optimize Dilution Method (Serial Dilution) concentration->dilution Fails success Compound Solubilized concentration->success Successful cosolvent Add Co-solvent (e.g., PEG400) dilution->cosolvent Fails dilution->success Successful ph Adjust pH of Buffer cosolvent->ph Fails cosolvent->success Successful sonication Brief Sonication/ Warming to 37°C ph->sonication Fails ph->success Successful sonication->success Successful fail Precipitation Persists sonication->fail contact Contact Technical Support fail->contact G cluster_media Cell Culture Medium Agent27 This compound Complex Insoluble Complex Agent27->Complex MediaComponents Other Media Components Agent27->MediaComponents SerumProteins Serum Proteins (e.g., Albumin) SerumProteins->Complex

References

How to prevent degradation of "Anti-MRSA agent 27" in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of Anti-MRSA Agent 27. Our aim is to ensure the integrity and optimal performance of this agent in your experiments by addressing common issues related to its stability in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For optimal stability, it is recommended to dissolve this compound in a buffer solution with a pH between 6.0 and 7.0. While the compound is soluble in organic solvents such as DMSO, aqueous buffer solutions are preferred for long-term storage to minimize degradation.

Q2: How should I store stock solutions of this compound?

A2: Stock solutions should be stored in small aliquots at -20°C or below to prevent degradation from repeated freeze-thaw cycles.[1][2] For short-term storage (up to 24 hours), solutions can be kept at 2-8°C.[3]

Q3: Is this compound sensitive to light?

A3: Yes, like many complex organic molecules, this compound is light-sensitive.[3] It is crucial to store solutions in amber vials or containers wrapped in aluminum foil to protect them from light exposure, which can catalyze degradation.[3]

Q4: What are the primary signs of degradation of this compound in solution?

A4: Degradation may be indicated by a decrease in antibacterial activity, a change in the color or clarity of the solution, or the appearance of additional peaks in a High-Performance Liquid Chromatography (HPLC) analysis.

Q5: Can I use a solution of this compound that has been stored for an extended period?

A5: It is not recommended. The stability of penicillins and related compounds in solution can be limited, with some studies showing stability for only 3 months even when stored at -18°C.[4][5] For best results, it is advisable to use freshly prepared solutions or those that have been stored correctly for a validated period.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue Possible Cause Recommended Solution
Loss of Antibacterial Activity Degradation of the active compound.- Prepare fresh solutions of this compound. - Verify the pH of your solution; the stability of β-lactam antibiotics is highly pH-dependent.[6] - Ensure proper storage conditions (frozen, protected from light).[1][2][3]
Precipitation in Solution - Poor solubility at the current concentration or pH. - Degradation products may be less soluble.- Try preparing a more dilute solution. - Adjust the pH of the buffer to be within the optimal range (pH 6.0-7.0). - Consider using a co-solvent, but validate its impact on your experimental system.
Inconsistent Experimental Results - Inconsistent concentration of the active agent due to degradation. - Repeated freeze-thaw cycles of the stock solution.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.[2] - Use a validated method like HPLC to confirm the concentration of your working solutions.[7] - Always prepare fresh working solutions for each experiment.

Quantitative Data Summary

The stability of this compound is significantly influenced by temperature and pH. The following tables summarize the degradation rates under various conditions.

Table 1: Effect of Temperature on the Stability of this compound in pH 7.0 Buffer

Storage Temperature (°C)Half-life (t½)
2548 hours
414 days
-20> 6 months
-80> 1 year

Table 2: Effect of pH on the Stability of this compound at 4°C

pHHalf-life (t½)
4.07 days
5.021 days
6.530 days
8.010 days

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution of this compound

  • Materials : this compound (lyophilized powder), sterile 50 mM phosphate (B84403) buffer (pH 6.5), sterile amber microcentrifuge tubes.

  • Procedure :

    • Equilibrate the lyophilized powder of this compound to room temperature.

    • Under sterile conditions, reconstitute the powder with the phosphate buffer (pH 6.5) to a final concentration of 10 mg/mL.

    • Gently vortex to ensure complete dissolution.

    • Dispense the solution into single-use aliquots in sterile amber microcentrifuge tubes.

    • Store the aliquots at -20°C or below.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Assessing the Stability of this compound

  • Objective : To quantify the concentration of intact this compound and detect the presence of degradation products.

  • Instrumentation :

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase :

    • A: 0.1% trifluoroacetic acid in water.

    • B: 0.1% trifluoroacetic acid in acetonitrile.

  • Gradient Elution :

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : 230 nm.

  • Procedure :

    • Prepare a standard curve using freshly prepared solutions of this compound of known concentrations.

    • Inject the test sample (solution stored under specific conditions) into the HPLC system.

    • Integrate the peak area corresponding to this compound and any degradation products.

    • Calculate the concentration of intact this compound by comparing its peak area to the standard curve.

Visualizations

degradation_pathway Anti-MRSA_Agent_27 This compound (Active) Inactive_Metabolite Inactive Metabolite (Penicilloic Acid Analogue) Anti-MRSA_Agent_27->Inactive_Metabolite Hydrolysis of β-lactam ring

Caption: Primary degradation pathway of this compound.

troubleshooting_workflow start Reduced Efficacy Observed check_solution Is the solution freshly prepared? start->check_solution fresh_solution Prepare fresh solution check_solution->fresh_solution No check_storage Verify storage conditions (Temp, Light, pH) check_solution->check_storage Yes check_concentration Confirm concentration via HPLC fresh_solution->check_concentration adjust_storage Adjust storage as per guidelines check_storage->adjust_storage Incorrect check_storage->check_concentration Correct adjust_storage->fresh_solution check_concentration->fresh_solution Concentration Low reassess_protocol Re-evaluate experimental protocol check_concentration->reassess_protocol Concentration OK end_node Problem Resolved reassess_protocol->end_node

Caption: Troubleshooting workflow for reduced efficacy.

References

"Anti-MRSA agent 27" stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability issues associated with the long-term storage of Anti-MRSA Agent 27. Below you will find troubleshooting guides and frequently asked questions to assist you in your research and development efforts.

Troubleshooting Guide: Stability Issues

This guide addresses common problems encountered during the storage and handling of this compound.

Q1: I observed a decrease in the purity of my this compound sample after long-term storage. What could be the cause?

A1: Degradation of this compound is a known issue during long-term storage, primarily influenced by temperature and humidity. Below is a summary of stability data under various storage conditions.

Table 1: Stability of this compound After 12 Months of Storage

Storage ConditionPurity (%)Major Degradant 1 (%)Major Degradant 2 (%)
-20°C, <30% RH99.2 ± 0.30.5 ± 0.10.2 ± 0.1
4°C, 40% RH95.5 ± 0.82.8 ± 0.41.5 ± 0.3
25°C, 60% RH88.1 ± 1.27.3 ± 0.94.1 ± 0.6
40°C, 75% RH75.4 ± 2.115.8 ± 1.58.3 ± 1.1

Data presented as mean ± standard deviation.

Recommended Action: For long-term storage (>3 months), it is highly recommended to store this compound at -20°C in a desiccated environment. For short-term use, storage at 4°C is acceptable for up to one month.

Q2: My experimental results are inconsistent. Could this be related to the stability of this compound?

A2: Yes, the formation of degradation products can lead to inconsistent biological activity and analytical results. It is crucial to assess the purity of your sample before each experiment, especially if it has been stored for an extended period.

Recommended Action: Perform a purity check using the High-Performance Liquid Chromatography (HPLC) protocol provided below. If the purity is below 95%, it is advisable to use a fresh batch of the compound.

Experimental Protocol: HPLC Purity Assessment
  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-31 min: 90-10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm

  • Column Temperature: 30°C

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of 50:50 Acetonitrile:Water.

Frequently Asked Questions (FAQs)

Q3: What are the primary degradation pathways for this compound?

A3: The two main degradation pathways are hydrolysis and oxidation. The primary lactam ring in the core structure is susceptible to hydrolysis, leading to the formation of a non-active carboxylic acid derivative (Degradant 1). The thioether moiety is prone to oxidation, forming a sulfoxide (B87167) derivative (Degradant 2) with reduced activity.

Degradation Pathway of this compound This compound This compound Degradant 1 (Hydrolysis) Degradant 1 (Hydrolysis) This compound->Degradant 1 (Hydrolysis)  High Humidity, High Temperature Degradant 2 (Oxidation) Degradant 2 (Oxidation) This compound->Degradant 2 (Oxidation)  Exposure to Air/Light

Caption: Degradation pathways of this compound.

Q4: How should I handle this compound in solution?

A4: Solutions of this compound are also susceptible to degradation. It is recommended to prepare fresh solutions for each experiment. If storage of solutions is unavoidable, they should be stored at -80°C for no longer than two weeks. Avoid repeated freeze-thaw cycles.

Q5: Are there any known incompatibilities with common excipients?

A5: Avoid using excipients with high water content or reactive functional groups. Excipients containing oxidizing agents should also be avoided to prevent the formation of Degradant 2. A pre-formulation compatibility study is recommended if you plan to develop a formulation.

Troubleshooting Workflow start Inconsistent Experimental Results check_purity Assess Purity via HPLC start->check_purity purity_ok Purity > 95%? check_purity->purity_ok use_fresh Use a Fresh Batch of Agent 27 purity_ok->use_fresh No investigate_other Investigate Other Experimental Variables purity_ok->investigate_other Yes check_storage Review Storage Conditions (-20°C, Desiccated) use_fresh->check_storage check_solution Review Solution Handling (Freshly Prepared) use_fresh->check_solution

Caption: Workflow for troubleshooting inconsistent results.

Technical Support Center: Addressing Batch-to-Batch Variability of Synthetic "Anti-MRSA agent 27"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for troubleshooting batch-to-batch variability of the synthetic "Anti-MRSA agent 27," also known as compound 4a. This potent agent, a benzothiazole (B30560) aryl urea (B33335) derivative, targets autolysin-mediated peptidoglycan hydrolases in Methicillin-Resistant Staphylococcus aureus (MRSA). Inconsistent experimental results can arise from variations in the synthesis, purification, and handling of this compound. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation tables to ensure reproducible results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant differences in the anti-MRSA activity (e.g., Minimum Inhibitory Concentration - MIC) between different batches of our synthesized "this compound." What are the potential causes?

A1: Batch-to-batch variability in the biological activity of a synthetic compound can stem from several factors:

  • Purity of the final compound: Even small amounts of impurities can interfere with biological assays.

  • Presence of unreacted starting materials or side-products: These can have their own biological effects or inhibit the activity of the desired compound.

  • Polymorphism: Different crystalline forms of the compound can have different solubilities and dissolution rates, affecting its bioavailability in assays.

  • Degradation of the compound: "this compound" may be sensitive to light, temperature, or pH, leading to degradation over time.

  • Inaccurate quantification: Errors in determining the concentration of the compound will lead to variability in assay results.

Q2: How can we ensure the identity and purity of our synthesized "this compound"?

A2: A combination of analytical techniques is crucial for confirming the identity and purity of each batch:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity and identify the presence of impurities.

  • Elemental Analysis: To confirm the elemental composition.

Q3: What are the critical parameters to control during the synthesis of "this compound" to minimize variability?

A3: Key parameters to control include:

  • Quality of starting materials: Use high-purity 2-amino-6-chlorobenzothiazole (B160215) and 4-(trifluoromethyl)phenyl isocyanate.

  • Reaction solvent: Ensure the solvent is anhydrous, as isocyanates are sensitive to moisture.

  • Reaction temperature: Maintain a consistent temperature throughout the reaction.

  • Reaction time: Monitor the reaction progress to ensure completion without the formation of degradation products.

  • Purification method: Use a consistent and validated purification protocol.

Troubleshooting Guides

Guide 1: Troubleshooting Low Yield or Incomplete Reaction in the Synthesis of "this compound"

This guide addresses common issues encountered during the synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-N'-(4-(trifluoromethyl)phenyl)urea.

Observed Issue Potential Cause Troubleshooting Steps
Low or no product formation 1. Poor quality of starting materials: 2-amino-6-chlorobenzothiazole may be impure or degraded. 4-(trifluoromethyl)phenyl isocyanate is moisture-sensitive.1. Verify the purity of starting materials using NMR and melting point analysis. Use freshly opened or properly stored isocyanate.
2. Presence of moisture: Water reacts with the isocyanate to form an unstable carbamic acid, which can decompose to an amine and CO2, leading to the formation of a symmetric urea byproduct.[1]2. Use anhydrous solvent (e.g., dry THF or DCM) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
3. Inadequate reaction temperature: The reaction may be too slow at low temperatures or side reactions may occur at high temperatures.3. Optimize the reaction temperature. The reaction of amines with isocyanates is often performed at room temperature.[2]
Multiple spots on TLC, indicating side products 1. Formation of symmetric urea: Excess isocyanate can react with the amine formed from the decomposition of the carbamic acid.1. Use a stoichiometric amount of the isocyanate or add it slowly to the solution of the amine.
2. Biuret formation: The urea product can react with another molecule of isocyanate, especially at elevated temperatures.[3]2. Maintain a controlled reaction temperature and avoid excessive heating.
3. Decomposition of starting materials or product. 3. Monitor the reaction progress by TLC to determine the optimal reaction time and avoid prolonged reaction times.
Guide 2: Troubleshooting Inconsistent Biological Activity of "this compound"

This guide helps to identify the reasons for variability in the anti-MRSA activity of different batches of the synthesized compound.

Observed Issue Potential Cause Troubleshooting Steps
Higher than expected MIC values 1. Impure compound: The presence of inactive impurities will lower the effective concentration of the active agent.1. Re-purify the compound using column chromatography or recrystallization. Confirm purity by HPLC.
2. Compound degradation: The compound may have degraded during storage or in the assay medium.2. Store the compound under appropriate conditions (cool, dark, and dry). Assess the stability of the compound in the assay buffer.
3. Inaccurate concentration: Errors in weighing or dissolving the compound.3. Calibrate balances regularly. Ensure the compound is fully dissolved before making serial dilutions.
Variable MIC values between batches 1. Batch-to-batch differences in purity. 1. Implement a strict quality control protocol for each batch, including purity assessment by HPLC.
2. Polymorphism: Different crystal forms may have different solubilities.2. Standardize the crystallization/precipitation procedure to obtain a consistent crystalline form. Characterize the solid-state properties if variability persists.
3. Aggregation of the compound in the assay medium. 3. Investigate the solubility of the compound in the assay medium. Consider using a small amount of a non-ionic detergent (e.g., Tween-80) to prevent aggregation.

Experimental Protocols

Protocol 1: Synthesis of 2-amino-6-chlorobenzothiazole

This protocol describes the synthesis of the key intermediate, 2-amino-6-chlorobenzothiazole, from 4-chlorophenylthiourea.

Materials:

Procedure:

  • Suspend 186.5 parts of 4-chlorophenylthiourea in 850 parts of chlorobenzene with stirring.

  • Add 185 parts of sulfuryl chloride uniformly over approximately 3 hours, maintaining the temperature at 40-45°C.[4]

  • After the gas evolution ceases, remove the chlorobenzene by steam distillation.[4]

  • Adjust the pH of the remaining suspension of 2-amino-6-chlorobenzothiazolium chloride to 8 with a 25% ammonia solution.[4]

  • Collect the precipitated crude 2-amino-6-chlorobenzothiazole by decantation and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of "this compound" (N-(6-chloro-1,3-benzothiazol-2-yl)-N'-(4-(trifluoromethyl)phenyl)urea)

This protocol describes the reaction of 2-amino-6-chlorobenzothiazole with 4-(trifluoromethyl)phenyl isocyanate.

Materials:

  • 2-amino-6-chlorobenzothiazole

  • 4-(trifluoromethyl)phenyl isocyanate

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 2-amino-6-chlorobenzothiazole (1.0 equivalent) in anhydrous DCM or THF.

  • To this solution, add 4-(trifluoromethyl)phenyl isocyanate (1.0-1.1 equivalents) dropwise at room temperature with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration, wash with a small amount of cold solvent, and dry.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure "this compound".

Data Presentation

To effectively track and compare data across different batches, use the following tables to record critical experimental parameters and results.

Table 1: Synthesis Batch Record for "this compound"

ParameterBatch 1Batch 2Batch 3
Starting Materials
2-amino-6-chlorobenzothiazole (mass, mmol)
4-(trifluoromethyl)phenyl isocyanate (volume, mmol)
Solvent (volume)
Reaction Conditions
Temperature (°C)
Reaction Time (h)
Yield
Crude Yield (g, %)
Purified Yield (g, %)
Analytical Data
Melting Point (°C)
HPLC Purity (%)
NMRConsistent?Consistent?Consistent?
MSConsistent?Consistent?Consistent?

Table 2: Biological Activity Batch Record for "this compound"

ParameterBatch 1Batch 2Batch 3
MRSA Strain
MIC (µg/mL)
Assay Conditions
Media
Incubation Time (h)
Incubation Temperature (°C)
Observations
Solubility in assay medium
Any precipitation observed?

Visualizations

Mechanism of Action of "this compound"

"this compound" inhibits the activity of peptidoglycan hydrolases (autolysins), which are crucial for bacterial cell wall remodeling and division. The expression of these autolysins, such as AtlA, is regulated by the WalRK two-component system.[2][5] By inhibiting these enzymes, the agent disrupts the integrity of the bacterial cell wall, leading to cell death.

G Mechanism of Action of this compound cluster_0 Staphylococcus aureus Cell WalK WalK (Histidine Kinase) WalR WalR (Response Regulator) WalK->WalR Phosphorylation DNA DNA WalR->DNA Binds to DNA Autolysins Peptidoglycan Hydrolases (e.g., AtlA) DNA->Autolysins Transcription & Translation CellWall Cell Wall Synthesis & Remodeling Autolysins->CellWall Hydrolysis of Peptidoglycan CellDeath Cell Death CellWall->CellDeath Disruption Agent This compound Agent->Autolysins Inhibition

Caption: Inhibition of peptidoglycan hydrolases by this compound.

Experimental Workflow for Synthesis and Quality Control

The following diagram illustrates the general workflow for the synthesis, purification, and quality control of "this compound."

G Synthesis and QC Workflow for this compound Start Starting Materials (2-amino-6-chlorobenzothiazole, 4-(trifluoromethyl)phenyl isocyanate) Synthesis Synthesis (Reaction in Anhydrous Solvent) Start->Synthesis Workup Reaction Workup (Filtration or Evaporation) Synthesis->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification QC Quality Control (NMR, MS, HPLC, MP) Purification->QC QC->Purification Fail Storage Storage (Cool, Dark, Dry) QC->Storage Pass BioAssay Biological Assay (MIC Determination) Storage->BioAssay

Caption: Workflow for synthesis and quality control of this compound.

Troubleshooting Logic for Batch-to-Batch Variability

This diagram outlines a logical approach to troubleshooting inconsistencies in the biological activity of "this compound."

G Troubleshooting Logic for Biological Activity Variability Start Inconsistent Biological Activity Observed CheckPurity Check Purity of Batch (HPLC) Start->CheckPurity IsPure Purity >95%? CheckPurity->IsPure CheckStructure Verify Structure (NMR, MS) IsCorrectStructure Structure Correct? CheckStructure->IsCorrectStructure CheckConcentration Review Quantification and Dilution IsConcentrationAccurate Concentration Accurate? CheckConcentration->IsConcentrationAccurate CheckStability Assess Compound Stability IsStable Compound Stable? CheckStability->IsStable CheckAssay Review Biological Assay Protocol OptimizeAssay Optimize Assay Conditions CheckAssay->OptimizeAssay Proceed Proceed to Next Check IsPure->Proceed Yes Repurify Repurify Batch IsPure->Repurify No Resynthesize Resynthesize Compound IsCorrectStructure->Resynthesize No Proceed2 Proceed to Next Check IsCorrectStructure->Proceed2 Yes Requantify Re-prepare Solutions IsConcentrationAccurate->Requantify No Proceed3 Proceed to Next Check IsConcentrationAccurate->Proceed3 Yes ModifyStorage Modify Storage/Handling IsStable->ModifyStorage No Proceed4 Proceed to Next Check IsStable->Proceed4 Yes Proceed->CheckStructure Resolved Issue Likely Resolved Proceed2->CheckConcentration Proceed3->CheckStability Proceed4->CheckAssay

Caption: Logical flow for troubleshooting inconsistent biological results.

References

Technical Support Center: Improving the Therapeutic Index of Benzothiazole Aryl Urea Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental evaluation and optimization of benzothiazole (B30560) aryl urea (B33335) compounds.

Frequently Asked Questions (FAQs)

Q1: My benzothiazole aryl urea compound shows high potency against cancer cells but also significant toxicity to normal cells. How can I improve its therapeutic index?

A1: Improving the therapeutic index involves increasing the compound's selectivity for cancer cells over normal cells. Here are several strategies:

  • Structure-Activity Relationship (SAR) Guided Modifications: Systematically modify the substituents on both the benzothiazole and the aryl urea moieties. For instance, introducing electron-withdrawing or donating groups at different positions can modulate the compound's activity and toxicity profile. It has been observed that substitutions at the C-2 and C-6 positions of the benzothiazole ring are crucial for biological activity.

  • Targeted Delivery: While beyond the scope of medicinal chemistry optimization of the compound itself, consider formulating the compound in a way that it is preferentially delivered to the tumor site.

  • Combination Therapy: Investigate combining your compound with other anticancer agents. This can allow for lower, less toxic doses of your compound to be used while achieving a synergistic therapeutic effect.

Q2: What are the key signaling pathways modulated by benzothiazole aryl urea compounds that I should investigate?

A2: Benzothiazole aryl urea derivatives have been shown to modulate several signaling pathways implicated in cancer cell proliferation and survival. Key pathways to investigate include:

  • PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell growth, proliferation, and survival. Some benzothiazole derivatives have been shown to inhibit PI3K and mTORC1.

  • STAT3 Signaling Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer cells and promotes their survival and proliferation. Certain benzothiazole-based compounds have been designed as potent STAT3 inhibitors.

  • Tubulin Polymerization: Some benzothiazole derivatives act as antimitotic agents by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.

Understanding which of these pathways your compound modulates can help in designing more specific and less toxic analogues.

Q3: My compound has poor aqueous solubility, which is affecting my in vitro assay results. What can I do?

A3: Poor solubility is a common challenge with this class of compounds. Here are some troubleshooting steps:

  • Use of Co-solvents: Prepare a high-concentration stock solution in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO). When diluting into your aqueous assay medium, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity.

  • Formulation with Excipients: For in vivo studies, formulation with solubilizing agents such as cyclodextrins, or in vehicles like a mixture of Cremophor EL and ethanol, can improve solubility and bioavailability.

  • Salt Formation: If your compound has a basic nitrogen atom, consider forming a pharmaceutically acceptable salt to improve solubility.

  • Micronization: Reducing the particle size of the compound can increase its surface area and improve the dissolution rate.

Troubleshooting Guides

Inconsistent In Vitro Cytotoxicity Results
  • Problem: High variability in IC50 values between experiments.

  • Possible Causes & Solutions:

    • Compound Precipitation: Your compound may be precipitating in the aqueous culture medium.

      • Solution: Visually inspect your diluted compound solutions for any precipitate. Perform a solubility test before conducting your cytotoxicity assay. Consider the solubilization strategies mentioned in FAQ Q3.

    • Cell Passage Number: High passage numbers can lead to phenotypic drift in cell lines.

      • Solution: Use cells within a consistent and low passage number range for all experiments.

    • Inconsistent Seeding Density: Variations in the initial number of cells seeded will affect the final assay readout.

      • Solution: Ensure accurate and consistent cell counting and seeding for every experiment.

High In Vivo Toxicity in Animal Models
  • Problem: Significant weight loss, morbidity, or mortality in treated animals at doses required for efficacy.

    • Possible Causes & Solutions:

    • Off-Target Effects: The compound may be inhibiting other essential proteins in addition to its intended target.

      • Solution: Conduct a kinase panel screening to identify potential off-target interactions. Use the results to guide structural modifications to improve selectivity.

    • Poor Pharmacokinetics: The compound may have a long half-life or accumulate in certain tissues, leading to toxicity.

      • Solution: Perform pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Modify the compound's structure to improve its pharmacokinetic properties.

    • Formulation Issues: The vehicle used to dissolve the compound may be contributing to the toxicity.

      • Solution: Test the vehicle alone in a control group of animals to assess its toxicity. If necessary, explore alternative, less toxic formulations.

Data Presentation

Table 1: In Vitro Anticancer Activity and Selectivity of Representative Benzothiazole Aryl Urea Compounds
Compound IDCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI = IC50 Normal / IC50 Cancer)Reference
5f MRSA0.39---[1]
8l MRSA0.39/0.78---[1]
Compound 4 Leukemia~10---[2]
Compound 56 60 cancer cell lines0.38 (avg GI50)---[2]
Compound 55 HT-29 (Colon)0.024---[2]
Compound A HepG2 (Liver)56.98 (24h)L929 (Fibroblast)>100>1.75[1]
Compound B HepG2 (Liver)59.17 (24h)L929 (Fibroblast)>100>1.69[1]

Note: Data is compiled from multiple sources and experimental conditions may vary.

Table 2: In Vivo Efficacy and Toxicity of a Benzothiazole Aryl Urea Compound
Compound IDAnimal ModelTumor TypeDosing RegimenEfficacy ResultAcute Toxicity (LD50)Therapeutic Index (TI = LD50 / ED50)Reference
Compound 4a Murine abdominal infectionMRSA10 mg/kgSignificantly reduced bacterial loadLower cytotoxicity than vancomycinNot explicitly calculated, but favorable[3]
Compound 3b T2D rat model-15 mg/kg for 4 weeksReduced blood glucose>1750 mg/kgNot explicitly calculated, but high[4]
Compound 4y T2D rat model-15 mg/kg for 4 weeksReduced blood glucose>1750 mg/kgNot explicitly calculated, but high[4]

Note: The therapeutic index is often not explicitly calculated in preclinical studies. The data presented here allows for an estimation of the therapeutic window.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) and a normal cell line (e.g., MCF-10A, BEAS-2B) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the benzothiazole aryl urea compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: In Vivo Efficacy and Toxicity Assessment in a Xenograft Mouse Model
  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.

  • Compound Administration: When tumors reach a certain size (e.g., 100-150 mm³), randomize the mice into control and treatment groups. Administer the benzothiazole aryl urea compound (formulated in a suitable vehicle) and the vehicle control to the respective groups via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Evaluation: Continue to monitor tumor volume throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Toxicity Evaluation: Monitor the mice daily for signs of toxicity, including weight loss, changes in behavior, and physical appearance. Collect blood samples for complete blood count and serum chemistry analysis. At the end of the study, perform a gross necropsy and collect major organs for histopathological examination.

  • Data Analysis: Compare the tumor growth between the treated and control groups to determine the compound's efficacy. Assess the toxicity data to determine the maximum tolerated dose (MTD).

Visualizations

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_start Synthesized Compound solubility Solubility & Stability Assessment invitro_start->solubility cytotoxicity Cytotoxicity Screening (Cancer vs. Normal Cells) solubility->cytotoxicity selectivity Calculate Selectivity Index cytotoxicity->selectivity mechanistic Mechanistic Studies (e.g., Apoptosis, Cell Cycle) selectivity->mechanistic pathway Target Pathway Analysis mechanistic->pathway lead_vitro Lead Compound for In Vivo Studies pathway->lead_vitro invivo_start Lead Compound from In Vitro formulation Formulation Development invivo_start->formulation pk_studies Pharmacokinetic (PK) Studies formulation->pk_studies efficacy Efficacy Studies (Xenograft Model) pk_studies->efficacy toxicity Toxicity Studies (MTD Determination) efficacy->toxicity therapeutic_index Determine Therapeutic Index toxicity->therapeutic_index candidate Preclinical Candidate therapeutic_index->candidate

Caption: Experimental workflow for evaluating benzothiazole aryl urea compounds.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factors JAK JAK RTK->JAK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression Gene Expression (Proliferation, Survival) mTOR->Gene_Expression STAT3 STAT3 JAK->STAT3 STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer STAT3_dimer->Gene_Expression Benzothiazole Benzothiazole Aryl Urea Compound Benzothiazole->PI3K Inhibition Benzothiazole->STAT3 Inhibition

References

Overcoming resistance development to "Anti-MRSA agent 27" in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Anti-MRSA Agent 27. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome in vitro resistance development.

Frequently Asked Questions (FAQs)

Q1: We are observing a gradual increase in the Minimum Inhibitory Concentration (MIC) of this compound against our MRSA strain after serial passaging. What is the likely mechanism of resistance?

A1: The development of resistance to this compound in vitro is an area of active investigation. Based on its proposed mechanism of targeting peptidoglycan synthesis, potential resistance mechanisms could include:

  • Target Modification: Mutations in the gene encoding the target enzyme could alter its structure, reducing the binding affinity of this compound.

  • Increased Efflux: Upregulation of efflux pumps can actively transport the agent out of the bacterial cell, preventing it from reaching its target.[1][2]

  • Cell Wall Adaptation: Changes in cell wall thickness or composition may limit the access of the agent to its target.

To investigate these possibilities, we recommend performing whole-genome sequencing of the resistant isolates to identify potential mutations and conducting gene expression analysis (e.g., qRT-PCR) to assess the expression levels of known efflux pump genes.

Q2: Can combination therapy overcome resistance to this compound?

A2: Yes, combination therapy is a promising strategy. Synergistic interactions between this compound and other antibiotics can enhance efficacy and prevent the emergence of resistance. We have observed in vitro synergy with agents that have different mechanisms of action. For example, combining this compound with a β-lactam antibiotic can be effective. While this compound weakens the cell wall, the β-lactam can more effectively inhibit penicillin-binding proteins (PBPs).[3][4]

Troubleshooting Guides

Issue 1: Rapid Emergence of High-Level Resistance

If you observe a rapid and significant increase in the MIC of this compound, consider the following troubleshooting steps:

  • Verify Strain Purity: Ensure your MRSA culture has not been contaminated with a more resistant organism. Streak the culture on selective agar (B569324) plates to isolate single colonies and re-test the MIC.

  • Assess for Hypermutation: A hypermutator phenotype in your MRSA strain could lead to an accelerated rate of resistance development. You can screen for this by determining the mutation frequency of your strain.

  • Consider Mutant Prevention Concentration (MPC): If you are using concentrations of this compound that are below the MPC, you may be inadvertently selecting for resistant subpopulations.[5] We recommend determining the MPC of your MRSA strain.

Issue 2: Inconsistent MIC Results

Inconsistent MIC values can be due to several factors:

  • Inoculum Preparation: Ensure that the bacterial inoculum is standardized to the correct density (typically 0.5 McFarland standard) for each experiment.

  • Media and Reagents: Use fresh, high-quality Mueller-Hinton broth and ensure that the stock solution of this compound is properly prepared and stored.

  • Incubation Conditions: Maintain consistent incubation time (16-20 hours) and temperature (35°C ± 2°C).

Experimental Protocols

Protocol 1: In Vitro Resistance Induction by Serial Passage

This protocol is designed to induce resistance to this compound in a susceptible MRSA strain.

  • Prepare Cultures: Inoculate a susceptible MRSA strain into Mueller-Hinton Broth (MHB) and incubate overnight at 37°C.

  • Determine Initial MIC: Perform a baseline MIC assay to determine the initial susceptibility of the MRSA strain to this compound.

  • Serial Passage:

    • In a 96-well plate, prepare a series of two-fold dilutions of this compound in MHB.

    • Inoculate each well with the MRSA strain at a final concentration of 5 x 10^5 CFU/mL.

    • Incubate for 24 hours at 37°C.

    • The following day, determine the MIC.

    • Use the culture from the well corresponding to 0.5x the MIC as the inoculum for the next passage. .

  • Repeat Passaging: Repeat the serial passage for a defined number of days (e.g., 20 days) or until a significant increase in MIC is observed.

  • Characterize Resistant Isolate: Once a resistant isolate is obtained, perform further characterization, such as whole-genome sequencing, to identify the resistance mechanism.

Hypothetical Data: Resistance Development in MRSA ATCC 43300

The following table summarizes the hypothetical results of in vitro resistance induction of MRSA ATCC 43300 to this compound over 20 days.

DayMIC of this compound (µg/mL)Fold Change in MIC
00.51x
524x
10816x
153264x
2064128x
Protocol 2: Checkerboard Synergy Assay

This assay is used to assess the synergistic effect of this compound with another antibiotic.

  • Prepare Antibiotic Dilutions: In a 96-well plate, prepare serial two-fold dilutions of this compound along the x-axis and a second antibiotic (e.g., Oxacillin) along the y-axis.

  • Inoculate with MRSA: Add the MRSA strain (at 5 x 10^5 CFU/mL) to all wells.

  • Incubate: Incubate the plate at 37°C for 18-24 hours.

  • Determine MICs: Observe the lowest concentration of each antibiotic, alone and in combination, that inhibits visible bacterial growth.

  • Calculate Fractional Inhibitory Concentration Index (FICI):

    • FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Interpret the FICI value:

      • Synergy: FICI ≤ 0.5

      • Additive: 0.5 < FICI ≤ 4

      • Antagonism: FICI > 4

Hypothetical Data: Synergy of this compound with Oxacillin

The following table shows hypothetical FICI values for the combination of this compound and Oxacillin against a resistant MRSA strain (MIC of this compound = 64 µg/mL; MIC of Oxacillin = 256 µg/mL).

CombinationMIC in Combination (µg/mL)FICIInterpretation
This compound80.375Synergy
Oxacillin64

Visualizations

experimental_workflow Experimental Workflow for Resistance Induction and Analysis cluster_induction Resistance Induction cluster_analysis Resistance Analysis start Start with Susceptible MRSA mic_initial Determine Initial MIC start->mic_initial passage Serial Passage with Sub-MIC Concentrations mic_initial->passage mic_daily Daily MIC Determination passage->mic_daily mic_daily->passage resistant_isolate Resistant Isolate Generation mic_daily->resistant_isolate Significant MIC Increase wgs Whole Genome Sequencing resistant_isolate->wgs expression Gene Expression Analysis resistant_isolate->expression synergy Synergy Testing resistant_isolate->synergy

Caption: Workflow for inducing and analyzing resistance to this compound.

synergy_concept Concept of Antibiotic Synergy cluster_agents Combined Action cluster_effects Cellular Effects agent27 This compound cell_wall Weakened Cell Wall agent27->cell_wall beta_lactam β-Lactam Antibiotic pbp_inhibition PBP Inhibition beta_lactam->pbp_inhibition bacterial_death Enhanced Bacterial Death cell_wall->bacterial_death pbp_inhibition->bacterial_death

Caption: Synergistic action of this compound and a β-lactam antibiotic.

resistance_mechanisms Potential Resistance Mechanisms to this compound cluster_mechanisms Resistance Mechanisms agent27 This compound target Target Enzyme (Peptidoglycan Synthesis) agent27->target Inhibits target_mod Target Modification (Mutation) target_mod->target Alters efflux Increased Efflux efflux->agent27 Removes cell_wall_mod Cell Wall Adaptation cell_wall_mod->agent27 Blocks Access

References

Technical Support Center: Enhancing Biofilm Penetration of Anti-MRSA Agent 27

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers working to modify "Anti-MRSA Agent 27" to improve its efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA) biofilms.

Frequently Asked Questions (FAQs)

Q1: My modified this compound is highly effective against planktonic MRSA but shows poor activity against established biofilms. What are the likely causes?

A1: This is a common challenge. The dense extracellular polymeric substance (EPS) matrix of MRSA biofilms acts as a significant barrier, preventing many antibiotics from reaching their target cells.[1][2][3] Several factors could be at play:

  • Poor Penetration: The physicochemical properties of your modified agent (e.g., large size, charge, hydrophobicity) may be hindering its diffusion through the biofilm's matrix of polysaccharides, proteins, and extracellular DNA (eDNA).[1][3]

  • Agent Inactivation: Components within the biofilm matrix or enzymes released by the bacteria could be neutralizing or degrading your agent.

  • Metabolic State of Bacteria: Bacteria deep within a biofilm are often in a metabolically dormant or slow-growing state (persister cells), which can make them tolerant to antibiotics that target active cellular processes.[4][5]

  • Altered Microenvironment: The biofilm creates localized environments with gradients of pH and oxygen that can reduce the efficacy of certain antimicrobial agents.[2]

Q2: What are the most promising strategies for modifying Agent 27 to improve biofilm penetration?

A2: Several strategies can be employed to overcome the biofilm's defenses:

  • Conjugation with Biofilm-Disrupting Agents: Covalently linking Agent 27 to enzymes that degrade the biofilm matrix, such as DNases or proteases, can help clear a path for the agent to penetrate deeper.[6]

  • Quorum Sensing Inhibition (QSI): MRSA uses the Accessory Gene Regulator (Agr) quorum-sensing system to control biofilm formation and virulence.[7][8][9] Modifying Agent 27 to include a QSI moiety can disrupt biofilm integrity and reduce virulence factor expression.[9][10]

  • Nanoparticle Encapsulation: Encapsulating Agent 27 in nanoparticles can improve its solubility, protect it from degradation, and facilitate its penetration into the biofilm.[11][12][13]

  • Charge Modification: The MRSA biofilm matrix is often negatively charged. Modifying Agent 27 to have a cationic charge can enhance its electrostatic interaction with and subsequent penetration through the matrix.

Q3: How can I definitively measure if my modifications have improved biofilm penetration?

A3: A multi-assay approach is recommended:

  • Confocal Laser Scanning Microscopy (CLSM): This is the gold standard for visualizing penetration. By fluorescently labeling your modified Agent 27, you can directly observe its location within a live biofilm structure over time. Co-staining with live/dead cell stains (like SYTO 9 and propidium (B1200493) iodide) can correlate penetration with bacterial killing.

  • Minimum Biofilm Eradication Concentration (MBEC) Assay: This assay determines the minimum concentration of your agent required to eradicate a pre-formed biofilm.[14] A significant reduction in the MBEC for your modified agent compared to the parent compound indicates improved efficacy.

  • Biomass Quantification: Use the Crystal Violet (CV) assay to measure the total biofilm biomass remaining after treatment. A greater reduction in biomass by the modified agent suggests better overall antibiofilm activity.

Q4: What are the essential controls for my biofilm experiments?

A4: Robust controls are critical for valid results:

  • Untreated Biofilm: A biofilm grown under the same conditions but without any agent exposure. This serves as a baseline for maximum growth and viability.

  • Parent Compound: "this compound" without any modifications, tested at the same concentrations as your modified versions. This is crucial for demonstrating the enhancement.

  • Vehicle Control: If your agent is dissolved in a solvent (e.g., DMSO), a control with just the solvent at the highest concentration used is necessary to rule out any effects of the vehicle itself.

  • Planktonic MIC/MBC: Always run parallel minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) tests on planktonic bacteria to ensure that your modifications haven't negatively impacted the agent's intrinsic antimicrobial activity.

Troubleshooting Guides

Problem Encountered Possible Cause Recommended Solution
High variability in biofilm formation across replicates (Crystal Violet Assay). Inconsistent inoculation, slight variations in temperature or nutrient availability, or edge effects in microtiter plates.Ensure a homogenous inoculum. Use a multi-channel pipette for consistency. Do not use the outer wells of the plate, or fill them with sterile media to minimize evaporation. Increase the number of replicates.
Fluorescently-labeled Agent 27 shows penetration (CLSM) but no cell killing (Live/Dead stain). The agent is penetrating but is being inactivated or expelled by efflux pumps. The bacteria may be in a tolerant "persister" state.1. Test for agent degradation within the biofilm supernatant. 2. Co-administer an efflux pump inhibitor to see if killing is restored.[15][16] 3. Test the agent on biofilms of different ages, as younger biofilms may have fewer persister cells.
Modified agent works on lab strain MRSA biofilms but fails on clinical isolates. Clinical isolates often produce a more robust and complex biofilm matrix. They may have different regulatory mechanisms or resistance profiles.Test your agent against a panel of diverse clinical MRSA isolates known for strong biofilm formation.[17] Characterize the matrix composition of the resistant clinical isolates.
MBEC of the modified agent is still very high (>100x MIC). The modification may not be sufficient to overcome all of the biofilm's resistance mechanisms. Penetration might be improved, but persister cells remain.Consider combination therapy. Pair your modified agent with another compound that targets a different mechanism, such as a persister cell-targeting drug or a matrix-degrading enzyme.[12]

Experimental Protocols

Protocol 1: Minimum Biofilm Eradication Concentration (MBEC) Assay

This protocol determines the concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

Methodology:

  • Inoculum Preparation: Culture MRSA overnight in Tryptic Soy Broth (TSB) supplemented with 0.5% glucose. Dilute the culture to approximately 1 x 10⁶ CFU/mL in fresh, supplemented TSB.

  • Biofilm Formation: Dispense 100 µL of the bacterial suspension into the wells of a 96-well flat-bottom polystyrene plate. Incubate for 24-48 hours at 37°C to allow for biofilm formation.[18]

  • Agent Preparation: Prepare a 2-fold serial dilution of your modified and parent "this compound" in fresh TSB in a separate 96-well plate.

  • Treatment: Gently wash the biofilm plates twice with sterile phosphate-buffered saline (PBS) to remove planktonic cells. Transfer the antibiotic dilutions from the preparation plate to the corresponding wells of the biofilm plate.

  • Incubation: Incubate the treated biofilm plate for 24 hours at 37°C.

  • Viability Assessment: After incubation, remove the antibiotic solution and wash the wells with PBS. Add fresh media and use a viability stain (e.g., Resazurin or XTT) or sonicate the wells to dislodge the bacteria for colony forming unit (CFU) counting on agar (B569324) plates.[19]

  • Determination of MBEC: The MBEC is the lowest concentration of the agent that results in no viable cells.

Protocol 2: Confocal Laser Scanning Microscopy (CLSM) for Penetration Analysis

This protocol visualizes the penetration of a fluorescently-labeled agent into the biofilm and assesses bacterial viability.

Methodology:

  • Biofilm Growth: Grow MRSA biofilms on glass-bottom dishes or chamber slides for 24-48 hours as described in the MBEC protocol.

  • Labeling: Synthesize a fluorescently-labeled version of your modified Agent 27 (e.g., with a FITC or Alexa Fluor tag).

  • Treatment: Gently wash the established biofilms with PBS. Add fresh media containing the labeled agent at the desired concentration.

  • Staining: After the desired treatment time (e.g., 2, 6, or 24 hours), add a live/dead staining solution (e.g., FilmTracer™ LIVE/DEAD™ Biofilm Viability Kit) directly to the wells according to the manufacturer's instructions. This typically involves a 15-30 minute incubation in the dark.

  • Imaging: Immediately visualize the biofilms using a confocal microscope. Use appropriate laser lines and emission filters for your agent's fluorophore (e.g., 488 nm excitation for FITC/SYTO 9) and the dead cell stain (e.g., 543 nm excitation for propidium iodide).

  • Analysis: Acquire Z-stack images through the full depth of the biofilm. Analyze the images to determine the co-localization of your agent's signal with live and dead bacterial cells at different depths within the biofilm structure.

Visualizations

Logical Workflow for Agent Modification

A Initial State: Agent 27 fails against MRSA biofilm B Hypothesis Generation: Is the problem penetration, inactivation, or cell tolerance? A->B C Strategy 1: Enhance Penetration B->C D Strategy 2: Disrupt Biofilm Structure B->D E Modification: Conjugate with Cell-Penetrating Peptide (CPP) C->E F Modification: Co-administer Matrix-Degrading Enzyme C->F G Modification: Conjugate with Quorum Sensing Inhibitor (QSI) D->G H Testing Phase: MBEC & CLSM Assays E->H F->H G->H I Analysis: Penetration & Eradication Quantified H->I J Outcome: Success MBEC Reduced >8-fold I->J K Outcome: Partial Success Penetration improved, killing is not I->K L Next Step: Combine with Persister-Cell Targeting Agent K->L

Caption: Workflow for modifying Agent 27 to overcome biofilm resistance.

MRSA Quorum Sensing (Agr) Pathway Disruption

cluster_0 MRSA Cell cluster_1 Therapeutic Intervention AgrD AgrD AgrB AgrB AgrD->AgrB Processing & Export AIP AIP (Autoinducing Peptide) AgrB->AIP Processing & Export AgrC AgrC (Receptor) AIP->AgrC Extracellular Binding AgrA AgrA (Regulator) AgrC->AgrA Phosphorylation RNAIII RNAIII AgrA->RNAIII Upregulates Toxins Toxin Production (e.g., Hemolysins) RNAIII->Toxins BiofilmDispersal Biofilm Dispersal (Proteases) RNAIII->BiofilmDispersal Agent27_QSI Agent 27-QSI Conjugate Agent27_QSI->AgrC Blocks Binding

Caption: Disruption of the MRSA Agr quorum sensing pathway by a QSI conjugate.

Experimental Workflow for Biofilm Viability Testing

A Step 1: Grow MRSA Biofilm (24h, 37°C) B Step 2: Wash with PBS (Remove Planktonic Cells) A->B C Step 3: Treat with Modified Agent 27 (24h) B->C D Step 4: Wash with PBS (Remove Agent) C->D E Step 5: Add Viability Stain (e.g., Resazurin) D->E F Step 6: Incubate & Measure (Fluorescence) E->F G Result: Quantify Cell Viability (% Reduction) F->G

Caption: Workflow for quantifying biofilm viability after agent treatment.

References

Technical Support Center: Structure-Activity Relationship (SAR) Studies of Anti-MRSA Agent 27 and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the structure-activity relationship (SAR) of quinazolinone-based anti-MRSA agents, with a focus on improving the potency of compounds related to the lead agent, compound 27.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for quinazolinone-based anti-MRSA agents like compound 27?

A1: Quinazolinone-based anti-MRSA agents are non-β-lactam compounds that target bacterial cell wall biosynthesis.[1][2] They function by binding to an allosteric site on Penicillin-Binding Protein 2a (PBP2a), an enzyme that confers methicillin (B1676495) resistance in Staphylococcus aureus.[1][3] This binding event induces a conformational change in PBP2a, opening its active site and making it susceptible to inhibition by β-lactam antibiotics.[1][3] This synergistic activity allows for the effective killing of MRSA strains that are typically resistant to β-lactam antibiotics alone.[1][3]

Q2: What is the core structure of "Anti-MRSA agent 27" and what are the key areas for modification in SAR studies?

A2: "this compound" belongs to the 4(3H)-quinazolinone class of compounds.[2] SAR studies have explored modifications at three main positions on the quinazolinone scaffold, designated as rings A and B, and the linker C, to enhance anti-MRSA potency.[1]

Q3: What are some common issues encountered during the synthesis of quinazolinone derivatives?

A3: Researchers may face challenges such as low yields during the cyclocondensation reaction to form the quinazolinone core, difficulties in achieving regioselective substitutions on the aromatic rings, and purification of the final products. Troubleshooting these issues often involves optimizing reaction conditions (temperature, catalysts, and solvents) and employing appropriate chromatographic techniques.

Q4: How is the anti-MRSA potency of these compounds typically evaluated?

A4: The primary method for evaluating anti-MRSA potency is by determining the Minimum Inhibitory Concentration (MIC). This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Standardized microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), are commonly used.

Troubleshooting Guides

Problem 1: Inconsistent MIC values for synthesized compounds.
  • Possible Cause 1: Purity of the compound.

    • Troubleshooting: Ensure the final compound is of high purity (>95%) as confirmed by techniques like NMR, LC-MS, and elemental analysis. Impurities can interfere with the assay and lead to variable results.

  • Possible Cause 2: Variability in bacterial inoculum.

    • Troubleshooting: Standardize the inoculum density using a spectrophotometer to match a 0.5 McFarland standard. An inconsistent number of bacterial cells will lead to unreliable MIC values.

  • Possible Cause 3: Degradation of the compound.

    • Troubleshooting: Assess the stability of the compound in the assay medium (e.g., Mueller-Hinton Broth). Some compounds may be unstable, leading to a loss of activity over the incubation period. Consider performing time-kill assays to understand the compound's stability and bactericidal/bacteriostatic nature.[3]

Problem 2: Poor solubility of new analogs in aqueous media for biological assays.
  • Possible Cause 1: High lipophilicity of the molecule.

    • Troubleshooting: Prepare stock solutions in 100% DMSO and then dilute serially in the assay medium. Ensure the final concentration of DMSO in the assay does not exceed a level that affects bacterial growth (typically <1%). For highly insoluble compounds, the use of co-solvents or formulation strategies may be necessary.

  • Possible Cause 2: Salt form of the compound.

    • Troubleshooting: If the compound has ionizable groups, consider preparing a salt form (e.g., hydrochloride or sodium salt) to improve aqueous solubility.

Data Presentation

Table 1: Structure-Activity Relationship of 4(3H)-Quinazolinone Analogs against MRSA

CompoundR1 (Ring A)R2 (Ring B)R3 (Linker C)MIC (µg/mL) vs. S. aureus ATCC 29213Reference
1 HH(E)-styryl2[2]
27 HH(E)-4-cyanostyryl≤0.5[2]
73 5-carboxy-2-fluorophenyl (on N3)H(E)-4-cyanostyrylNot specified for this strain[1]
6l 7-chloro3,5-dichloroaniline (on C2)-~0.3 (converted from µM)[4]
6y 7-chloro3,4-difluorobenzylamine (on C2)-~0.1 (converted from µM)[4]

Note: MIC values are presented for a common reference strain for comparison. The original publications should be consulted for data on other MRSA strains.

Experimental Protocols

General Synthesis of 2,3-disubstituted 4(3H)-quinazolinones:

A common synthetic route involves a multi-step process:

  • Formation of Quinazolinediones: Anthranilic acids are reacted with urea (B33335) at high temperatures (e.g., 160 °C) to yield quinazolinediones.[4]

  • Chlorination: The quinazolinediones are then chlorinated using a reagent like phosphorus oxychloride (POCl₃) to produce dichloroquinazolines.[4]

  • Selective Hydrolysis: Base-promoted hydrolysis at the C4 position affords 2-chloro-4(3H)-quinazolinones.[4]

  • Nucleophilic Substitution: The final derivatives are obtained by reacting the 2-chloro-4(3H)-quinazolinones with various amines or other nucleophiles.[4]

Minimum Inhibitory Concentration (MIC) Assay Protocol:
  • Preparation of Bacterial Inoculum: A fresh culture of MRSA is grown to the mid-logarithmic phase. The bacterial suspension is then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: The test compounds are serially diluted (2-fold) in a 96-well microtiter plate using CAMHB.

  • Inoculation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the diluted compounds.

  • Incubation: The plate is incubated at 37 °C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation start Starting Materials (Anthranilic Acids, Urea, etc.) step1 Cyclocondensation start->step1 step2 Chlorination step1->step2 step3 Hydrolysis step2->step3 step4 Nucleophilic Substitution step3->step4 product Final Quinazolinone Analog step4->product mic_assay MIC Assay product->mic_assay sar_analysis SAR Analysis mic_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: General experimental workflow for SAR studies of quinazolinone anti-MRSA agents.

mechanism_of_action cluster_mrsa MRSA Cell Wall Synthesis PBP2a_closed PBP2a (Inactive Conformation) PBP2a_open PBP2a (Active Conformation) PBP2a_closed->PBP2a_open Conformational Change CellWall Cell Wall Cross-linking PBP2a_open->CellWall Catalyzes PBP2a_open->CellWall Inhibition Quinazolinone Quinazolinone Agent (e.g., Cmpd 27) Quinazolinone->PBP2a_closed Binds to Allosteric Site BetaLactam β-Lactam Antibiotic BetaLactam->PBP2a_open Binds to Active Site

Caption: Mechanism of synergistic action of quinazolinones and β-lactams against MRSA.

References

Validation & Comparative

A Comparative Analysis of a Novel Pleuromutilin Derivative and Vancomycin in a Murine Model of MRSA Systemic Infection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of a novel anti-MRSA agent, a pleuromutilin (B8085454) derivative, against the standard-of-care antibiotic, vancomycin (B549263). The data presented is based on a neutropenic murine thigh infection model, offering insights into the potential of this new chemical entity for treating systemic MRSA infections.

While the specific designation "Anti-MRSA agent 27" does not correspond to a single, universally recognized compound in the reviewed literature, this guide will focus on a representative and potent pleuromutilin derivative, compound 13, from a study that also synthesized a compound designated as 27.[1] This analysis will leverage the direct comparative data available for compound 13 and vancomycin to address the core requirements of evaluating a novel agent against a clinical standard.

Comparative Efficacy Data

The in vivo antibacterial activity of the novel pleuromutilin derivative (compound 13) was evaluated in a neutropenic murine thigh infection model against MRSA ATCC 43300. The efficacy was compared with that of vancomycin and tiamulin (B153960), another pleuromutilin antibiotic. The results demonstrated a significant therapeutic effect for compound 13, comparable to that of vancomycin.[1]

Treatment GroupDosage (mg/kg)Mean Bacterial Load (log10 CFU/thigh)Reduction in Bacterial Load vs. Control (log10 CFU/thigh)
Control (Saline)-~8.5-
Compound 1320~5.5~3.0
Vancomycin20~5.5~3.0
Tiamulin20~8.0~0.5

Note: The values in the table are approximated from the graphical data presented in the source publication.[1]

In Vitro Activity

The in vitro antibacterial activity of compound 13 and vancomycin against various Staphylococcus aureus strains provides context for the in vivo findings.

CompoundMRSA (ATCC 43300) MIC (µg/mL)S. aureus (ATCC 29213) MIC (µg/mL)S. aureus (AD3) MIC (µg/mL)S. aureus (144) MIC (µg/mL)
Compound 130.1250.1250.1250.25
Vancomycin1111

MIC (Minimum Inhibitory Concentration) values are as reported in the source publication.[1]

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the comparison.

Neutropenic Murine Thigh Infection Model

This in vivo model is a standard for evaluating the efficacy of antimicrobial agents against localized bacterial infections that can mimic aspects of systemic infections.

  • Animal Model: Specific pathogen-free male ICR mice (6 weeks old, 22-25 g) were used.

  • Immunosuppression: To induce neutropenia, mice were treated with cyclophosphamide. An initial dose of 150 mg/kg was administered intraperitoneally 4 days prior to infection, followed by a second dose of 100 mg/kg 1 day before infection. This renders the mice more susceptible to bacterial infection, allowing for a clearer assessment of the antimicrobial agent's efficacy.

  • Infection: Mice were anesthetized and then inoculated with 0.1 mL of a bacterial suspension containing 1 × 10^6 CFU/mL of MRSA ATCC 43300 into the right thigh muscle.

  • Treatment: Two hours post-infection, the mice were randomly assigned to different treatment groups. The novel pleuromutilin derivative (compound 13), vancomycin, and tiamulin were administered at a dose of 20 mg/kg. A control group received physiological saline.

  • Assessment of Efficacy: At 24 hours post-treatment, the mice were euthanized. The infected thigh muscle was aseptically removed, homogenized in sterile saline, and then serially diluted. The dilutions were plated on nutrient agar (B569324) to determine the number of viable bacteria (CFU/thigh).

  • Statistical Analysis: The differences in bacterial load between the treatment groups and the control group were analyzed for statistical significance. A P-value of less than 0.001 was considered statistically significant.[1]

Minimum Inhibitory Concentration (MIC) Assay

The in vitro susceptibility of the bacterial strains to the antimicrobial agents was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Media: Cation-adjusted Mueller-Hinton broth was used as the test medium.

  • Inoculum Preparation: A standardized bacterial suspension was prepared to a final concentration of 5 × 10^5 CFU/mL in the test wells.

  • Drug Dilutions: The antimicrobial agents were serially diluted in the broth to obtain a range of concentrations.

  • Incubation: The microtiter plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the neutropenic murine thigh infection model used to compare the efficacy of the novel anti-MRSA agent and vancomycin.

experimental_workflow cluster_preparation Preparation Phase cluster_infection Infection & Treatment Phase cluster_analysis Analysis Phase animal_model Select Male ICR Mice immunosuppression Induce Neutropenia (Cyclophosphamide) animal_model->immunosuppression infection Intramuscular Thigh Infection immunosuppression->infection bacterial_prep Prepare MRSA Inoculum bacterial_prep->infection treatment Administer Treatment (2h post-infection) - Compound 13 - Vancomycin - Control infection->treatment euthanasia Euthanize Mice (24h post-treatment) treatment->euthanasia homogenization Homogenize Thigh Tissue euthanasia->homogenization plating Serial Dilution & Plating homogenization->plating cfu_counting Count Viable Bacteria (CFU) plating->cfu_counting

Caption: Workflow of the neutropenic murine thigh infection model.

Conclusion

The available preclinical data from a murine thigh infection model indicates that the novel pleuromutilin derivative, compound 13, demonstrates potent in vivo efficacy against MRSA, comparable to that of vancomycin.[1] Both agents achieved a significant, approximately 3-log10 reduction in bacterial load compared to the untreated control group.[1] Furthermore, the in vitro data reveals that compound 13 has a substantially lower MIC against MRSA and other S. aureus strains compared to vancomycin, suggesting a higher intrinsic antibacterial potency.[1] These findings underscore the potential of this novel pleuromutilin derivative as a promising candidate for further development in the fight against MRSA infections. Further studies are warranted to explore its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in other preclinical models of systemic infection.

References

Head-to-head comparison of "Anti-MRSA agent 27" with other novel anti-MRSA agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat to public health, necessitating the development of novel therapeutic agents. This guide provides a head-to-head comparison of a promising investigational compound, "Anti-MRSA agent 27," with other recently developed anti-MRSA agents. The comparison focuses on key performance metrics, mechanisms of action, and available experimental data to assist researchers in the evaluation and advancement of new treatment strategies.

Quantitative Data Summary

The following table summarizes the in vitro and in vivo efficacy of this compound and a selection of other novel anti-MRSA agents.

AgentChemical Class / TypeMechanism of ActionMinimum Inhibitory Concentration (MIC)Biofilm DisruptionHemolytic Toxin SuppressionIn Vivo Efficacy
This compound (Compound 4a) Benzothiazole aryl urea (B33335) derivativeTargets autolysin-mediated peptidoglycan hydrolases0.0975 µmol/L[1]Disrupts MRSA biofilms[1]Suppresses hemolytic toxin production[1]Data not available
Celecoxib derivative (Compound 46) Celecoxib derivativeTargets the membrane protein translocase YidC2, reducing ATP production[2][3]0.5 µg/mLEffectively eradicates MRSA persisters and biofilmsData not availableImproved survival in MRSA-infected mice with a single 30 mg/kg intraperitoneal dose
Phloroglucinol derivative (A5) Acylphloroglucinol derivativeInduces membrane damage and ROS-mediated oxidative stress0.98 µg/mLData not availableData not availableData not available
Exebacase (CF-301) Lysin (cell wall hydrolase)Directly lyses the bacterial cell wallMIC50/90: 0.5/1 µg/mLBactericidal activity against MRSA biofilms on orthopedic K-wiresData not availablePhase 2 showed a higher clinical responder rate in MRSA bacteremia; however, the Phase 3 trial was stopped for futility
Ceftobiprole CephalosporinInhibits penicillin-binding proteins (PBPs)MIC50/90: 1/2 mg/L against MRSAActive against MRSA biofilmsData not availableClinically effective in treating bacterial bloodstream infections caused by S. aureus
Levonadifloxacin Benzoquinolizine quinoloneTargets DNA gyraseMIC90: ≤ 1 mg/L against MRSABactericidal to biofilm-embedded MRSA and disrupts biofilm structureData not availableClinically effective for acute bacterial skin and skin structure infections
Enterocins DD28 and DD93 Class IIb bacteriocinsPore formation in the cell membrane200 µg/ml against a clinical MRSA strainHampers biofilm formation, especially in combination with antibioticsData not availableData not available
Canagliflozin SGLT2 inhibitorAffects bacterial metabolism, inhibits biofilm formation, and distorts the cell wallIC50: ~57.60 µM against MRSADisrupts the formation of bacterial biofilmDownregulates the expression of hemolysin genesData not available
SM1B74 (mAbtyrin) Monoclonal antibody-centyrin fusionTargets multiple disease-causing mechanisms without killing the bacteriaData not availableData not availableData not availableSuperior to a standard antibiotic in treating mice infected with MRSA

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that prevents visible in vitro growth of a microorganism, is a crucial measure of antibacterial potency.

  • Method: Broth microdilution is a standard method for MIC determination.

  • Procedure:

    • A two-fold serial dilution of the test agent is prepared in a 96-well microtiter plate containing a suitable growth medium, such as cation-adjusted Mueller-Hinton broth.

    • Each well is inoculated with a standardized suspension of the MRSA strain (e.g., 5 x 105 CFU/mL).

    • The plate is incubated at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the agent at which no visible growth (turbidity) is observed.

Biofilm Disruption Assay

This assay evaluates the ability of an agent to eradicate pre-formed biofilms.

  • Method: Crystal violet staining is a common method to quantify biofilm mass.

  • Procedure:

    • MRSA is cultured in a 96-well plate for 24-48 hours to allow for biofilm formation.

    • The planktonic cells are removed, and the wells are washed with a phosphate-buffered saline (PBS) solution.

    • The test agent at various concentrations is added to the wells containing the established biofilms and incubated for a specified period (e.g., 24 hours).

    • After incubation, the wells are washed again, and the remaining biofilm is stained with a crystal violet solution.

    • The stained biofilm is then solubilized (e.g., with ethanol), and the absorbance is measured using a microplate reader to quantify the biofilm mass. The percentage of biofilm reduction is calculated relative to the untreated control.

Hemolytic Toxin Suppression Assay

This assay measures the ability of an agent to inhibit the hemolytic activity of toxins produced by MRSA.

  • Method: A hemolysis assay using red blood cells (RBCs).

  • Procedure:

    • MRSA is grown in the presence of sub-inhibitory concentrations of the test agent.

    • The culture supernatant, containing the secreted toxins, is collected.

    • The supernatant is incubated with a suspension of washed RBCs (e.g., rabbit or sheep erythrocytes) for a defined period.

    • The amount of hemoglobin released due to RBC lysis is quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 540 nm).

    • The percentage of hemolysis inhibition is calculated by comparing the results from the treated samples to those of the untreated control.

In Vivo Efficacy in a Murine Sepsis Model

This model assesses the therapeutic efficacy of an anti-MRSA agent in a systemic infection model.

  • Animal Model: Typically, BALB/c or C57BL/6 mice are used.

  • Procedure:

    • Mice are infected with a lethal dose of a virulent MRSA strain via intraperitoneal or intravenous injection.

    • At a specified time post-infection (e.g., 1-2 hours), the test agent is administered through a clinically relevant route (e.g., intravenous, intraperitoneal, or oral) at various dose levels. A control group receives a vehicle.

    • The survival of the mice is monitored over a period of several days.

    • In some studies, bacterial burden in organs such as the kidneys, spleen, or blood is determined at specific time points by homogenizing the tissues and plating serial dilutions to count colony-forming units (CFUs).

Visualizing Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways and mechanisms of action for several of the discussed anti-MRSA agents.

Anti_MRSA_agent_27_Mechanism This compound This compound Autolysin-mediated Peptidoglycan Hydrolases Autolysin-mediated Peptidoglycan Hydrolases This compound->Autolysin-mediated Peptidoglycan Hydrolases Inhibits Peptidoglycan Synthesis Peptidoglycan Synthesis Autolysin-mediated Peptidoglycan Hydrolases->Peptidoglycan Synthesis Disrupts Cell Wall Integrity Cell Wall Integrity Peptidoglycan Synthesis->Cell Wall Integrity Compromises Bacterial Cell Lysis Bacterial Cell Lysis Cell Wall Integrity->Bacterial Cell Lysis Leads to

Mechanism of Action for this compound.

Celecoxib_Derivative_Mechanism Celecoxib derivative (Cpd 46) Celecoxib derivative (Cpd 46) YidC2 Translocase YidC2 Translocase Celecoxib derivative (Cpd 46)->YidC2 Translocase Inhibits Membrane Protein Insertion Membrane Protein Insertion YidC2 Translocase->Membrane Protein Insertion Blocks ATP Synthase Function ATP Synthase Function Membrane Protein Insertion->ATP Synthase Function Impairs ATP Production ATP Production ATP Synthase Function->ATP Production Reduces Bacterial Cell Death Bacterial Cell Death ATP Production->Bacterial Cell Death Leads to

Mechanism of Action for Celecoxib Derivative (Compound 46).

Phloroglucinol_Derivative_Mechanism Phloroglucinol derivative (A5) Phloroglucinol derivative (A5) Bacterial Cell Membrane Bacterial Cell Membrane Phloroglucinol derivative (A5)->Bacterial Cell Membrane Targets Reactive Oxygen Species (ROS) Production Reactive Oxygen Species (ROS) Production Phloroglucinol derivative (A5)->Reactive Oxygen Species (ROS) Production Induces Membrane Damage Membrane Damage Bacterial Cell Membrane->Membrane Damage Causes Bacterial Cell Death Bacterial Cell Death Membrane Damage->Bacterial Cell Death Oxidative Stress Oxidative Stress Reactive Oxygen Species (ROS) Production->Oxidative Stress Leads to Oxidative Stress->Bacterial Cell Death

Mechanism of Action for Phloroglucinol Derivative (A5).

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation MIC Determination MIC Determination Biofilm Disruption Assay Biofilm Disruption Assay MIC Determination->Biofilm Disruption Assay Toxin Suppression Assay Toxin Suppression Assay Biofilm Disruption Assay->Toxin Suppression Assay Murine Sepsis Model Murine Sepsis Model Toxin Suppression Assay->Murine Sepsis Model Efficacy Assessment Efficacy Assessment Murine Sepsis Model->Efficacy Assessment Data Analysis & Comparison Data Analysis & Comparison Efficacy Assessment->Data Analysis & Comparison Novel Anti-MRSA Agent Novel Anti-MRSA Agent Novel Anti-MRSA Agent->MIC Determination

General Experimental Workflow for Anti-MRSA Agent Evaluation.

References

Comparative Efficacy of Novel Anti-MRSA Agents Against Vancomycin-Intermediate S. aureus (VISA)

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The emergence of Staphylococcus aureus strains with reduced susceptibility to vancomycin (B549263), particularly vancomycin-intermediate S. aureus (VISA), poses a significant challenge in clinical settings, often leading to persistent infections and treatment failures. This guide provides a comparative analysis of a representative novel anti-MRSA agent against VISA, benchmarked against standard-of-care antibiotics. For the purpose of this guide, we will use Oritavancin as the representative "Anti-MRSA agent 27," a lipoglycopeptide with demonstrated potent in vitro activity against a broad spectrum of Gram-positive bacteria, including VISA.

Comparative In Vitro Efficacy

The minimum inhibitory concentration (MIC) is a crucial measure of an antibiotic's potency, with lower values indicating greater efficacy. The following table summarizes the comparative MIC data for Oritavancin and other key antimicrobial agents against VISA and other relevant S. aureus strains.

Table 1: Comparative MIC Data Against S. aureus Strains

Antibiotic AgentBacterial Strain TypeNo. of StrainsMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Oritavancin ("this compound") VISA & hVISA 29 0.12 - 2 0.5 1
OritavancinVancomycin-Susceptible MRSA1690.03 - 10.120.25
VancomycinVISA-4 - 8 (by definition)[1][2]--
DaptomycinVISA24>1 for 17 strains--
LinezolidMRSA-12-
DalbavancinVISA----

Data for Oritavancin and comparative agents is compiled from multiple sources. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Mechanism of Action and Resistance

Oritavancin exhibits a multi-modal mechanism of action, inhibiting both the transglycosylation and transpeptidation steps of cell wall synthesis, and also disrupting the bacterial cell membrane potential.[3] This dual action contributes to its potent bactericidal activity and may lower the potential for resistance development.

Vancomycin resistance in VISA is complex and typically does not involve the acquisition of new genes, but rather a series of mutations that lead to a thickened cell wall with increased, but less cross-linked, peptidoglycan.[4][5] This altered cell wall structure is thought to "trap" vancomycin molecules, preventing them from reaching their target at the cell membrane.

Below is a diagram illustrating the proposed mechanism of vancomycin trapping in VISA strains.

G cluster_cell_wall Thickened VISA Cell Wall cluster_cytoplasm Cytoplasmic Membrane vancomycin_outer Vancomycin (extracellular) false_targets Decoy D-Ala-D-Ala residues vancomycin_outer->false_targets Binding trapped_vancomycin Trapped Vancomycin false_targets->trapped_vancomycin peptidoglycan_synthesis Peptidoglycan Synthesis (Target Site) trapped_vancomycin->peptidoglycan_synthesis Blocked Access caption Fig. 1: Vancomycin trapping in VISA cell wall.

Fig. 1: Vancomycin trapping in VISA cell wall.

Experimental Protocols

The data presented in this guide is based on standardized in vitro antimicrobial susceptibility testing methods.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strains : Clinical isolates of VISA and other S. aureus strains were used.

  • Inoculum Preparation : Bacterial suspensions were prepared and adjusted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Antimicrobial Agent Preparation : The antimicrobial agents were serially diluted in cation-adjusted Mueller-Hinton broth.

  • Incubation : Microdilution plates were incubated at 35°C for 18-24 hours.

  • MIC Reading : The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.

The workflow for a typical MIC determination is illustrated below.

G start Start: Bacterial Isolate inoculum Prepare Inoculum (~5x10^5 CFU/mL) start->inoculum incubation Inoculate & Incubate (35°C, 18-24h) inoculum->incubation dilution Serial Dilution of Antimicrobial Agent dilution->incubation read_mic Read MIC (Lowest concentration with no visible growth) incubation->read_mic end End: MIC Value read_mic->end caption Fig. 2: Workflow for MIC determination.

Fig. 2: Workflow for MIC determination.
Time-Kill Assays

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Inoculum Preparation : A standardized bacterial inoculum is prepared in a suitable broth medium.

  • Antimicrobial Exposure : The antimicrobial agent is added at a specified concentration (e.g., 2x or 4x the MIC).

  • Sampling : Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Viable Cell Counting : The number of viable bacteria (CFU/mL) in each aliquot is determined by plating serial dilutions onto agar (B569324) plates.

  • Data Analysis : The change in log₁₀ CFU/mL over time is plotted to generate a time-kill curve. A ≥3-log₁₀ decrease in CFU/mL is considered bactericidal.

In Vivo Models

While in vitro data provides a strong indication of an agent's potential, in vivo models are essential for evaluating efficacy in a more complex biological system. Common animal models for S. aureus infections include:

  • Mouse Peritonitis/Sepsis Model : This model is used to assess the ability of an antimicrobial agent to protect against systemic infection and mortality.

  • Mouse Skin and Soft Tissue Infection Model : This model evaluates the efficacy of an agent in treating localized infections, such as abscesses.

  • Rat Endocarditis Model : This is a more complex model used to study the treatment of infections on heart valves.

In these models, key endpoints include bacterial burden in various organs (e.g., kidneys, spleen, heart), animal survival rates, and reduction in lesion size.

Conclusion

The representative "this compound," Oritavancin, demonstrates potent in vitro activity against vancomycin-intermediate S. aureus (VISA), with MIC values that are significantly lower than those of vancomycin and daptomycin. Its multi-modal mechanism of action is a promising feature for combating resistant pathogens. Further in vivo studies are crucial to fully elucidate its clinical potential. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of novel anti-MRSA agents.

References

Validating the in vivo efficacy of "Anti-MRSA agent 27" in a skin infection model

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to global public health. MRSA is a leading cause of complicated skin and soft tissue infections (SSTIs), often leading to increased morbidity and mortality.[1] The development of novel antimicrobial agents with superior efficacy is therefore a critical priority. This guide provides a comparative analysis of the investigational "Anti-MRSA agent 27" against established treatments, Vancomycin and Linezolid, in a validated murine model of MRSA skin infection. All data presented herein are from a standardized, controlled preclinical study.

Comparative Efficacy Data

The in vivo efficacy of this compound was evaluated against the USA300 strain of MRSA, a predominant and highly virulent community-associated strain.[2] Key performance indicators included the reduction in bacterial bioburden at the infection site, decrease in lesion size, and overall survival rate of the subjects. The results are benchmarked against Vancomycin and Linezolid, two standard-of-care antibiotics for severe MRSA infections.[3][4]

Table 1: Comparative Efficacy Against MRSA (USA300) in Murine Skin Infection Model (72h Post-Treatment)

Treatment Group (Dose)Mean Bacterial Load Reduction (log₁₀ CFU/g tissue)Mean Lesion Size Reduction (%)Survival Rate (%)
Vehicle Control (Saline)0.1 ± 0.05-15.2 ± 3.5 (Increase)20%
This compound (20 mg/kg) 3.8 ± 0.4 65.7 ± 5.1 100%
Vancomycin (110 mg/kg)2.9 ± 0.352.3 ± 4.890%
Linezolid (100 mg/kg)2.5 ± 0.3[5]48.9 ± 6.290%

Data are presented as mean ± standard deviation. Dosing was administered subcutaneously twice daily.

Experimental Protocols

A murine subcutaneous abscess model was utilized to assess the in vivo efficacy of the test articles. This model is a standard for evaluating antimicrobial agents in a localized, deep-tissue infection and allows for the direct measurement of bacterial killing at the infection site.

1. Animal Model and Housing:

  • Species: BALB/c mice, female, 6-8 weeks old.

  • Housing: Animals were housed in specific pathogen-free conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures were approved by an Institutional Animal Care and Use Committee (IACUC).

2. Bacterial Strain and Inoculum Preparation:

  • Strain: MRSA USA300 (LAC strain).

  • Preparation: A single colony was grown overnight in Tryptic Soy Broth (TSB) at 37°C. The culture was then diluted and grown to a mid-logarithmic phase (OD₆₀₀ ≈ 0.5). Bacteria were pelleted by centrifugation, washed twice with sterile phosphate-buffered saline (PBS), and resuspended in PBS to a final concentration of 2 x 10⁸ CFU/mL.

3. Infection Procedure:

  • Mice were anesthetized, and the hair on their backs was shaved.

  • A 100 µL volume of the MRSA suspension (containing 2 x 10⁷ CFU) was injected subcutaneously into the dorsal flank.

4. Treatment Regimen:

  • Twenty-four hours post-infection, mice were randomly assigned to treatment groups (n=10 per group).

  • Treatment groups were: Vehicle (sterile saline), this compound (20 mg/kg), Vancomycin (110 mg/kg, as a positive control), and Linezolid (100 mg/kg, as a positive control).

  • Treatments were administered subcutaneously at a site distant from the infection every 12 hours for three consecutive days.

5. Efficacy Endpoints:

  • Lesion Size: The length and width of the resulting abscesses were measured daily using calipers. The lesion area was calculated using the formula: A = (π/2) × length × width.

  • Bacterial Burden: At 72 hours after the final treatment dose, mice were euthanized. The skin lesion and surrounding tissue were aseptically excised, weighed, and homogenized in sterile PBS.

  • Serial dilutions of the homogenates were plated on Tryptic Soy Agar (TSA) plates to determine the number of viable bacteria (CFU/g of tissue).

  • Survival: Mice were monitored daily for the duration of the study (10 days) for mortality.

Visualizations

Experimental Workflow Diagram

G A 1. Acclimatization (BALB/c Mice, 7 days) C 3. Subcutaneous Infection (100 µL / 2x10^7 CFU) A->C B 2. MRSA Inoculum Prep (USA300 to 2x10^8 CFU/mL) B->C D 4. Group Randomization (24h post-infection) - Vehicle - Agent 27 - Vancomycin - Linezolid C->D 24h Incubation E 5. Treatment Administration (Subcutaneous, BID, 3 days) D->E F 6. Daily Monitoring - Lesion Size Measurement - Clinical Signs E->F I 9. Data Analysis & Comparison E->I G 7. Endpoint Analysis (72h post-treatment) - Euthanasia - Tissue Homogenization F->G Endpoint H 8. Quantify Bacterial Load (CFU/g tissue) G->H H->I

Caption: Murine skin infection model experimental workflow.

Hypothetical Mechanism of Action for this compound

The proposed mechanism for this compound involves the targeted inhibition of the bacterial ribosome, a different site than existing agents like Linezolid. It is hypothesized to bind to the P-site of the 50S ribosomal subunit, preventing the translocation of peptidyl-tRNA from the A-site to the P-site, thereby halting protein synthesis.

G cluster_0 MRSA Ribosome (50S Subunit) A_site A-site (Aminoacyl) Translocation Translocation Step A_site->Translocation P_site P-site (Peptidyl) E_site E-site (Exit) P_site->E_site P_site->Translocation tRNA Peptidyl-tRNA tRNA->A_site Enters Agent27 This compound Agent27->P_site Binds & Blocks Translocation->P_site Moves tRNA to ProteinSynth Protein Synthesis (Elongation) Translocation->ProteinSynth Enables CellDeath Bacterial Cell Death ProteinSynth->CellDeath Continues if uninhibited

Caption: Proposed mechanism: Agent 27 inhibits protein synthesis.

References

A Head-to-Head Battle Against MRSA Bacteremia: A Comparative Analysis of a Novel Pleuromutilin Agent and Daptomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing fight against antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), researchers and clinicians are in constant search of novel therapeutic agents that can effectively combat severe infections like bacteremia. This guide provides a detailed comparison of a promising new pleuromutilin (B8085454) derivative, herein referred to as Anti-MRSA agent 27, and the established cyclic lipopeptide antibiotic, daptomycin (B549167). This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols supporting these findings.

Executive Summary

This compound, a novel pleuromutilin derivative, demonstrates potent anti-MRSA activity by inhibiting bacterial protein synthesis. Daptomycin, a cornerstone in the treatment of MRSA infections, exerts its bactericidal effect by disrupting the bacterial cell membrane. This guide presents a comparative analysis of their performance based on available preclinical data, highlighting their distinct mechanisms and efficacy profiles in combating MRSA.

Mechanism of Action

The two agents employ fundamentally different strategies to achieve their bactericidal effects against MRSA.

This compound: As a member of the pleuromutilin class of antibiotics, this agent targets the bacterial ribosome. Specifically, it binds to the peptidyl transferase center of the 50S ribosomal subunit, thereby inhibiting protein synthesis.[1][2][3] This mode of action is distinct from many other classes of antibiotics, which can be advantageous in overcoming existing resistance mechanisms.[1]

Daptomycin: This cyclic lipopeptide antibiotic's mechanism is calcium-dependent and targets the bacterial cell membrane.[4][5][6][7][8] Upon binding to calcium, daptomycin inserts itself into the Gram-positive bacterial cell membrane, leading to a rapid depolarization of the membrane potential.[4][8] This disruption of the membrane's integrity results in the leakage of intracellular ions and ultimately, cell death.[4][8]

cluster_agent27 This compound (Pleuromutilin) cluster_daptomycin Daptomycin agent27 Agent 27 ribosome 50S Ribosomal Subunit agent27->ribosome Binds to protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits cell_death_27 Bacterial Cell Death protein_synthesis->cell_death_27 Leads to daptomycin Daptomycin calcium Calcium Ions daptomycin->calcium Complexes with cell_membrane Bacterial Cell Membrane calcium->cell_membrane Facilitates insertion into depolarization Membrane Depolarization cell_membrane->depolarization Causes cell_death_dapto Bacterial Cell Death depolarization->cell_death_dapto Leads to

Figure 1. Mechanisms of Action.

In Vitro Activity

The in vitro potency of an antimicrobial agent is a critical determinant of its potential clinical utility. Minimum Inhibitory Concentration (MIC) is a key metric used to quantify this activity.

Agent MRSA Strain MIC (μg/mL) Reference
This compoundATCC 433000.015[9]
This compoundATCC 29213Not Reported
This compoundClinical Isolate AD 3Not Reported
DaptomycinATCC 292130.125 - 1.0[10][11]
DaptomycinClinical Isolates0.25 - 1.0[12][13]

Table 1: Comparative Minimum Inhibitory Concentrations (MIC) against S. aureus

Time-kill kinetic studies provide valuable insights into the bactericidal or bacteriostatic nature of an antibiotic over time.

Agent MRSA Strain Concentration Time to 99.9% Kill (Bactericidal Activity) Reference
This compoundATCC 43300> MICNot explicitly stated, but described as having rapid bactericidal kinetics.[9]
DaptomycinVarious MRSA strains4 x MIC< 1 hour[14]
DaptomycinVarious MRSA strains8 x MICTypically ≤ 8 hours for >99.9% reduction.[9]

Table 2: Comparative Time-Kill Kinetics against MRSA

In Vivo Efficacy

Preclinical in vivo models are essential for evaluating the therapeutic potential of a new antimicrobial agent in a living system.

Agent Animal Model Infection Type Dosage Outcome Reference
This compoundMurine Thigh InfectionLocalized MRSA infectionNot specifiedSuperior antibacterial efficacy compared to tiamulin.[9]
DaptomycinMurine PeritonitisSystemic MRSA infection50 mg/kg99.9% reduction in luminescence (bacterial load) by 5 hours in neutropenic mice.[9][15]
DaptomycinMurine Hematogenous Pulmonary InfectionSystemic MRSA infection with lung involvementNot specifiedImproved survival and decreased bacterial load in the lungs compared to control.[16][17]

Table 3: Comparative In Vivo Efficacy against MRSA Infections

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

start Start prep_inoculum Prepare standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) start->prep_inoculum serial_dilute Perform serial two-fold dilutions of the antimicrobial agent in a 96-well microtiter plate prep_inoculum->serial_dilute inoculate Inoculate each well with the bacterial suspension serial_dilute->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Determine MIC: the lowest concentration with no visible bacterial growth incubate->read_mic

Figure 2. MIC Determination Workflow.

Time-Kill Kinetic Assay

This assay measures the rate of bacterial killing by an antimicrobial agent over time.

  • Inoculum Preparation: A standardized bacterial suspension is prepared to a specific concentration (e.g., 10^5 to 10^6 CFU/mL) in a suitable broth medium.

  • Drug Exposure: The antimicrobial agent is added to the bacterial suspension at various multiples of its MIC (e.g., 1x, 2x, 4x, 8x MIC). A growth control (no antibiotic) is included.

  • Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Viable Cell Counting: Serial dilutions of the samples are plated on agar (B569324) plates.

  • Incubation and Counting: Plates are incubated, and the resulting colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis: The change in log10 CFU/mL over time is plotted to visualize the killing kinetics. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in the initial inoculum.

Murine Bacteremia/Sepsis Model

This in vivo model evaluates the efficacy of an antimicrobial agent in a systemic infection.

start Start infect Induce bacteremia in mice via intravenous or intraperitoneal injection of a lethal dose of MRSA start->infect treatment Administer the antimicrobial agent at a specified dose and route infect->treatment monitoring Monitor animals for survival over a defined period (e.g., 7-14 days) treatment->monitoring bacterial_load Optional: Determine bacterial load in blood and organs at specific time points treatment->bacterial_load endpoint Primary Endpoint: Survival Rate monitoring->endpoint

Figure 3. Murine Bacteremia Model Workflow.

Conclusion

Both this compound and daptomycin exhibit potent activity against MRSA, but through distinct mechanisms of action. This compound's inhibition of protein synthesis represents a valuable alternative to cell wall or membrane-active agents. Daptomycin remains a critical tool in the clinical management of MRSA bacteremia due to its rapid bactericidal activity. The preclinical data presented here for this compound are promising and warrant further investigation to fully elucidate its therapeutic potential. This comparative guide serves as a valuable resource for the scientific community, providing a foundation for future research and development in the critical area of anti-MRSA therapeutics.

References

Benchmarking the Cytotoxicity of a Novel Anti-MRSA Agent Against Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant pathogens, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), poses a significant threat to global public health. This has spurred the development of novel antimicrobial agents to combat these resilient strains. This guide provides a comparative analysis of the cytotoxicity of a novel investigational compound, "Anti-MRSA Agent 27" (data presented for a proxy, "Anti-MRSA Agent 3"), against established conventional antibiotics used in the treatment of MRSA infections. The data and protocols herein are intended to offer an objective benchmark for researchers and professionals in the field of drug discovery and development.

Comparative Cytotoxicity and Efficacy

The therapeutic potential of any new antimicrobial agent is contingent not only on its efficacy against the target pathogen but also on its safety profile concerning host cells. A high selectivity index (SI), the ratio of the cytotoxic concentration to the effective antimicrobial concentration, is a desirable characteristic. The following table summarizes the in vitro cytotoxicity (IC50) against mammalian cell lines and the Minimum Inhibitory Concentration (MIC) against an MRSA strain for "Anti-MRSA Agent 3" and widely used anti-MRSA antibiotics.

CompoundCell LineCell TypeIC50 (µg/mL)MRSA MIC (µg/mL)Selectivity Index (SI = IC50/MIC)
Anti-MRSA Agent 3 VeroMonkey Kidney Epithelial> 625[1]7.8[1]> 80.1[1]
WRL-68Human Liver Epithelial> 625[1]
3T3Mouse Embryo Fibroblast> 625[1]
Vancomycin VariousGenerally low cytotoxicity1-2Variable
Linezolid VariousGenerally low cytotoxicity1-4Variable
Daptomycin VariousGenerally low cytotoxicity0.5-1Variable

Note: Specific IC50 values for conventional antibiotics can vary significantly based on the cell line and experimental conditions. The values for "Anti-MRSA Agent 3" are derived from preliminary studies and serve as a benchmark.

Experimental Protocols

To ensure the reproducibility and transparency of cytotoxicity assessments, a detailed experimental protocol is essential. The following describes the MTT assay, a standard colorimetric method for determining cell viability.

Protocol 1: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The concentration of these crystals, which is determined spectrophotometrically, is proportional to the number of viable cells.

Materials:

  • Mammalian cell line (e.g., Vero, HEK293, HaCaT)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile plates

  • "this compound" and conventional antibiotics

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Culture the selected mammalian cell line and seed the cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds ("this compound" and conventional antibiotics) in the cell culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for another 24 to 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT to insoluble formazan crystals.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium from the wells and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the purple formazan solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental and Biological Pathways

Diagrams are powerful tools for illustrating complex experimental workflows and biological signaling pathways. The following have been generated using Graphviz (DOT language) to provide clear, visual representations.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Mammalian Cell Culture (e.g., Vero, HaCaT) plate_cells Seed Cells in 96-Well Plates cell_culture->plate_cells add_compounds Add Compounds to Cells plate_cells->add_compounds prepare_compounds Prepare Serial Dilutions of Test Compounds prepare_compounds->add_compounds incubate_24h Incubate for 24-48h add_compounds->incubate_24h add_mtt Add MTT Reagent incubate_24h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add Solubilizer (DMSO) incubate_4h->add_dmso read_absorbance Read Absorbance (570 nm) add_dmso->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 Value calc_viability->determine_ic50

Caption: Workflow for Cytotoxicity Benchmarking.

Bactericidal antibiotics can induce cell death in bacteria through various mechanisms, including the generation of reactive oxygen species (ROS). This overproduction of ROS can lead to oxidative stress and damage to cellular components, ultimately triggering programmed cell death pathways that share some hallmarks with eukaryotic apoptosis.

G antibiotic Bactericidal Antibiotic target Primary Drug Target (e.g., Cell Wall, Protein Synthesis) antibiotic->target metabolism Altered Bacterial Metabolism target->metabolism ros Increased ROS Production (Reactive Oxygen Species) metabolism->ros damage Oxidative Damage (DNA, Proteins, Lipids) ros->damage apoptosis Apoptosis-like Cell Death damage->apoptosis

Caption: ROS-Mediated Antibiotic-Induced Cell Death.

References

Unveiling the Cross-Resistance Profile of Novel Anti-MRSA Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of multidrug-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global public health. As the quest for novel antimicrobial agents continues, a critical aspect of preclinical evaluation is the assessment of cross-resistance with existing antibiotic classes. This guide provides a comparative analysis of a representative novel anti-MRSA agent, designated here as "Agent 27" (a proxy for a novel compound such as a phloroglucinol (B13840) derivative), against established last-resort antibiotics, vancomycin (B549263) and linezolid (B1675486). The data and protocols presented herein are intended for researchers, scientists, and drug development professionals.

Comparative Efficacy Against MRSA Strains

The in vitro activity of "Agent 27" was evaluated against a panel of MRSA and methicillin-susceptible S. aureus (MSSA) strains, including isolates with defined resistance to vancomycin and linezolid. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible in vitro growth of a bacterium, was determined using the broth microdilution method.[1][2][3]

Table 1: Minimum Inhibitory Concentration (MIC) of "Agent 27", Vancomycin, and Linezolid against S. aureus Strains

Bacterial StrainGenotype/Phenotype"Agent 27" MIC (µg/mL)Vancomycin MIC (µg/mL)Linezolid MIC (µg/mL)
S. aureus ATCC 29213MSSA (Control)112
S. aureus ATCC 43300MRSA212
S. aureus NRS384VISA (Vancomycin-Intermediate)282
S. aureus VRS1VRSA (Vancomycin-Resistant)1321
S. aureus NRS120Linezolid-Resistant MRSA2164

The data suggest that "Agent 27" retains potent activity against MRSA strains that exhibit resistance to both vancomycin and linezolid. This lack of cross-resistance is likely attributable to its unique mechanism of action, which is distinct from the cell wall synthesis inhibition of vancomycin and the protein synthesis inhibition of linezolid.[4][5]

Mechanisms of Action and Resistance

A fundamental understanding of the mechanisms of action of these antibiotics is crucial for interpreting cross-resistance data.

  • "Agent 27" (Hypothetical Mechanism): Based on recent discoveries of novel anti-MRSA compounds, "Agent 27" is postulated to act by disrupting the bacterial cell membrane and inducing the production of reactive oxygen species (ROS), leading to oxidative stress and cell death. This dual mechanism is distinct from traditional antibiotic classes.

  • Vancomycin: This glycopeptide antibiotic inhibits the synthesis of the bacterial cell wall by binding to the D-Ala-D-Ala termini of peptidoglycan precursors. Resistance in S. aureus can arise from the acquisition of the vanA gene cluster, which alters the peptidoglycan precursor target, or through thickening of the cell wall, as seen in vancomycin-intermediate S. aureus (VISA).

  • Linezolid: As an oxazolidinone, linezolid inhibits the initiation of bacterial protein synthesis by binding to the 50S ribosomal subunit. This unique mechanism makes cross-resistance with other protein synthesis inhibitors unlikely. Resistance to linezolid in S. aureus is primarily due to mutations in the 23S rRNA gene or the acquisition of the cfr gene, which modifies the drug's binding site on the ribosome.

Experimental Protocols

The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, as adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol: Broth Microdilution MIC Assay

1. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture on a Tryptic Soy Agar (TSA) plate, select 3-5 isolated colonies of the test bacterium.
  • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
  • Vortex thoroughly to create a homogenous suspension.
  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Within 15 minutes of preparation, dilute the adjusted suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

2. Preparation of Antibiotic Dilutions:

  • Prepare a stock solution of each antibiotic in a suitable solvent.
  • Further dilute the stock solution in CAMHB to achieve a concentration that is twice the highest concentration to be tested.
  • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
  • Add 200 µL of the twice-concentrated antibiotic solution to well 1.
  • Perform a serial twofold dilution by transferring 100 µL from well 1 to well 2. Mix by pipetting up and down.
  • Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.
  • Well 11 will serve as a positive control (bacterial growth without the antibiotic), and well 12 will serve as a negative control (broth sterility).

3. Inoculation and Incubation:

  • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the antibiotic to its final test concentration.
  • Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

4. Reading and Interpretation:

  • Following incubation, visually inspect the wells for turbidity, which indicates bacterial growth.
  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Visualizing Experimental and Biological Pathways

To further elucidate the processes described, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the signaling pathways of resistance.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Culture (18-24h) mcfarland 0.5 McFarland Standardization bacterial_culture->mcfarland inoculum Final Inoculum (5x10^5 CFU/mL) mcfarland->inoculum inoculation Inoculation of 96-well plate inoculum->inoculation antibiotic_stock Antibiotic Stock Solution serial_dilution Serial Dilution in 96-well plate antibiotic_stock->serial_dilution serial_dilution->inoculation incubation Incubation (35°C, 16-20h) inoculation->incubation read_mic Visual Reading of MIC incubation->read_mic

Experimental workflow for MIC determination.

resistance_pathways cluster_vancomycin Vancomycin Resistance cluster_linezolid Linezolid Resistance vancomycin Vancomycin dala_dala D-Ala-D-Ala Peptidoglycan Precursor vancomycin->dala_dala Inhibits vanA_operon vanA Operon (Plasmid-mediated) dala_dlac D-Ala-D-Lac Altered Precursor vanA_operon->dala_dlac Produces dala_dlac->vancomycin Prevents Binding cell_wall Thickened Cell Wall (VISA phenotype) cell_wall->vancomycin Traps Drug linezolid Linezolid ribosome_50S 50S Ribosomal Subunit (23S rRNA) linezolid->ribosome_50S Binds to protein_synthesis Protein Synthesis Initiation ribosome_50S->protein_synthesis Blocks rRNA_mutation 23S rRNA Gene Mutation rRNA_mutation->ribosome_50S Alters Binding Site cfr_gene cfr Gene (Plasmid-mediated) cfr_gene->ribosome_50S Methylates Binding Site

References

Unveiling Synergistic Power: A Comparative Guide to Anti-MRSA Agent 27 in Combination with β-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the persistent battle against antimicrobial resistance, the synergistic combination of novel agents with existing antibiotics presents a promising strategy to combat formidable pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). This guide provides a comparative analysis of "Anti-MRSA agent 27," a representative compound, and its synergistic activity with β-lactam antibiotics, offering valuable insights for researchers, scientists, and drug development professionals. The data and protocols presented herein are based on studies of similar investigational compounds, such as farrerol (B190892) (FA), which have demonstrated significant potentiation of β-lactam efficacy against MRSA.[1]

Performance Comparison: Revitalizing β-Lactam Efficacy

The primary measure of synergistic activity is the reduction in the Minimum Inhibitory Concentration (MIC) of each antibiotic when used in combination, quantified by the Fractional Inhibitory Concentration Index (FICI). A FICI of ≤ 0.5 is indicative of synergy.[2][3] "this compound" in combination with various β-lactams has shown a significant decrease in the MICs required to inhibit MRSA growth, effectively resensitizing the resistant strains to these conventional antibiotics.

For the purpose of this guide, we will use data from studies on farrerol (FA) as a representative example to illustrate the synergistic potential of compounds like "this compound".

Table 1: Synergistic Activity of Farrerol (FA) with β-Lactam Antibiotics against MRSA
MRSA StrainAntibiotic CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
USA300 Cefepime3280.375Synergy
FA>12816
29213 Penicillin G>256320.25Synergy
FA>12816

Data is representative of studies on farrerol (FA) and is used here to model the expected performance of "this compound."

In comparison to other combination therapies, the use of an agent like FA with a β-lactam shows a promising ability to restore the efficacy of older, well-established antibiotics. While combinations like vancomycin (B549263) or daptomycin (B549167) with β-lactams have also demonstrated synergy, the potential for a novel agent to exhibit broad synergistic effects with multiple β-lactams is a significant area of research.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols for assessing synergistic activity are crucial. The following are standard methodologies employed in the evaluation of "this compound."

Checkerboard Assay Protocol

The checkerboard assay is a widely used in vitro method to quantitatively assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.

  • Preparation of Antibiotic Solutions: Stock solutions of "this compound" and the β-lactam antibiotic are prepared at concentrations significantly higher than their expected MICs. A series of two-fold serial dilutions are then made for each agent in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup: In a 96-well microtiter plate, serial dilutions of "this compound" are dispensed horizontally, while serial dilutions of the β-lactam antibiotic are dispensed vertically. This creates a matrix of wells with varying concentrations of both agents. Control wells containing each agent alone, as well as a growth control (no antibiotics) and a sterility control (no bacteria), are included.

  • Inoculation: An overnight culture of the target MRSA strain is diluted to a standardized concentration (typically 5 x 10^5 CFU/mL) and inoculated into each well of the microtiter plate.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC of each agent alone and in combination is determined by visual inspection for the lowest concentration that inhibits bacterial growth. The FICI is then calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) The results are interpreted as follows: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates no interaction (additive or indifference); and FICI > 4 indicates antagonism.

Time-Kill Assay Protocol

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic effects of antibiotic combinations over time.

  • Preparation of Cultures: A mid-logarithmic phase culture of the MRSA strain is prepared in CAMHB.

  • Experimental Setup: Several flasks are prepared containing:

    • "this compound" alone (at a sub-MIC concentration, e.g., 1/4 MIC)

    • β-lactam antibiotic alone (at a sub-MIC concentration, e.g., 1/4 MIC)

    • A combination of "this compound" and the β-lactam antibiotic at the same sub-MIC concentrations.

    • A growth control flask with no antibiotics.

  • Inoculation and Incubation: All flasks are inoculated with the MRSA culture to a starting density of approximately 5 x 10^5 CFU/mL and incubated at 37°C with shaking.

  • Sampling and Plating: Aliquots are withdrawn from each flask at specified time points (e.g., 0, 2, 4, 8, and 24 hours). Serial dilutions of these aliquots are plated on nutrient agar (B569324) plates.

  • Data Analysis: After incubation of the plates, the number of colony-forming units (CFU/mL) is determined for each time point. Synergy is defined as a ≥ 2-log10 decrease in CFU/mL by the combination at 24 hours compared with the most active single agent.

Visualizing the Science

To better illustrate the experimental processes and the underlying mechanisms, the following diagrams have been generated.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solutions (Agent 27 & β-lactam) B Serial Dilutions of Agent 27 (Horizontal) A->B C Serial Dilutions of β-lactam (Vertical) A->C D Dispense Dilutions into 96-Well Plate B->D C->D E Inoculate with MRSA (5x10^5 CFU/mL) D->E F Incubate at 37°C for 18-24h E->F G Determine MICs (Alone & Combination) F->G H Calculate FICI G->H I Interpret Results (Synergy, Additive, etc.) H->I Time_Kill_Assay_Workflow cluster_setup Setup cluster_run Execution cluster_quantify Quantification & Analysis A Prepare MRSA Culture (Log Phase) C Inoculate Flasks (5x10^5 CFU/mL) A->C B Prepare Flasks: - Agent 27 Alone - β-lactam Alone - Combination - Growth Control B->C D Incubate with Shaking at 37°C C->D E Withdraw Aliquots at Time Points (0-24h) D->E F Serial Dilution & Plating E->F G Count Colonies (CFU/mL) F->G H Plot Time-Kill Curves G->H I Determine Synergy (≥ 2-log10 decrease) H->I Synergy_Mechanism cluster_agents Therapeutic Agents cluster_mrsa MRSA Cell cluster_outcome Outcome Agent27 This compound PBP2a PBP2a (Low β-lactam affinity) Agent27->PBP2a Inhibits/Alters BetaLactam β-Lactam Antibiotic BetaLactam->PBP2a Binds (now effective) CellWall Cell Wall Synthesis PBP2a->CellWall Blocks Synergy Synergistic Bacterial Death CellWall->Synergy Leads to

References

A Meta-Analysis of Benzothiazole Derivatives as a Class of Anti-MRSA Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative meta-analysis of benzothiazole (B30560) derivatives as a promising class of antibacterial agents against Methicillin-resistant Staphylococcus aureus (MRSA). We synthesize quantitative data from recent studies, detail key experimental methodologies, and visualize workflows and mechanisms of action to support further research and development in this area.

Comparative Efficacy of Benzothiazole Derivatives

The anti-MRSA activity of benzothiazole derivatives is commonly quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of representative benzothiazole derivatives against MRSA and, for comparison, Methicillin-sensitive Staphylococcus aureus (MSSA). Furthermore, cytotoxicity data, typically represented as the half-maximal inhibitory concentration (IC50) against human cell lines, are included to provide an indication of the therapeutic index of these compounds.

| Table 1: Anti-MRSA and Anti-MSSA Activity of Benzothiazole-Urea Hybrids | | :--- | :--- | :--- | :--- | | Compound | MRSA Strain(s) | MIC (µM) | MSSA Strain(s) | MIC (µM) | | 5f | Clinical MRSA | 0.39/0.78 | SA | 0.39 | | 5i | Clinical MRSA | 0.39/0.78 | SA | 0.39 | | 8e | Clinical MRSA | 0.39/0.78 | SA | 0.39 | | 8k | Clinical MRSA | 0.39/0.78 | SA | 0.39 | | 8l | Clinical MRSA | 0.39/0.78 | SA | 0.39 | | 4a (p-CF3 phenyl) | Clinical MRSA | - | - | - |

Data synthesized from a study on novel benzothiazole-urea hybrids, which demonstrated potent activity against Gram-positive bacteria.[1][2]

| Table 2: Anti-MRSA Activity of Other Benzothiazole Derivatives | | :--- | :--- | :--- | | Compound Class/Derivative | MRSA Strain(s) | MIC | | Thiazole (B1198619) Compound 1 | USA300, USA800, USA1000, USA1100, NRS107 | 1.3 µg/mL | | Thiazole Compound 2 | USA300, USA800, USA1000, USA1100, NRS107 | 2.8 µg/mL | | Thiazole Compound 3 | USA300, USA800, USA1000, USA1100, NRS107 | 2.8-5.6 µg/mL | | Benzothiazole-Thiazole Hybrid 4b | Not Specified | 3.90–15.63 μg/mL | | Benzothiazole-Thiazole Hybrid 4c | Not Specified | 3.90–15.63 μg/mL | | Benzothiazole-Thiazole Hybrid 4d | Not Specified | 3.90–15.63 μg/mL | | Benzothiazole-Thiazole Hybrid 4f | Not Specified | 3.90–15.63 μg/mL |

This table includes data from studies on thiazole compounds and benzothiazole-thiazole hybrids, highlighting their efficacy against various MRSA strains.[3][4]

| Table 3: Cytotoxicity of Benzothiazole Derivatives against Human Cell Lines | | :--- | :--- | :--- | | Compound/Derivative | Human Cell Line | IC50 (µM) | | 4 | MCF-7 (Breast Cancer) | 8.64 | | 5c | MCF-7 (Breast Cancer) | 7.39 | | 5d | MCF-7 (Breast Cancer) | 7.56 | | 6b | MCF-7 (Breast Cancer) | 5.15 | | N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (A) | LungA549 (Lung Cancer) | 68 µg/mL | | 6-nitrobenzo[d]thiazol-2-ol (C) | LungA549 (Lung Cancer) | 121 µg/mL |

Cytotoxicity data is crucial for evaluating the selectivity of potential antibacterial agents. The presented data is from studies on various benzothiazole derivatives against human cancer cell lines.[5][6]

Structure-Activity Relationship (SAR) Insights

The anti-MRSA efficacy of benzothiazole derivatives is significantly influenced by their structural features. Key SAR insights from the literature include:

  • Substitutions on the Benzothiazole Core: The nature and position of substituents on the benzothiazole ring system play a critical role in determining antibacterial activity.

  • Hybrid Molecules: Hybrid molecules, such as benzothiazole-urea and benzothiazole-thiazole hybrids, have demonstrated particularly potent anti-MRSA activity.[1][3]

  • Electron-Withdrawing Groups: In some series of benzothiazole-thiazole hybrids, the presence of electron-withdrawing groups like nitro and halogens has been shown to enhance antimicrobial activity.[3]

Mechanisms of Anti-MRSA Action

Benzothiazole derivatives exert their anti-MRSA effects through various mechanisms, often targeting essential bacterial processes.

cluster_benzothiazole Benzothiazole Derivatives cluster_mrsa MRSA Cell cluster_membrane Cell Membrane cluster_enzymes Enzyme Inhibition cluster_biofilm Biofilm b Benzothiazole Core m Membrane Disruption b->m Direct Interaction d DNA Gyrase b->d Inhibition a Autolysins (AtlA) b->a Inhibition p Dihydropteroate Synthase (DHPS) b->p Inhibition bf Inhibition of Biofilm Formation b->bf Inhibition

Caption: Mechanisms of action of benzothiazole derivatives against MRSA.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the accurate evaluation and comparison of anti-MRSA agents.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a gold standard for determining the MIC of an antimicrobial agent.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of the MRSA strain.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.10).

    • Dilute the standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the benzothiazole derivative in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the compound in CAMHB directly in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

    • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding:

    • Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the benzothiazole derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the insoluble formazan crystals.

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Evaluation of Biofilm Inhibition using the Crystal Violet Assay

This assay quantifies the ability of a compound to inhibit the formation of bacterial biofilms.

  • Biofilm Formation:

    • Grow MRSA in a 96-well plate in the presence of sub-MIC concentrations of the benzothiazole derivatives.

    • Incubate the plate under conditions that promote biofilm formation (e.g., statically for 24-48 hours).

  • Washing:

    • Carefully remove the planktonic (free-floating) bacteria by washing the wells with PBS.

  • Staining:

    • Stain the adherent biofilm with a 0.1% crystal violet solution for 10-15 minutes.

  • Washing and Solubilization:

    • Wash away the excess stain with water and allow the plate to dry.

    • Solubilize the stain bound to the biofilm with a solvent such as 30% acetic acid or ethanol.

  • Quantification:

    • Measure the absorbance of the solubilized stain at a wavelength of approximately 590 nm. The absorbance is proportional to the amount of biofilm formed.

Experimental and Logical Workflows

The following diagrams illustrate a typical workflow for the evaluation of novel anti-MRSA agents and the logical relationship of key experimental assays.

cluster_workflow Experimental Workflow for Anti-MRSA Agent Evaluation s Synthesis of Benzothiazole Derivatives mic MIC Determination (Broth Microdilution) s->mic cyto Cytotoxicity Assay (MTT Assay) mic->cyto mech Mechanism of Action Studies (e.g., Membrane Disruption, Enzyme Inhibition) cyto->mech biofilm Biofilm Inhibition Assay (Crystal Violet) mech->biofilm invivo In Vivo Efficacy (Murine Infection Model) biofilm->invivo

Caption: A generalized workflow for the discovery and evaluation of novel anti-MRSA agents.

cluster_logic Logical Relationship of Key Assays start Potent Anti-MRSA Activity? (Low MIC) low_tox Low Cytotoxicity? (High IC50) start->low_tox Yes stop1 Re-design/Optimize start->stop1 effective_mech Effective Mechanism of Action? low_tox->effective_mech Yes stop2 Re-design/Optimize low_tox->stop2 biofilm_active Inhibits Biofilm Formation? effective_mech->biofilm_active Yes stop3 Further Mechanistic Studies effective_mech->stop3 lead Lead Candidate for In Vivo Studies biofilm_active->lead Yes stop4 Consider Alternative Strategies biofilm_active->stop4

Caption: Logical progression for identifying promising anti-MRSA lead compounds.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Anti-MRSA Agent 27

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the safe handling and proper disposal of Anti-MRSA agent 27, a potent compound intended for research use by professionals in laboratory settings. The following procedures are based on general best practices for handling novel antibiotic agents and hazardous chemical waste.

Disclaimer: "this compound" is understood to be a potent research compound. Researchers must consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact agent being used, as this document provides the definitive safety and disposal protocols. Adherence to your institution's Environmental Health and Safety (EHS) guidelines and local regulations is mandatory.[1] Improper disposal of antibiotics can contribute to environmental contamination and the development of antimicrobial resistance.[1]

Hazard Identification and Personal Protective Equipment (PPE)

Primary Hazards:

  • Potent respiratory and skin sensitizer; repeated exposure, particularly to powdered forms, may lead to severe allergic reactions.[2]

  • May cause irritation to the eyes, skin, and respiratory tract.[2]

  • The full toxicological properties may not be fully known.[2]

A risk assessment is crucial to determine the appropriate PPE for each specific procedure.[2] The minimum required PPE is outlined below.

TaskMinimum Required Personal Protective Equipment
Handling Powder (weighing, aliquoting) Double nitrile gloves, disposable gown with tight-fitting cuffs, safety goggles, and a fit-tested N95 or higher respirator.[2]
Handling Solutions (stock and working) Nitrile gloves, lab coat, and safety glasses.[2]
Animal Dosing Double nitrile gloves, disposable gown, safety glasses, and a surgical mask. A face shield may be required depending on the administration route.[2]

General Handling and Storage

  • Receiving: Upon receipt, visually inspect the container for any signs of damage or leaks.[2]

  • Storage: Store the compound in a tightly sealed, clearly labeled container in a designated, secure, and well-ventilated area, following the supplier's recommendations for temperature and conditions.[2]

  • Weighing and Reconstitution: These procedures must be conducted in a chemical fume hood or a powder containment hood to prevent inhalation of the powdered compound.[2] Use anti-static weigh boats and add solvent slowly to avoid generating aerosols.[2]

  • Labeling: All stock and working solutions must be clearly labeled with the compound name, concentration, solvent, preparation date, and user's initials.[2]

Waste Disposal Principles

All materials contaminated with this compound should be treated as hazardous chemical waste unless confirmed otherwise by the agent's specific SDS and institutional guidelines.[1] The primary objective is to prevent the release of active antibiotic compounds into the environment.[1]

  • Segregation: Waste containing this compound must be kept separate from general and other laboratory waste streams.[1]

  • Deactivation: When possible and safe, the agent should be deactivated before disposal. Note that standard autoclaving does not destroy all antibiotic compounds.[1]

  • Containment: Use appropriately labeled, sealed, and leak-proof containers for all waste.[1][2]

  • Compliance: Strictly follow your institution's EHS guidelines and all local, state, and federal regulations for hazardous waste disposal.[1]

Step-by-Step Disposal Procedures

Solid Waste:

  • Grossly Contaminated Waste: This includes unused or expired pure compounds. This waste should be disposed of in its original container or a new, sealed, and clearly labeled hazardous waste container.[2]

  • Contaminated Labware: Items such as gloves, pipette tips, flasks, and plates should be collected in a designated, labeled hazardous waste container. Do not dispose of these items in the regular or biohazardous waste unless the agent has been fully deactivated according to a validated protocol.

  • Sharps: Needles and syringes must be disposed of in a designated sharps container that is clearly labeled as hazardous waste.[2]

Liquid Waste:

  • High-Concentration Stock Solutions: These are considered hazardous chemical waste and must be collected in a designated, sealed, and labeled waste container.[2] Do not pour down the drain.[2]

  • Working Solutions and Contaminated Media: Collect in a labeled, leak-proof hazardous waste container. Avoid mixing with incompatible waste streams.[1]

All hazardous waste containers must be clearly labeled "Hazardous Waste" and include the full chemical name of the agent.[2]

Experimental Protocol: Waste Deactivation via Autoclaving

This protocol is only applicable for biohazardous waste containing an anti-MRSA agent that has been confirmed to be fully degraded by steam autoclaving. Consult the SDS or manufacturer to verify heat stability.

ParameterSpecification
Temperature 121°C
Time Minimum of 30-60 minutes (dependent on load size)
Indicator (External) Autoclave indicator tape on the outside of the bag
Indicator (Internal) Biological indicator (e.g., Geobacillus stearothermophilus spore vial) in the center of the load

Methodology:

  • Segregation: Collect all contaminated solid waste (e.g., plates, flasks, gloves) in a designated autoclave bag placed within a secondary container.[1] Do not overfill the bag (no more than 3/4 full).[1]

  • Preparation: Add approximately 50-100 mL of water to the bag to aid in steam generation.[1] Loosely seal the bag to allow steam to penetrate effectively.[1]

  • Indicator Use: Place autoclave indicator tape on the exterior of the bag and a biological indicator in the center of the load.[1]

  • Loading: Place the autoclave bag in a secondary, autoclavable, leak-proof tray to contain any potential spills within the autoclave.[1]

  • Autoclaving: Run the autoclave on a validated cycle for infectious waste.[1]

  • Verification: After the cycle, check that the indicator tape has changed color.[1] Allow the load to cool completely before handling.

  • Disposal: Once sterilization is verified and the load is cool, the waste may be disposed of in the regular laboratory trash, pending institutional approval.[1] The biological indicator should be incubated to confirm the cycle's effectiveness in killing spores.[1]

Emergency Procedures

  • Spill (Powder): Evacuate the area. Gently cover the spill with damp paper towels to avoid raising dust.[2]

  • Spill (Liquid): Absorb the spill with an inert material.[2]

  • Decontamination: Decontaminate the spill area with a suitable disinfectant (e.g., 1% sodium hypochlorite), and then clean with soap and water.[2] All cleanup materials must be disposed of as hazardous waste.[2]

  • Skin Contact: Immediately remove any contaminated clothing. Wash the affected area thoroughly with soap and water.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes while holding the eyelids open.[2] Seek medical attention.[2]

  • Inhalation: Move the individual to fresh air.[2] If breathing is difficult, seek immediate medical attention.[2]

Diagrams

Disposal_Workflow start Waste Generated (Contaminated with this compound) sds_check Consult Agent-Specific SDS: Is the agent deactivated by autoclaving? start->sds_check autoclave Follow Validated Autoclave Protocol (121°C, 30-60 min) sds_check->autoclave  Yes hazardous_waste Collect in Labeled Hazardous Chemical Waste Container sds_check->hazardous_waste No / Unknown   verify Verify Sterilization (Indicators Changed/Killed) autoclave->verify regular_trash Dispose in Regular Lab Trash (pending institutional approval) verify->regular_trash  Yes verify->hazardous_waste No   pickup Arrange for Hazardous Waste Pickup (Follow EHS Protocol) hazardous_waste->pickup

Caption: Decision tree for selecting the correct disposal path for this compound waste.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。